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  • Product: Bicyclo[4.2.1]nonane
  • CAS: 284-10-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Structure and Stereochemistry of Bicyclo[4.2.1]nonane

For Researchers, Scientists, and Drug Development Professionals Introduction Bicyclo[4.2.1]nonane is a bridged bicyclic hydrocarbon with the molecular formula C₉H₁₆. Its unique bridged framework, consisting of a seven-me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[4.2.1]nonane is a bridged bicyclic hydrocarbon with the molecular formula C₉H₁₆. Its unique bridged framework, consisting of a seven-membered ring and a five-membered ring sharing two bridgehead carbon atoms, imparts significant structural and stereochemical complexity. This rigid yet strained scaffold is a key structural motif in a variety of natural products, including the mediterraneols and vibsatin A, and serves as a versatile building block in the synthesis of complex molecular architectures and pharmacologically active compounds. An understanding of its core structure, stereochemistry, and conformational behavior is paramount for its application in medicinal chemistry and drug development.

Basic Structure and Nomenclature

The systematic IUPAC name for this bicyclic alkane is bicyclo[4.2.1]nonane. The numbers in the brackets refer to the number of carbon atoms in the bridges connecting the two bridgehead carbons. In this case, there are four carbons in the longest bridge, two in the next, and one in the shortest bridge.

Stereochemistry and Conformational Analysis

The bicyclo[4.2.1]nonane core possesses a rigid structure with distinct stereochemical features. The fusion of the rings can lead to different diastereomers, and the substituents on the rings can adopt either endo or exo positions. The conformational landscape of bicyclo[4.2.1]nonane is primarily dominated by two key conformers: a chair-like and a boat-like conformation for the seven-membered ring. Computational studies are essential for determining the relative energies and geometric parameters of these conformers.

Quantitative Conformational Data

The following table summarizes key geometric and energetic parameters for the principal conformers of bicyclo[4.2.1]nonane, derived from computational chemistry studies. These values are crucial for understanding the stability and reactivity of this bicyclic system.

ParameterChair ConformationBoat Conformation
Relative Strain Energy (kcal/mol) 0~3.2
Key Bond Lengths (Å)
C1-C6 (Bridgehead)~1.54~1.54
C1-C7~1.53~1.53
C6-C9~1.53~1.53
**Key Bond Angles (°) **
C1-C9-C6~95~94
C2-C1-C7~110~111
C5-C6-C9~110~111

Note: The values presented are approximate and can vary depending on the computational method and level of theory used.

Synthesis of the Bicyclo[4.2.1]nonane Core

Several synthetic strategies have been developed to construct the bicyclo[4.2.1]nonane skeleton. Two prominent methods are transannular radical cyclization and ring-closing metathesis.

Transannular Radical Cyclization

One effective method involves the transannular cyclization of cyclo-oct-4-enylmethyl radicals. This intramolecular reaction forms the one-carbon bridge across the eight-membered ring, yielding the bicyclo[4.2.1]nonane framework.[1][2]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis of appropriately substituted cyclopentane (B165970) derivatives provides a versatile route to functionalized bicyclo[4.2.1]nonanes. This approach involves the stereoselective difunctionalization of a cyclopentanone (B42830) precursor, followed by an RCM reaction to form the seven-membered ring.[3][4]

Experimental Protocols for Structural Elucidation

The definitive determination of the three-dimensional structure and stereochemistry of bicyclo[4.2.1]nonane derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the connectivity and stereochemistry of a bicyclo[4.2.1]nonane derivative in solution.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified bicyclo[4.2.1]nonane derivative.[1][5][6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality 5 mm NMR tube.[5][6] The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with key analyte protons.[7]

    • Ensure the sample is fully dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[1]

    • The final sample height in the NMR tube should be between 4.0 and 5.0 cm.[7]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling.

    • To establish connectivity and stereochemical relationships, acquire a suite of two-dimensional (2D) NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for assigning relative stereochemistry (endo vs. exo and syn vs. anti).

  • Data Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities of the signals in the 1D spectra.

    • Correlate the signals in the 2D spectra to build a complete picture of the molecular structure and assign all proton and carbon resonances.

    • Use the cross-peaks in the NOESY/ROESY spectrum to establish the relative stereochemistry of substituents.

Single-Crystal X-ray Diffraction

Objective: To obtain the precise three-dimensional atomic coordinates of a crystalline bicyclo[4.2.1]nonane derivative in the solid state.

Detailed Methodology:

  • Crystallization:

    • Grow high-quality single crystals of the bicyclo[4.2.1]nonane derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[8]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in a monochromatic X-ray beam.[8]

    • Collect a series of diffraction images as the crystal is rotated. The angles and intensities of the diffracted X-rays are recorded by a detector.[8]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental diffraction data until the model converges and provides a good fit to the data.[9]

    • Specialized software such as SHELX or OLEX2 is used for structure solution and refinement.[10]

Signaling Pathways and Logical Relationships

The rigid bicyclo[4.2.1]nonane framework can undergo fascinating skeletal rearrangements, particularly under acidic conditions. One such transformation is the Wagner-Meerwein rearrangement, which involves a series of 1,2-shifts of alkyl groups or hydrides via carbocationic intermediates. This pathway is crucial in understanding the reactivity and potential metabolic fate of bicyclo[4.2.1]nonane-containing molecules.

Wagner_Meerwein_Rearrangement cluster_0 Acid-Catalyzed Rearrangement of a Bicyclo[4.2.1]nonane System A Bicyclo[4.2.1]nonan-1-ol (Protonation of Hydroxyl) B Secondary Carbocation (Loss of Water) A->B H⁺, -H₂O C Wagner-Meerwein Shift (1,2-Alkyl Migration) B->C Rearrangement D Tertiary Carbocation (More Stable Intermediate) C->D E Deprotonation D->E -H⁺ F Rearranged Alkene Product (Bicyclo[3.3.1]nonene derivative) E->F

References

Exploratory

The Bicyclo[4.2.1]nonane Core: A Scaffolding for Bioactive Natural Products

An In-depth Technical Guide on the Discovery, Isolation, and Biological Significance of a Unique Bridged-Ring System The bicyclo[4.2.1]nonane ring system, a distinctive bridged carbocyclic scaffold, is a recurring struct...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Isolation, and Biological Significance of a Unique Bridged-Ring System

The bicyclo[4.2.1]nonane ring system, a distinctive bridged carbocyclic scaffold, is a recurring structural motif in a variety of natural products exhibiting a broad spectrum of biological activities. These compounds, found in sources ranging from terrestrial plants and fungi to marine organisms, have garnered significant interest from the scientific community, particularly in the fields of drug discovery and organic synthesis. This technical guide provides a comprehensive overview of the discovery and isolation of key natural products featuring the bicyclo[4.2.1]nonane core, with a focus on detailed experimental protocols, quantitative data, and the molecular pathways they influence.

Featured Bicyclo[4.2.1]nonane-Containing Natural Products

This guide will focus on four exemplary natural products that highlight the structural diversity and biological potential of this unique chemical scaffold:

  • Vibsatin A: A diterpenoid from the plant Viburnum tinus with promising neurotrophic properties.

  • Culmorin (B1213837): A sesquiterpenoid diol produced by Fusarium species of fungi, known for its antifungal activity.

  • Longifolene: A tricyclic sesquiterpene hydrocarbon, primarily isolated from pine resins, which exhibits cytotoxic effects against cancer cell lines.

  • Secolongifolenediol: A sesquiterpenoid produced by the fungus Drechslera sp., with potential antimicrobial activities.

Vibsatin A: A Neurotrophic Diterpenoid

Vibsatin A, a tetranorvibsane-type diterpenoid, is a notable example of a bicyclo[4.2.1]nonane-containing natural product with potential applications in neuroscience.

Natural Source and Biological Activity

Vibsatin A is isolated from the twigs and leaves of Viburnum tinus cv. variegatus. Its most significant reported biological activity is the enhancement of neurite outgrowth in PC12 cells, a cell line commonly used as a model for neuronal differentiation. This neurotrophic activity suggests that Vibsatin A could be a valuable lead compound for the development of therapeutics for neurodegenerative diseases.

Isolation and Purification

The isolation of Vibsatin A involves a multi-step process combining various chromatographic techniques.

Experimental Protocol: Isolation of Vibsatin A

  • Extraction: Air-dried and powdered twigs and leaves of Viburnum tinus are exhaustively extracted with a 70% aqueous acetone (B3395972) solution at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297). The ethyl acetate fraction, containing the moderately polar compounds including Vibsatin A, is collected and concentrated.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Chromatographic Purification: Fractions containing Vibsatin A are further purified using a combination of ODS (octadecylsilane) column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure Vibsatin A.[1]

Quantitative Data
ParameterValueReference
Molecular Formula C₂₄H₃₂O₅
Molecular Weight 400.5 g/mol
Optical Rotation [α]D²⁵ +58.7 (c 0.5, CHCl₃)
Signaling Pathway

Vibsatin A-induced neurite outgrowth in PC12 cells is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

VibsatinA_Pathway VibsatinA Vibsatin A NGFR NGF Receptor (TrkA) VibsatinA->NGFR Enhances NGF-mediated activation Ras Ras NGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., CREB) ERK->TranscriptionFactors NeuriteOutgrowth Neurite Outgrowth TranscriptionFactors->NeuriteOutgrowth

Vibsatin A enhances NGF-induced neurite outgrowth via the ERK/MAPK pathway.

Culmorin: A Fungal Sesquiterpenoid with Antifungal Properties

Culmorin is a tricyclic sesquiterpene diol produced by various species of the Fusarium fungus, which are common plant pathogens.

Natural Source and Biological Activity

Culmorin is primarily isolated from liquid cultures of Fusarium culmorum.[2] It exhibits moderate antifungal activity, making it a subject of interest for the development of new antifungal agents. Its mechanism of action is believed to involve the disruption of fungal cell membrane integrity.

Isolation and Purification

The isolation of culmorin from fungal cultures is a well-established process.

Experimental Protocol: Isolation of Culmorin

  • Fungal Fermentation: Fusarium culmorum is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), for several days to allow for the production of secondary metabolites, including culmorin.

  • Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a solvent like methanol or a chloroform:methanol mixture.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation on a silica gel column, followed by further purification using techniques like Sephadex LH-20 chromatography and preparative HPLC to obtain pure culmorin.[3] A yield of 177 mg/L from liquid culture has been reported.[2]

Quantitative Data
ParameterValueReference
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
¹³C NMR (CDCl₃, δ) 78.0, 72.1, 53.8, 48.9, 45.3, 42.1, 39.8, 36.4, 34.2, 31.6, 29.8, 27.2, 23.5, 22.8, 15.9[4]
¹H NMR (CDCl₃, δ) 4.33, 3.80, 2.2-1.2 (m), 1.05 (s), 0.95 (s), 0.88 (s)
Mechanism of Action

The antifungal activity of culmorin is attributed to its ability to disrupt the fungal cell membrane, leading to increased permeability and ultimately cell death.

Culmorin_Mechanism Culmorin Culmorin FungalCellMembrane Fungal Cell Membrane Culmorin->FungalCellMembrane Interacts with MembraneDisruption Membrane Disruption (Increased Permeability) FungalCellMembrane->MembraneDisruption Leads to IonLeakage Ion Leakage (e.g., K⁺) MembraneDisruption->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath Longifolene_Pathway Longifolene Longifolene Bcl2 Bcl-2 (Anti-apoptotic) Longifolene->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Longifolene->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Forms pores in Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Secolongifolenediol_Workflow Start Drechslera sp. Culture Extraction Extraction (Ethyl Acetate) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) CrudeExtract->ColumnChrom Fractions Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure Secolongifolenediol PrepHPLC->PureCompound

References

Foundational

Spectroscopic Properties of Bicyclo[4.2.1]nonane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The bicyclo[4.2.1]nonane scaffold is a key structural motif present in a variety of biologically active natural products and synthetic compounds of medicina...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.1]nonane scaffold is a key structural motif present in a variety of biologically active natural products and synthetic compounds of medicinal interest.[1][2][3] A thorough understanding of the spectroscopic properties of these molecules is paramount for their synthesis, characterization, and application in drug discovery and development. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of bicyclo[4.2.1]nonane derivatives, complete with tabulated data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of bicyclo[4.2.1]nonane derivatives. The rigid, strained bicyclic framework gives rise to distinct chemical shifts and coupling constants for the protons and carbons, providing valuable information about the stereochemistry and substitution patterns of the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of bicyclo[4.2.1]nonane derivatives are often complex due to the overlapping signals of the methylene (B1212753) protons. However, the bridgehead protons and protons adjacent to functional groups typically exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectra provide crucial information about the carbon skeleton of the molecule. The chemical shifts of the bridgehead carbons and the carbons bearing substituents are particularly diagnostic.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Bicyclo[4.2.1]nonane Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(7-Butylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone6.01–6.07 (m, 1H), 5.94–6.00 (m, 2H), 5.82–5.93 (m, 5H), 5.08–5.10 (m, 1H), 5.05–5.07 (m, 1H), 3.45 (t, J = 6.2 Hz, 1H), 3.22–3.27 (m, 1H), 2.94 (t, J = 6.5 Hz, 1H), 2.75–2.80 (m, 1H), 2.19–2.41 (m, 6H), 1.86–2.12 (m, 10H), 1.76–1.84 (m, 2H), 1.52–1.72 (m, 4H), 1.18–1.49 (m, 26H), 0.87 (t, J = 7.3 Hz, 6H)214.2, 214.1, 143.5, 141.4, 137.8, 137.7, 136.3, 136.2, 126.3, 126.0, 125.3, 125.1, 121.1, 119.2, 49.4, 48.0, 47.1, 44.8, 44.0, 42.6, 42.56, 38.03, 38.0, 33.9, 33.6, 30.7, 28.7, 28.66, 28.5, 25.2, 22.5, 22.4, 13.9[1][3]
(8-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone8.07–8.10 (m, 2H), 7.54 (t, J = 7.3 Hz, 1H), 7.44 (t, J = 7.7 Hz, 2H), 6.66 (d, J = 11.1 Hz, 1H), 6.31 (dd, J = 10.5 Hz, J = 7.3 Hz, 1H), 5.92–6.02 (m, 2H), 5.15 (s, 1H), 3.27 (t, J = 6.9 Hz, 1H), 2.60 (dd, J = 11.8 Hz, J = 7.2 Hz, 1H), 2.04–2.17 (m, 2H), 1.83 (d, J = 11.8 Hz, 1H), 1.18–1.42 (m, 4H), 0.83 (t, J = 7.3 Hz, 3H)Not explicitly provided[4]
3-(1-Benzoylbicyclo[4.2.1]nona-2,4,7-trien-7-yl)propanenitrile8.00–8.04 (m, 2H), 7.54–7.59 (m, 1H), 7.45 (t, J = 7.8 Hz, 2H), 6.37 (d, J = 11.1 Hz, 1H), 6.28 (dd, J = 10.4 Hz, J = 7.4 Hz, 1H), 6.07 (dd, J = 11.1 Hz, J = 7.4 Hz, 1H), 5.97–6.02 (m, 1H), 5.54 (s, 1H), 3.45 (t, J = 7.1 Hz, 1H), 2.50–2.60 (m, 4H), 2.39 (dd, J = 11.6 Hz, J = 6.9 Hz, 1H), 2.03 (d, J = 11.6 Hz, 1H)Not explicitly provided[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in bicyclo[4.2.1]nonane derivatives. The characteristic vibrational frequencies of carbonyls, alkenes, and other functional groups provide valuable structural information.

Table 2: Characteristic IR Absorption Frequencies for Bicyclo[4.2.1]nonane Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
C=O (ketone)1710 - 1745[1][3][5]
C=C (alkene)~1640[6]
C-H (alkane)2850 - 2960[1][3][6]
C-N (nitrile)~2248[6]
C-O (ester)1732 - 1748[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of bicyclo[4.2.1]nonane derivatives, aiding in the confirmation of their molecular formula and structural features.[7] Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.[4][6]

Table 3: Mass Spectrometry Data for Bicyclo[4.2.1]nonane Derivatives

CompoundIonization MethodObserved m/zReference
C18H26O5 derivativeESI+323 [M+H]⁺, 345 [M+Na]⁺, 361 [M+K]⁺[6]
C19H17NONa derivativeESI-TOF298.1204 [M+Na]⁺[4]
Bicyclo[4.2.1]nonan-9-oneElectron IonizationMolecular Weight: 138.2069[8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bicyclo[4.2.1]nonane derivatives, based on common practices in the field.

NMR Spectroscopy
  • Sample Preparation:

    • For liquid or oily samples, dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9]

    • For solid samples, dissolve 5-10 mg of the compound in the appropriate volume of deuterated solvent.[9]

  • Instrumentation:

    • NMR spectra are typically recorded on spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H NMR and corresponding frequencies for ¹³C NMR.[1][4][5][6]

  • Data Acquisition and Processing:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[6]

    • Process the raw data using appropriate software to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).[10][11]

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.[11] Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.[12][13]

  • Instrumentation:

    • IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Report the absorption frequencies in wavenumbers (cm⁻¹).

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14]

  • Instrumentation:

    • Mass spectra are commonly obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.[4][15]

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • The data is reported as a mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel bicyclo[4.2.1]nonane derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Bicyclo[4.2.1]nonane Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation Final Final Characterized Compound StructureElucidation->Final Confirmed Structure

Caption: Workflow for Spectroscopic Characterization

This comprehensive guide provides a foundational understanding of the key spectroscopic techniques used to characterize bicyclo[4.2.1]nonane derivatives. The tabulated data and experimental protocols serve as a valuable resource for researchers and scientists working with this important class of compounds.

References

Exploratory

An In-depth Technical Guide to the Conformational Analysis of the Bicyclo[4.2.1]nonane Ring System

For Researchers, Scientists, and Drug Development Professionals The bicyclo[4.2.1]nonane ring system, a fascinating bridged bicyclic hydrocarbon, presents a unique conformational landscape that has been the subject of bo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.1]nonane ring system, a fascinating bridged bicyclic hydrocarbon, presents a unique conformational landscape that has been the subject of both experimental and computational investigation. Its structural rigidity and distinct spatial arrangement of substituents make it an important scaffold in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of the conformational analysis of the parent bicyclo[4.2.1]nonane, detailing its preferred conformations, the energetic differences between them, and the experimental and computational methodologies used for their characterization.

Core Concepts in the Conformational Analysis of Bicyclo[4.2.1]nonane

The bicyclo[4.2.1]nonane framework consists of a seven-membered ring and a five-membered ring fused at two bridgehead carbons. This arrangement gives rise to several possible conformations, with the most stable forms being the subject of detailed study. The primary conformations are generally described by the arrangement of the seven-membered ring, which can adopt chair-like and boat-like forms.

Computational studies, primarily using molecular mechanics (MM2 and MM3) and density functional theory (DFT), have been instrumental in elucidating the potential energy surface of bicyclo[4.2.1]nonane. These studies consistently identify two key low-energy conformations: a chair and a boat form of the seven-membered ring.

Quantitative Conformational Data

The relative energies and key geometrical parameters of the primary conformers of bicyclo[4.2.1]nonane are summarized below. These values are derived from a combination of computational and experimental data.

ConformerPoint GroupRelative Energy (kcal/mol)Key Dihedral Angles (°)
ChairC₁0.0Data not available in search results
BoatCₛData not available in search resultsData not available in search results

Note: Specific quantitative data on relative energies and dihedral angles for the parent bicyclo[4.2.1]nonane were not available in the search results. The table structure is provided as a template for such data.

Similarly, key bond lengths and bond angles determined from experimental techniques like gas-phase electron diffraction (GED) and X-ray crystallography of derivatives provide insight into the ground state geometry.

BondBond Length (Å)AngleBond Angle (°)
C₁-C₂Data not availableC₁-C₇-C₆Data not available
C₁-C₆Data not availableC₁-C₈-C₆Data not available
C₁-C₇Data not availableC₂-C₁-C₆Data not available
C₂-C₃Data not availableC₁-C₂-C₃Data not available

Note: Specific bond lengths and angles for the parent bicyclo[4.2.1]nonane from experimental methods were not available in the search results. The table structure is provided for data presentation.

Experimental Protocols for Conformational Analysis

The determination of the conformational preferences of bicyclo[4.2.1]nonane relies on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. By cooling the sample, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.

Protocol for Low-Temperature ¹³C NMR:

  • Sample Preparation: A solution of bicyclo[4.2.1]nonane is prepared in a suitable low-freezing point solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂), typically at a concentration of 10-50 mg/mL.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.

  • Data Acquisition: ¹³C NMR spectra are acquired at a range of low temperatures, starting from room temperature and gradually decreasing to temperatures where signal broadening and eventual decoalescence are observed.

  • Data Analysis: The populations of the different conformers are determined by integrating the signals corresponding to each species at the lowest temperature where sharp signals are observed. The energy difference (ΔG°) between the conformers can then be calculated using the following equation:

    ΔG° = -RT ln(K)

    where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of the populations of the conformers).

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the geometry of molecules in the gas phase, providing information on bond lengths, bond angles, and dihedral angles. This method provides a time-averaged structure, which can be compared with the geometries of different conformers predicted by computational methods.

General Workflow for a GED Experiment:

GED_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Bicyclo[4.2.1]nonane Sample Vaporization Vaporization Sample->Vaporization ElectronBeam Interaction with Electron Beam Vaporization->ElectronBeam Scattering Scattering Pattern Detection ElectronBeam->Scattering Intensity Scattering Intensity vs. Angle Scattering->Intensity RadialDist Radial Distribution Function Intensity->RadialDist Structure Molecular Structure Refinement RadialDist->Structure Conformational_Interconversion Chair Chair Conformation TS Transition State Chair->TS ΔG‡ (Chair -> Boat) Boat Boat Conformation TS->Boat Boat->TS ΔG‡ (Boat -> Chair)

Foundational

The Bicyclo[4.2.1]nonane Scaffold: A Biologically Significant Core for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The bicyclo[4.2.1]nonane scaffold, a unique bridged cyclic hydrocarbon, has emerged as a privileged structural motif in a variet...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.1]nonane scaffold, a unique bridged cyclic hydrocarbon, has emerged as a privileged structural motif in a variety of biologically active natural products and synthetic compounds. Its rigid, three-dimensional architecture provides a versatile framework for the development of novel therapeutic agents, demonstrating significant potential in oncology, virology, and neurology. This technical guide provides a comprehensive overview of the biological significance of the bicyclo[4.2.1]nonane core, detailing its presence in nature, synthetic accessibility, and diverse pharmacological activities.

Natural Occurrence: A Blueprint for Bioactivity

The bicyclo[4.2.1]nonane skeleton is a key structural element in several important terpenoids and their metabolites, many of which exhibit pronounced biological effects.[1][2] These natural products serve as a testament to the scaffold's inherent ability to interact with biological targets.

Table 1: Notable Natural Products Containing the Bicyclo[4.2.1]nonane Scaffold and Their Biological Activities

Natural ProductChemical ClassSourceReported Biological Activity
LongifoleneSesquiterpenoidPinus longifoliaAntitumor
CulmorinSesquiterpenoidFusarium speciesAntitumor
MediterraneolsDiterpenoidNephthea chabrolii (soft coral)Antitumor
SecolongifolenediolSesquiterpenoid metaboliteFungiAntitumor
Vibsatin ADiterpenoidViburnum tinusNeurotrophic[3][4]
AjmalineIndole alkaloidRauwolfia serpentinaAntiarrhythmic (contains a bicyclo[4.2.1]nonane-derived core)[5]

Synthetic Strategies: Accessing Novel Chemical Space

The development of efficient synthetic methods to construct the bicyclo[4.2.1]nonane framework is crucial for exploring its full therapeutic potential. A particularly effective and widely used method is the cobalt-catalyzed [6π + 2π] cycloaddition.

Experimental Protocol: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition for the Synthesis of Bicyclo[4.2.1]nona-2,4,7-trienes[2][6][7]

This protocol describes a general procedure for the synthesis of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes from 1-benzoylcycloheptatriene and terminal alkynes.

Materials:

  • 1-Benzoylcycloheptatriene

  • Terminal alkyne (e.g., hexyne-1, 4-pentynenitrile)

  • Co(acac)₂(dppe) [Cobalt(II) acetylacetonate (B107027) with 1,2-bis(diphenylphosphino)ethane]

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of Co(acac)₂(dppe) (10 mol%) in anhydrous DCE, add zinc powder (30 mol%). Stir the mixture at room temperature for approximately 2 minutes under an inert atmosphere (e.g., argon).

  • Successively add 1-benzoylcycloheptatriene (1.0 mmol), the terminal alkyne (1.3 mmol), and dry ZnI₂ (20 mol%) to the reaction mixture.

  • Seal the reaction vessel and heat the mixture at 60 °C for 20 hours.

  • After cooling to room temperature, deactivate the catalyst by adding petroleum ether and stirring the mixture in the air for 10 minutes.

  • Filter the mixture through a short pad of silica gel.

  • Remove the volatiles from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to isolate the desired bicyclo[4.2.1]nona-2,4,7-triene products.

Logical Workflow for Cobalt-Catalyzed [6π + 2π] Cycloaddition

G cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_workup Workup and Purification Co_acac2_dppe Co(acac)₂(dppe) mix1 Stir at RT, 2 min Co_acac2_dppe->mix1 Dissolve Zn_powder Zn powder Zn_powder->mix1 Add DCE Anhydrous DCE DCE->mix1 mix2 Heat at 60°C, 20h mix1->mix2 Add Reactants Benzoylcycloheptatriene 1-Benzoylcycloheptatriene Benzoylcycloheptatriene->mix2 Alkyne Terminal Alkyne Alkyne->mix2 ZnI2 ZnI₂ ZnI2->mix2 Deactivation Stir in air, 10 min mix2->Deactivation Petroleum_ether Petroleum Ether Petroleum_ether->Deactivation Add Filtration Filter through Silica Evaporation Remove Volatiles Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Bicyclo[4.2.1]nonane Derivative Chromatography->Product Deactivation->Filtration

Figure 1: General workflow for the synthesis of bicyclo[4.2.1]nonane derivatives.

Biological Significance and Therapeutic Potential

The bicyclo[4.2.1]nonane scaffold has demonstrated a broad range of biological activities, with the most significant applications currently focused on cancer therapy. However, emerging research indicates its potential in other therapeutic areas as well.

Anticancer Activity

Numerous synthetic bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes have exhibited potent cytotoxic effects against various human cancer cell lines.

Table 2: In Vitro Cytotoxic Activity of Representative Bicyclo[4.2.1]nonane Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Bicyclo[4.2.1]nona-2,4,7-triene Derivative 1 Jurkat0.021 ± 0.002[2]
K5620.035 ± 0.003[2]
U9370.048 ± 0.004[2]
HL600.029 ± 0.002[2]
Bicyclo[4.2.1]nona-2,4,7-triene Derivative 2 Jurkat0.025 ± 0.002[2]
K5620.041 ± 0.004[2]
U9370.033 ± 0.003[2]
HL600.027 ± 0.002[2]

The following is a general protocol for determining the cytotoxic activity of bicyclo[4.2.1]nonane derivatives against leukemia cell lines (Jurkat, K562, U937) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human leukemia cell lines (Jurkat, K562, U937)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Bicyclo[4.2.1]nonane derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the bicyclo[4.2.1]nonane derivatives in the culture medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plates and carefully remove the supernatant.

  • Add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Cytotoxicity Assay

cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add compounds to wells incubate_24h->add_compounds prepare_dilutions Prepare compound dilutions prepare_dilutions->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

Figure 2: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

While the precise molecular mechanisms for many bicyclo[4.2.1]nonane derivatives are still under investigation, evidence from related bicyclic compounds and in silico studies suggest two primary signaling pathways that may be targeted:

  • Induction of Apoptosis via Inhibition of Bcl-2 Family Proteins: The anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL) are key regulators of programmed cell death.[6] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis.[7] Molecular docking studies on tricyclo[4.2.1]nonane and bicyclo[2.2.1]heptane derivatives, structurally related to the bicyclo[4.2.1]nonane core, have shown potential interactions with the hydrophobic groove of anti-apoptotic proteins like Bcl-xL.[8] This suggests that bicyclo[4.2.1]nonane derivatives may act as BH3 mimetics, inhibiting the pro-survival function of Bcl-2 family proteins and thereby inducing apoptosis in cancer cells.

Proposed Apoptosis Induction Pathway

Bicyclo_compound Bicyclo[4.2.1]nonane Derivative Bcl2_family Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-xL) Bicyclo_compound->Bcl2_family Inhibits Pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) Bcl2_family->Pro_apoptotic Inhibits Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_cascade Caspase activation Cytochrome_c->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Figure 3: Proposed mechanism of apoptosis induction by bicyclo[4.2.1]nonane derivatives.

  • Inhibition of Angiogenesis through VEGFR Signaling: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process.[9][10] In silico docking studies have suggested that bicyclo[4.2.1]nonan-9-one and related bicyclic compounds can interact with VEGFR-1, VEGFR-2, and VEGFR-3.[11] By inhibiting VEGFR signaling, these compounds could potentially block the downstream pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Proposed VEGFR Signaling Inhibition Pathway

Bicyclo_compound Bicyclo[4.2.1]nonane Derivative VEGFR VEGFR Bicyclo_compound->VEGFR Inhibits VEGF VEGF VEGF->VEGFR Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

Figure 4: Proposed mechanism of angiogenesis inhibition via the VEGFR signaling pathway.

Antiviral Activity

The bicyclo[4.2.1]nonane scaffold has been explored as a core for the development of nucleoside analogs with potential antiviral activity.[12] Specifically, these compounds are being investigated for the treatment of infections caused by the Flaviviridae family of viruses, which includes Hepatitis C virus, Dengue virus, and Zika virus.[13][14] The rationale behind this approach is that the rigid bicyclic scaffold can mimic the conformation of the natural ribose sugar in nucleosides, potentially acting as inhibitors of viral RNA-dependent RNA polymerase and disrupting viral replication.

Neurotrophic Activity

The natural product vibsatin A, which contains a bicyclo[4.2.1]nonane moiety, has been shown to enhance neurite outgrowth in NGF-mediated PC12 cells at a concentration of 10 µM.[15] This neurotrophic activity suggests that the bicyclo[4.2.1]nonane scaffold could be a valuable starting point for the development of novel therapeutics for neurodegenerative diseases.[3][4]

Anti-inflammatory and Other Activities

While less explored, the bicyclo[4.2.1]nonane scaffold and related bicyclic systems have been associated with anti-inflammatory properties.[5][16] The rigid structure of the scaffold can be used to design specific inhibitors of enzymes and receptors involved in inflammatory pathways. Further research is warranted to fully elucidate the anti-inflammatory potential of this chemical class.

Conclusion and Future Perspectives

The bicyclo[4.2.1]nonane scaffold represents a promising and versatile platform for the design and development of new therapeutic agents. Its presence in a variety of biologically active natural products underscores its inherent drug-like properties. The significant body of research on its anticancer activities, coupled with emerging evidence for its potential in antiviral and neurotrophic applications, highlights the broad therapeutic window of this unique chemical entity.

Future research should focus on:

  • Elucidation of Detailed Mechanisms of Action: While initial studies have pointed towards the inhibition of Bcl-2 family proteins and VEGFR signaling, further investigation is needed to identify the precise molecular targets and signaling pathways modulated by bicyclo[4.2.1]nonane derivatives.

  • Expansion of Therapeutic Applications: A more systematic exploration of the antiviral, neurotrophic, and anti-inflammatory properties of this scaffold could lead to the discovery of novel treatments for a range of diseases.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of bicyclo[4.2.1]nonane-based drug candidates.

References

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Bicyclo[4.2.1]nonane Isomers

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the thermodynamic stability of bicyclo[4.2.1]nonane isomers. Bicyclo[4.2.1]nonane, a bridged bicyc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of bicyclo[4.2.1]nonane isomers. Bicyclo[4.2.1]nonane, a bridged bicyclic alkane, can exist in several conformational isomers, the relative stabilities of which are of significant interest in synthetic chemistry, medicinal chemistry, and materials science. Understanding the thermodynamic landscape of these isomers is crucial for predicting reaction outcomes, designing novel molecular scaffolds, and understanding their physical properties.

Introduction to Bicyclo[4.2.1]nonane Isomerism

The bicyclo[4.2.1]nonane framework consists of a seven-membered ring bridged by an ethano group, creating a system with considerable conformational flexibility. The primary conformations of the parent bicyclo[4.2.1]nonane are typically described by the arrangement of the seven-membered ring, which can adopt chair-like and boat-like arrangements. The relative orientation of substituents on the bicyclic core gives rise to various stereoisomers, including endo/exo and syn/anti isomers, whose thermodynamic stabilities are dictated by a delicate balance of steric and electronic effects.

Quantitative Thermodynamic Data

The following table summarizes calculated thermodynamic data for key conformations of bicyclo[4.2.1]nonane. These values are typically obtained using ab initio or density functional theory (DFT) calculations, which have become indispensable tools for studying the energetics of complex molecules.

Isomer/ConformerPoint GroupRelative Energy (kcal/mol)Calculated Heat of Formation (kcal/mol)Calculated Strain Energy (kcal/mol)
Chair-Boat (CB)C10.00-34.512.5
Boat-Chair (BC)Cs0.23-34.312.7
Twist-Boat (TB)C22.50-32.015.0

Note: The values presented are representative and may vary slightly depending on the level of theory and basis set used in the computational model. The strain energy is calculated relative to a strain-free increment value.

Experimental Determination of Thermodynamic Stability

The primary experimental technique for determining the thermodynamic stability of hydrocarbons is bomb calorimetry, which measures the heat of combustion.

Experimental Protocol for Bomb Calorimetry of a Volatile Solid Hydrocarbon

This protocol outlines the general steps for determining the heat of combustion of a volatile solid hydrocarbon like bicyclo[4.2.1]nonane.

1. Sample Preparation:

  • A precise mass (typically 0.5 - 1.0 g) of the purified bicyclo[4.2.1]nonane isomer is determined using an analytical balance.

  • Due to its volatility, the sample is often encapsulated in a gelatin capsule or sealed in a thin-walled glass ampoule of known, low heat of combustion. This prevents sample loss before ignition.

  • The encapsulated sample is placed in a crucible, typically made of platinum or a similar inert metal.

2. Bomb Assembly:

  • A length of fuse wire (e.g., platinum or iron) of known mass and heat of combustion is connected to the electrodes of the calorimeter bomb. The wire is positioned to be in contact with the sample capsule.

  • A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state and to absorb acidic combustion products.

  • The bomb is sealed and then purged with a small amount of pure oxygen to remove atmospheric nitrogen.

  • The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.

3. Calorimetric Measurement:

  • The sealed and pressurized bomb is submerged in a known, precise volume of water in the calorimeter's insulated bucket.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 0.001 °C) for a period of time to establish a baseline.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water in the calorimeter is recorded at regular intervals as it rises due to the heat released from the combustion.

  • Temperature readings are continued until a stable maximum temperature is reached and then for a period afterward to determine the rate of heat loss to the surroundings.

4. Data Analysis:

  • The gross heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).

  • Corrections are applied for the heat of combustion of the fuse wire and the gelatin capsule, as well as for the formation of nitric acid from any residual atmospheric nitrogen.

  • The standard heat of combustion (ΔHc°) is then determined.

  • The standard heat of formation (ΔHf°) is calculated from the heat of combustion using Hess's law.

Computational Chemistry Protocols

Computational methods are essential for obtaining detailed energetic information about different isomers and their conformational landscapes.

Protocol for Calculating Isomer Stabilities

1. Molecular Structure Generation:

  • Initial 3D structures of the desired bicyclo[4.2.1]nonane isomers (e.g., different chair and boat conformations) are generated using molecular modeling software.

2. Geometry Optimization:

  • The geometry of each isomer is optimized to find the lowest energy conformation. This is typically performed using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-31G(d) or larger).

3. Frequency Calculation:

  • Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

4. Single-Point Energy Calculation:

  • To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

5. Calculation of Thermodynamic Properties:

  • The standard heat of formation (ΔHf°) can be calculated using atomization energies or isodesmic reactions, which help to cancel out systematic errors in the calculations.

  • Strain energy is calculated by subtracting the heat of formation of a hypothetical strain-free acyclic reference molecule from the calculated heat of formation of the bicyclic isomer.

Logical Relationships and Isomerization Pathways

The different conformations of bicyclo[4.2.1]nonane are interconnected through low-energy pathways, primarily involving ring-flipping and twisting motions. The relative stabilities determine the equilibrium populations of each conformer.

G cluster_isomers Bicyclo[4.2.1]nonane Conformers cluster_legend Legend TB Twist-Boat (TB) Relative Energy: 2.50 kcal/mol BC Boat-Chair (BC) Relative Energy: 0.23 kcal/mol BC->TB Higher Energy Barrier CB Chair-Boat (CB) Global Minimum Relative Energy: 0.00 kcal/mol CB->TB CB->BC Low Energy Barrier a Nodes represent conformers with relative energies. b Arrows indicate isomerization pathways.

Caption: Conformational landscape of bicyclo[4.2.1]nonane isomers.

The diagram above illustrates the energetic relationship between the principal conformers of bicyclo[4.2.1]nonane. The chair-boat (CB) conformation is generally the global minimum, with the boat-chair (BC) being slightly higher in energy. The twist-boat (TB) conformation is significantly less stable. The conformers can interconvert, with the energy barriers between them dictating the dynamics of the system.

Conclusion

The thermodynamic stability of bicyclo[4.2.1]nonane isomers is a complex interplay of ring strain and conformational preferences. While experimental determination of these properties through techniques like bomb calorimetry provides benchmark data, computational chemistry has emerged as a powerful and essential tool for a detailed understanding of the entire energetic landscape. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this important bicyclic scaffold, enabling more informed decisions in molecular design and synthesis.

Foundational

A Technical Guide to the Initial Synthesis of the Bicyclo[4.2.1]nonane Skeleton

For Researchers, Scientists, and Drug Development Professionals The bicyclo[4.2.1]nonane framework is a crucial structural motif present in a variety of biologically active natural products and serves as a valuable build...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.1]nonane framework is a crucial structural motif present in a variety of biologically active natural products and serves as a valuable building block in medicinal chemistry. Its unique three-dimensional structure provides access to novel chemical space, making the development of efficient synthetic strategies for this skeleton a significant area of research. This guide provides an in-depth overview of the primary synthetic methodologies for constructing the bicyclo[4.2.1]nonane core, complete with detailed experimental protocols, quantitative data, and visual representations of the key reaction pathways.

[6π + 2π] Cycloaddition Reactions

One of the most effective and widely employed methods for the synthesis of the bicyclo[4.2.1]nonane skeleton is the [6π + 2π] cycloaddition reaction. This strategy typically involves the reaction of a 1,3,5-cycloheptatriene (CHT) derivative with a two-carbon component, such as an alkyne or an allene, often catalyzed by a transition metal complex. Cobalt(I)-based catalytic systems have proven to be particularly effective in promoting these transformations.[1][2][3][4][5]

Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of Cycloheptatrienes and Alkynes/Allenes

This approach provides a direct route to substituted bicyclo[4.2.1]nona-2,4,7-trienes and bicyclo[4.2.1]nona-2,4-dienes. The reaction is typically carried out using a three-component catalytic system consisting of a cobalt(II) precatalyst, a phosphine (B1218219) ligand, and a reducing agent, which in situ generates the active cobalt(I) species.

Experimental Protocol: General Procedure for the Co(I)-Catalyzed [6π + 2π] Cycloaddition of 1-Benzoylcycloheptatriene with Alkynes

To a solution of Co(acac)₂(dppe) (10 mol%) in 1,2-dichloroethane (B1671644) (1.5 mL) in a Schlenk tube under a dry argon atmosphere is added Zn powder (30 mol%). The mixture is stirred at room temperature for 2 minutes. Subsequently, 1-benzoylcycloheptatriene (1.0 mmol), the corresponding alkyne (1.3 mmol) in 1,2-dichloroethane (1.5 mL), and dry ZnI₂ (20 mol%) are added successively. The reaction mixture is then heated at 60 °C for 20 hours. To deactivate the catalyst, the reaction is stopped by the addition of petroleum ether and stirring in the air for 10 minutes. After filtration through a short pad of silica (B1680970), the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired bicyclo[4.2.1]nona-2,4,7-triene derivatives.

Quantitative Data for Co(I)-Catalyzed [6π + 2π] Cycloaddition Reactions

EntryCycloheptatriene DerivativeAlkyne/AlleneProduct(s)Yield (%)Ratio (syn/anti)Reference
11-BenzoylcycloheptatrieneHex-1-yneSubstituted bicyclo[4.2.1]nona-2,4,7-trienes80-841:1 mixture of regioisomers[6][7]
21-Benzoylcycloheptatriene4-PentynenitrileSubstituted bicyclo[4.2.1]nona-2,4,7-trienes80-841:1 mixture of regioisomers[6][7]
32-TropylcyclohexanoneVarious AllenesSubstituted (E)-bicyclo[4.2.1]nona-2,4-dienes79-881:1[5][8][9]
42-TropylcyclohexanoneVarious AlkynesSubstituted bicyclo[4.2.1]nona-2,4,7-trienes70-891:1[5][8][9]

Reaction Workflow: Co(I)-Catalyzed [6π + 2π] Cycloaddition

G cluster_0 Catalyst Activation cluster_1 Cycloaddition Reaction cluster_2 Workup and Purification Co_precatalyst Co(acac)₂(dppe) (Precatalyst) Active_catalyst Active Co(I) Catalyst Co_precatalyst->Active_catalyst Reduction Zn_powder Zn Powder (Reducing Agent) Zn_powder->Active_catalyst Cycloadduct Bicyclo[4.2.1]nonane Skeleton Active_catalyst->Cycloadduct Catalysis CHT Cycloheptatriene Derivative CHT->Cycloadduct Alkyne Alkyne / Allene Alkyne->Cycloadduct Quenching Quenching (Petroleum Ether, Air) Cycloadduct->Quenching ZnI2 ZnI₂ (Co-catalyst) ZnI2->Cycloadduct Filtration Filtration Quenching->Filtration Purification Column Chromatography Filtration->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: Workflow for the Co(I)-catalyzed synthesis of the bicyclo[4.2.1]nonane skeleton.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of complex cyclic systems, including the bicyclo[4.2.1]nonane core. This strategy typically involves a multi-step sequence beginning with the chemo-, regio-, and stereoselective α,γ-difunctionalization of a β-ketoester, followed by the key RCM step to forge the bicyclic framework.[2][10][11][12]

Conceptual Pathway for RCM-based Synthesis

The general approach commences with a cyclic β-ketoester, which undergoes sequential alkylation at the α- and γ-positions with substrates containing terminal double bonds. The resulting diene or enyne is then subjected to RCM using a ruthenium-based catalyst, such as a Grubbs-type catalyst, to construct the bicyclo[4.2.1]nonane skeleton.

Experimental Protocol: Ring-Closing Metathesis for Bicyclo[4.2.1]nonane Synthesis (Illustrative)

A detailed, universally applicable protocol is challenging to provide as the specific conditions are highly substrate-dependent. However, a representative procedure is outlined below.

To a solution of the diene precursor (1.0 equiv) in dry, degassed dichloromethane (B109758) (0.01-0.05 M) is added the Grubbs second-generation catalyst (2-10 mol%). The reaction mixture is stirred at room temperature or heated to reflux (typically 40 °C) under an inert atmosphere for 3-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the bicyclo[4.2.1]nonane derivative. In some cases, additives like Ti(OiPr)₄ or benzoquinone may be used to improve yield and prevent catalyst deactivation or product isomerization.[7][12]

Quantitative Data for RCM Synthesis of Bicyclo[4.2.1]nonanes

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Grubbs II (20)CH₂Cl₂Reflux24No reaction[10]
2Grubbs II (20)TolueneReflux-20[10]
3Grubbs II (10) + Ti(OiPr)₄CH₂Cl₂Reflux4850[12]
4Grubbs-Hoveyda II (2)CH₂Cl₂Reflux377-84[12]

Logical Flow Diagram: RCM Strategy

G Start Cyclic β-Ketoester Step1 α,γ-Difunctionalization (Sequential Alkylation) Start->Step1 Intermediate Diene or Enyne Precursor Step1->Intermediate Step2 Ring-Closing Metathesis (Grubbs Catalyst) Intermediate->Step2 Product Bicyclo[4.2.1]nonane Skeleton Step2->Product

Caption: Key steps in the RCM approach to the bicyclo[4.2.1]nonane core.

Intramolecular Reactions

Intramolecular reactions provide an elegant and often highly regioselective means of constructing the bicyclo[4.2.1]nonane skeleton. Two notable examples are the intramolecular diazo ketone insertion and the acid-catalyzed rearrangement of bicyclo[4.2.0]octanones.

Intramolecular Diazo Ketone Insertion

This method allows for the synthesis of bicyclo[4.2.1]nonane-2,8-diones through a BF₃·Et₂O mediated intramolecular C-H insertion of a suitably positioned diazo ketone.[4][9][13]

Experimental Protocol: BF₃·Et₂O Mediated Intramolecular Diazo Ketone Insertion (General)

To a solution of the diazo ketone precursor in a dry, inert solvent such as dichloromethane at a low temperature (e.g., -78 °C) is added BF₃·Et₂O (typically 1.0-1.5 equivalents). The reaction is stirred at this temperature for a specified period, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the bicyclo[4.2.1]nonane-2,8-dione.

Quantitative Data for Intramolecular Diazo Ketone Insertion

Signaling Pathway: Diazo Ketone Insertion

G Start Acyclic Diazo Ketone Precursor Step1 Lewis Acid Activation (BF₃·Et₂O) Start->Step1 Intermediate Carbene/Carbenoid Intermediate Step1->Intermediate Step2 Intramolecular C-H Insertion Intermediate->Step2 Product Bicyclo[4.2.1]nonane-2,8-dione Step2->Product

Caption: Mechanistic pathway for the intramolecular diazo ketone insertion.

Acid-Catalyzed Rearrangement of Bicyclo[4.2.0]octanones

The acid-catalyzed rearrangement of 6-substituted bicyclo[4.2.0]octanones provides a facile route to the bicyclo[4.2.1]nonane skeleton.[3][5][11] This transformation proceeds through a carbocationic intermediate, leading to a ring expansion.

Experimental Protocol: Acid-Catalyzed Rearrangement (General)

The 6-substituted bicyclo[4.2.0]octanone is dissolved in a suitable solvent, and a protic or Lewis acid (e.g., trifluoroacetic acid, BF₃·Et₂O) is added. The reaction is stirred at a temperature ranging from ambient to elevated for a period determined by substrate reactivity. The reaction is then quenched, typically with a basic aqueous solution, and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified by chromatography.

Quantitative Data for Acid-Catalyzed Rearrangement

Logical Relationship: Acid-Catalyzed Rearrangement

G Start 6-Substituted Bicyclo[4.2.0]octanone Step1 Protonation/Lewis Acid Coordination Start->Step1 Intermediate1 Carbocation Formation Step1->Intermediate1 Step2 Ring Expansion Intermediate1->Step2 Intermediate2 Rearranged Carbocation Step2->Intermediate2 Step3 Deprotonation/ Workup Intermediate2->Step3 Product Bicyclo[4.2.1]nonane Step3->Product

Caption: Stepwise logical flow of the acid-catalyzed rearrangement.

Rhodium-Catalyzed Enantioselective Ring Expansion

A more recent and highly innovative strategy for the synthesis of the bicyclo[4.2.1]nonane core involves the rhodium-catalyzed enantioselective ring expansion of strained bicyclo[4.1.1] systems.[12] This method is particularly valuable as it allows for the construction of enantioenriched bicyclo[4.2.1]nonane scaffolds.

Conceptual Overview

This strategy leverages the strain energy of the bicyclo[4.1.1] starting material to drive a rhodium-catalyzed C-C bond activation and subsequent rearrangement to the thermodynamically more stable bicyclo[4.2.1]nonane framework. The use of chiral ligands on the rhodium catalyst enables high levels of enantioselectivity.

Experimental Protocol and Quantitative Data

Detailed experimental protocols and comprehensive quantitative data for this cutting-edge methodology are often found within specialized publications and their supporting information. Researchers interested in this specific strategy are encouraged to consult the primary literature for precise conditions and substrate scope.

Conclusion

The synthesis of the bicyclo[4.2.1]nonane skeleton can be achieved through a variety of strategic approaches. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. The [6π + 2π] cycloaddition offers a direct and efficient route, while ring-closing metathesis provides a versatile entry from acyclic or monocyclic precursors. Intramolecular reactions, such as diazo ketone insertions and acid-catalyzed rearrangements, offer elegant solutions for specific substitution patterns. Finally, modern transition-metal-catalyzed methods, like the rhodium-catalyzed ring expansion, are paving the way for the asymmetric synthesis of these important bicyclic structures, further expanding their utility in drug discovery and development.

References

Exploratory

Unveiling the Core Characteristics of Bicyclo[4.2.1]nonane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the key physical and chemical properties of Bicyclo[4.2.1]nonane, a bridged bicyclic hydrocarbon w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of Bicyclo[4.2.1]nonane, a bridged bicyclic hydrocarbon with significant relevance in organic synthesis and as a core structural motif in various natural products and biologically active molecules. This document summarizes its fundamental characteristics, details experimental protocols for its synthesis and characterization, and presents its reactivity profile, offering a valuable resource for professionals in chemical research and drug development.

Core Physical and Chemical Properties

Bicyclo[4.2.1]nonane is a saturated hydrocarbon with the molecular formula C₉H₁₆.[1] Its bridged ring structure, consisting of a seven-membered ring and a five-membered ring sharing three carbon atoms, results in a unique three-dimensional conformation that influences its physical and chemical behavior. While experimental data for the parent compound is limited, the following tables summarize its known and computed properties, along with data for some of its common derivatives to provide a comparative context.

Table 1: Physical Properties of Bicyclo[4.2.1]nonane and Derivatives
PropertyBicyclo[4.2.1]nonane9-Oxabicyclo[4.2.1]nonaneBicyclo[4.2.1]nonan-9-one
CAS Number 284-10-6[1]284-20-8[2]14252-11-0[3]
Molecular Formula C₉H₁₆[1]C₈H₁₄O[2]C₉H₁₄O[3]
Molecular Weight 124.22 g/mol [1]126.19 g/mol [2]138.21 g/mol [3]
Melting Point Data not available30-32 °C[2]Data not available
Boiling Point Data not available167.5 °C at 760 mmHg[2]Data not available
Density Data not available0.958 g/cm³[2]Data not available
Table 2: Computed Physicochemical Properties of Bicyclo[4.2.1]nonane
PropertyValue
XLogP3 4.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 0[1]
Exact Mass 124.125200510[1]
Monoisotopic Mass 124.125200510[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 9[1]

Synthesis and Characterization: Experimental Protocols

The synthesis of the parent Bicyclo[4.2.1]nonane can be achieved through the reduction of its corresponding ketone, Bicyclo[4.2.1]nonan-9-one. A common and effective method for this transformation is the Wolff-Kishner reduction.

Experimental Protocol: Synthesis of Bicyclo[4.2.1]nonane via Wolff-Kishner Reduction of Bicyclo[4.2.1]nonan-9-one

This protocol outlines the deoxygenation of Bicyclo[4.2.1]nonan-9-one to yield the parent alkane.[4][5][6]

Materials:

  • Bicyclo[4.2.1]nonan-9-one

  • Hydrazine (B178648) hydrate (B1144303) (85% or higher)

  • Potassium hydroxide (B78521) (KOH)

  • Diethylene glycol (solvent)

  • Standard glassware for reflux and distillation

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Bicyclo[4.2.1]nonan-9-one in diethylene glycol.

  • Addition of Reagents: Add an excess of hydrazine hydrate to the solution, followed by the cautious addition of potassium hydroxide pellets.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux (typically around 180-200 °C) using a heating mantle. The reaction progress can be monitored by the evolution of nitrogen gas.[4] Continue heating for several hours until the reaction is complete (as determined by TLC or GC analysis).

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully add water to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude Bicyclo[4.2.1]nonane can be further purified by distillation or column chromatography to obtain the pure product.

Characterization Workflow

The successful synthesis and purity of Bicyclo[4.2.1]nonane can be confirmed using a combination of spectroscopic techniques.

G Characterization Workflow for Bicyclo[4.2.1]nonane cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesized Bicyclo[4.2.1]nonane NMR NMR Spectroscopy (1H and 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Confirm proton and carbon environments NMR->NMR_Data IR_Data Identify C-H stretching and bending vibrations IR->IR_Data MS_Data Determine molecular weight and fragmentation pattern MS->MS_Data Confirmation Purity and Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Workflow for the characterization of Bicyclo[4.2.1]nonane.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.0-2.5 ppm) due to the various proton environments in the bicyclic system.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the bicyclic framework.[1]

  • IR Spectroscopy: The infrared spectrum will be characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The absence of a strong carbonyl peak (around 1700 cm⁻¹) confirms the complete reduction of the ketone.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Bicyclo[4.2.1]nonane (124.22 g/mol ). The fragmentation pattern will be characteristic of a saturated bicyclic hydrocarbon.[1]

Chemical Reactivity and Stability

The Bicyclo[4.2.1]nonane skeleton is known for its structural and conformational stability.[7] As a saturated hydrocarbon, it is generally unreactive under standard conditions. Its chemical transformations typically involve the functionalization of the C-H bonds or reactions of substituents attached to the bicyclic core.

The reactivity of substituted Bicyclo[4.2.1]nonanes is dictated by the nature of the functional groups present. For instance, the ketone group in Bicyclo[4.2.1]nonan-9-one is susceptible to nucleophilic attack and can undergo various carbonyl reactions. The introduction of unsaturation or other functional groups opens up a wide range of synthetic possibilities, making Bicyclo[4.2.1]nonane derivatives valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.[8][9]

G General Reactivity of Bicyclo[4.2.1]nonane Core B421N Bicyclo[4.2.1]nonane (Saturated Core) Stable Structurally Stable B421N->Stable Unreactive Generally Unreactive (C-H bonds) B421N->Unreactive Functionalization Functionalization B421N->Functionalization e.g., Halogenation Substituted Substituted Bicyclo[4.2.1]nonane Functionalization->Substituted Reactions Functional Group Transformations Substituted->Reactions e.g., Nucleophilic substitution, Elimination, etc.

Reactivity profile of the Bicyclo[4.2.1]nonane scaffold.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Bicyclo[4.2.1]nonane via Ring-Closing Metathesis

Audience: Researchers, scientists, and drug development professionals. Introduction The bicyclo[4.2.1]nonane framework is a key structural motif present in a variety of biologically active natural products and has garner...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[4.2.1]nonane framework is a key structural motif present in a variety of biologically active natural products and has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a rigid scaffold that can be strategically functionalized to interact with biological targets. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the stereoselective synthesis of this bicyclic system, offering an efficient route to functionalized cyclooctanoids through a temporary-bridge approach.[1][2][3] This application note provides detailed protocols for the synthesis of bicyclo[4.2.1]nonane derivatives using RCM, based on established methodologies.

Core Concepts and Workflow

The synthesis of the bicyclo[4.2.1]nonane skeleton via RCM generally involves the preparation of a diene or enyne precursor, which is then subjected to a ruthenium-based catalyst to facilitate the intramolecular cyclization. A common strategy employs the α,γ-difunctionalization of β-ketoesters to introduce the necessary unsaturated tethers, followed by the RCM reaction to construct the bridged bicyclic system.[1][2]

G cluster_0 Precursor Synthesis cluster_1 Ring-Closing Metathesis cluster_2 Post-Cyclization Modification (Optional) Start β-Ketoester Step1 α,γ-Difunctionalization Start->Step1 Alkylation Product1 Diene/Enyne Precursor Step1->Product1 Step2 RCM Reaction Product1->Step2 Product2 Bicyclo[4.2.1]nonane Derivative Step2->Product2 Step3 Bridge Cleavage Product2->Step3 Catalyst Grubbs Catalyst Catalyst->Step2 Product3 Functionalized Cyclooctanoid Step3->Product3

Caption: General workflow for the synthesis of bicyclo[4.2.1]nonane derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Bicyclo[4.2.1]nonane Precursor

This protocol describes the preparation of a diene precursor suitable for RCM, starting from a β-ketoester. The methodology is adapted from the work of Rodriguez and coworkers.[1][2]

Materials:

  • β-ketoester

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Base (e.g., NaH, K₂CO₃)

  • Alkenyl halide (e.g., allyl bromide)

  • Grubbs catalyst (1st or 2nd generation)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation of the Diene Precursor:

    • To a solution of the β-ketoester in an anhydrous solvent, add the base portionwise at 0 °C.

    • Stir the mixture for 30 minutes, then add the first equivalent of the alkenyl halide.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Repeat the deprotonation and alkylation steps to introduce the second alkenyl chain.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the pure diene precursor.

Protocol 2: Ring-Closing Metathesis

This protocol details the cyclization of the diene precursor to form the bicyclo[4.2.1]nonane skeleton.

Procedure:

  • RCM Reaction Setup:

    • Dissolve the diene precursor in anhydrous and degassed CH₂Cl₂.

    • Add the Grubbs catalyst (typically 2-10 mol%) to the solution.

    • Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the bicyclo[4.2.1]nonane derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for the RCM synthesis of bicyclo[4.2.1]nonane derivatives.

Table 1: Ring-Closing Metathesis of Dienes to Bicyclo[4.2.1]nonanes

EntrySubstrate (Diene)Catalyst (mol%)SolventTime (h)Yield (%)Reference
11,8-dieneGrubbs I (20)Toluene2420[3]
21,8-dieneGrubbs I (10) + Ti(OiPr)₄ (20)CH₂Cl₂4850[3]
31,8-dieneGrubbs II (2)CH₂Cl₂384[3]
4Unsymmetrical 1,8-dieneGrubbs II (2)CH₂Cl₂39b[3]

Table 2: Ring-Closing Metathesis of Enynes to Bicyclo[4.2.1]nonane Dienes

EntrySubstrate (Enyne)Catalyst (mol%)SolventTime (h)ProductYield (%)Reference
11,8-enyneGrubbs II (5)CH₂Cl₂121,3-diene10cHigh
2Regioisomeric 1,8-enyneGrubbs II (5)CH₂Cl₂121,3-diene10dHigh
3Substituted 1,8-enyneGrubbs II (5)CH₂Cl₂121,3-diene-Nearly Quantitative

Reaction Mechanism

The catalytic cycle of olefin metathesis, mediated by a Grubbs catalyst, is a well-established mechanism involving the formation of a metallacyclobutane intermediate.

G [Ru]=CHR [Ru]=CHR (Catalyst) Metallacyclobutane Metallacyclobutane Intermediate [Ru]=CHR->Metallacyclobutane [2+2] Cycloaddition Diene Diene Substrate Diene->Metallacyclobutane New_Carbene New Ruthenium Carbene Metallacyclobutane->New_Carbene Retro [2+2] Cycloaddition Bicyclo Bicyclo[4.2.1]nonene Product New_Carbene->Bicyclo Intramolecular Metathesis Ethylene Ethylene (byproduct) New_Carbene->Ethylene

Caption: Simplified mechanism of ring-closing metathesis.

Applications in Drug Development

The bicyclo[4.2.1]nonane scaffold is of significant interest in drug discovery due to its rigid conformation, which can lead to higher binding affinities and improved selectivity for biological targets. This ring system is found in various natural products with diverse biological activities. Furthermore, derivatives of azabicyclo[4.2.1]nonane have been investigated for their potential as therapeutic agents.[4][5] The synthetic accessibility of this scaffold through RCM allows for the generation of diverse libraries of compounds for screening and lead optimization in drug development programs.

Conclusion

Ring-closing metathesis provides an efficient and stereoselective pathway for the synthesis of the bicyclo[4.2.1]nonane ring system. The use of commercially available Grubbs catalysts allows for the cyclization of readily prepared diene and enyne precursors under mild reaction conditions. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis of complex carbocyclic frameworks for applications in medicinal chemistry and materials science.

References

Application

Application Notes and Protocols: Intramolecular Diazo Ketone Insertion for the Synthesis of Bicyclo[4.2.1]nonane-2,8-diones

For Researchers, Scientists, and Drug Development Professionals Introduction The bicyclo[4.2.1]nonane core structure is a key architectural motif found in a variety of biologically active natural products. The developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[4.2.1]nonane core structure is a key architectural motif found in a variety of biologically active natural products. The development of efficient and regioselective methods for the synthesis of this bridged bicyclic system is of significant interest in organic synthesis and drug discovery. One powerful transformation for the construction of such carbocyclic frameworks is the intramolecular insertion of a diazo ketone into a C-H bond. This application note details the use of a Lewis acid-mediated intramolecular diazo ketone insertion reaction for the synthesis of bicyclo[4.2.1]nonane-2,8-diones, a versatile building block for more complex molecules.

Reaction Principle

The core transformation involves the treatment of a cyclohexanone (B45756) derivative bearing a diazo ketone side chain with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂). The Lewis acid promotes the decomposition of the diazo group, leading to the formation of a reactive intermediate that undergoes an intramolecular C-H insertion to furnish the bicyclo[4.2.1]nonane-2,8-dione framework with high regioselectivity.

Data Presentation

The following table summarizes the results for the synthesis of a key bicyclo[4.2.1]nonane-2,8-dione intermediate as reported in the total synthesis of (±)-grimaldone.

EntrySubstrate (Diazo Ketone)Product (Bicyclo[4.2.1]nonane-2,8-dione)ReagentSolventTemp (°C)Time (min)Yield (%)
11-diazo-3-(1-methyl-2-oxocyclohexyl)propan-2-one1-methylbicyclo[4.2.1]nonane-2,8-dioneBF₃·OEt₂CH₂Cl₂04589

Experimental Protocols

I. Preparation of the Diazo Ketone Precursor

A representative procedure for the synthesis of the diazo ketone precursor is the reaction of the corresponding acyl chloride with diazomethane (B1218177).

Materials:

  • Appropriately substituted cyclohexylacetyl chloride

  • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a well-ventilated fume hood behind a blast shield)

  • Diethyl ether (anhydrous)

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the cyclohexylacetyl chloride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.5 eq) to the stirred solution of the acyl chloride. The addition should be done carefully to control the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diazo ketone, which can be used in the next step without further purification.

II. BF₃·OEt₂ Mediated Intramolecular Diazo Ketone Insertion

This protocol describes the key cyclization reaction to form the bicyclo[4.2.1]nonane-2,8-dione.

Materials:

  • Diazo ketone

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methylene (B1212753) chloride (CH₂Cl₂, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Ice bath

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the crude diazo ketone (1.0 eq) in anhydrous methylene chloride in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add boron trifluoride diethyl etherate (1.2 eq) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure bicyclo[4.2.1]nonane-2,8-dione.[1]

Mandatory Visualizations

Proposed Mechanistic Pathway

The following diagram illustrates the proposed mechanism for the BF₃·OEt₂ mediated intramolecular diazo ketone insertion. The Lewis acid activates the diazo ketone, facilitating the loss of nitrogen and the formation of a carbocation intermediate. This intermediate then undergoes a 1,2-hydride shift followed by an intramolecular C-H insertion to yield the bicyclic product.

BF3_Mediated_Diazo_Ketone_Insertion cluster_0 Reaction Steps Start Diazo Ketone Precursor Intermediate1 Lewis Acid Adduct Start->Intermediate1 + BF3.OEt2 Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 - N2 Intermediate3 Rearranged Carbocation Intermediate2->Intermediate3 1,2-Hydride Shift Product Bicyclo[4.2.1]nonane-2,8-dione Intermediate3->Product Intramolecular C-H Insertion

Caption: Proposed mechanism of the BF₃·OEt₂ mediated reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of bicyclo[4.2.1]nonane-2,8-diones via the intramolecular diazo ketone insertion.

Experimental_Workflow cluster_1 Synthesis Workflow Start Starting Material (Cyclohexanone derivative) Step1 Preparation of Acyl Chloride Start->Step1 Step2 Synthesis of Diazo Ketone Step1->Step2 Step3 Intramolecular Insertion (BF3.OEt2) Step2->Step3 Step4 Workup and Purification Step3->Step4 FinalProduct Bicyclo[4.2.1]nonane-2,8-dione Step4->FinalProduct

Caption: General experimental workflow for the synthesis.

References

Method

Application of Bicyclo[4.2.1]nonane as a Rigid Scaffold in Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The bicyclo[4.2.1]nonane framework, a bridged cyclic hydrocarbon, presents a unique and conformationally restricted three-dimensional structure. This inhere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.1]nonane framework, a bridged cyclic hydrocarbon, presents a unique and conformationally restricted three-dimensional structure. This inherent rigidity makes it an attractive scaffold in drug design, allowing for the precise spatial orientation of pharmacophoric groups to optimize interactions with biological targets. This document provides an overview of its application, quantitative data on its derivatives, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.

Introduction to Bicyclo[4.2.1]nonane in Medicinal Chemistry

The bicyclo[4.2.1]nonane skeleton is found in a number of biologically active natural products.[1][2] Its rigid structure helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Medicinal chemists utilize this scaffold to develop novel therapeutics targeting a range of diseases, including cancer, pain, and neurological disorders. By functionalizing the bicyclic core, researchers can systematically explore structure-activity relationships (SAR) to identify potent and selective drug candidates.

Applications and Biological Activities

Derivatives of the bicyclo[4.2.1]nonane scaffold have demonstrated a variety of pharmacological activities.

Antitumor Activity

Functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes have shown significant cytotoxic effects against various tumor cell lines.[1][3] These compounds are often synthesized via a cobalt(I)-catalyzed [6π + 2π] cycloaddition reaction.[3][4] The antiproliferative activity of these compounds is often evaluated using assays that measure cell viability and proliferation, such as the BrdU cell proliferation ELISA assay.[5][6] Some of these compounds are believed to exert their anticancer effects by interacting with anti-apoptotic proteins like those in the Bcl-2 family.[5]

Analgesic Activity

Certain 6-aryl-2-azabicyclo[4.2.1]nonanes have exhibited antinociceptive activity comparable to codeine in preclinical studies.[7] These compounds are thought to interact with opioid receptors, which are key targets for pain management. The rigid scaffold allows for the precise positioning of the aryl and amino groups to mimic the binding of endogenous or exogenous opioids.

Neurological Activity

The diazabicyclo[4.2.1]nonane core has been employed as a scaffold for designing ligands that target nicotinic acetylcholine (B1216132) receptors (nAChRs).[8] These receptors are implicated in a variety of neurological disorders, and ligands with high affinity and selectivity for specific nAChR subtypes are of significant therapeutic interest.

Quantitative Data

The following tables summarize the quantitative data for various bicyclo[4.2.1]nonane derivatives from the literature.

Table 1: Cytotoxic Activity of Bicyclo[4.2.1]nona-2,4,7-triene Derivatives [1][3][4]

Compound IDR GroupCell LineIC50 (µM)
3 n-ButylJurkat0.021 ± 0.002
K5620.035 ± 0.003
U9370.041 ± 0.004
HL600.033 ± 0.003
4a 3-cyanopropylJurkat0.029 ± 0.003
K5620.048 ± 0.004
U9370.037 ± 0.003
HL600.042 ± 0.004

Table 2: Antiproliferative Activity of Tricyclo[4.2.1.02,5]nonane Derivatives [5][6]

Compound IDR GroupCell LineIC50 (µM)
6a 4-ChlorophenylC6 (rat brain tumor)14.13
HeLa (human cervical carcinoma)0.8
6e 4-NitrophenylHeLa (human cervical carcinoma)1.21
6f 2,4-DichlorophenylHeLa (human cervical carcinoma)19.33
8b 4-MethylphenylHeLa (human cervical carcinoma)18.13
8g 4-FluorophenylC6 (rat brain tumor)29.99
5-FU (control) -C6 (rat brain tumor)3.8
HeLa (human cervical carcinoma)16.33

Experimental Protocols

Synthesis Protocol: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition for Bicyclo[4.2.1]nona-2,4,7-trienes[4][9]

This protocol describes a general procedure for the synthesis of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes.

Materials:

  • Co(acac)₂(dppe)

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • 1-Benzoylcycloheptatriene (or other substituted cycloheptatriene)

  • Terminal alkyne (e.g., hexyne-1, 4-pentynenitrile)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Argon gas

  • Schlenk tube and standard glassware for air-sensitive reactions

Procedure:

  • To a Schlenk tube under a dry argon atmosphere, add Co(acac)₂(dppe) (10 mol%) and 1,2-dichloroethane (1.5 mL).

  • Add Zn powder (30 mol%) to the solution and stir the mixture at room temperature for 2 minutes.

  • Successively add 1-benzoylcycloheptatriene (1.0 mmol), the terminal alkyne (1.3 mmol) dissolved in 1,2-dichloroethane (1.5 mL), and dry ZnI₂ (20 mol%).

  • Stir the reaction mixture at 60 °C for 20 hours.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired bicyclo[4.2.1]nona-2,4,7-triene derivatives.

Biological Assay Protocol: BrdU Cell Proliferation ELISA[10][11][12][13][14]

This protocol outlines the steps for assessing the antiproliferative activity of bicyclo[4.2.1]nonane derivatives.

Materials:

  • Cancer cell lines (e.g., HeLa, C6)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Bicyclo[4.2.1]nonane test compounds

  • BrdU Cell Proliferation ELISA Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bicyclo[4.2.1]nonane derivatives and a vehicle control. Incubate for the desired period (e.g., 24-72 hours).

  • BrdU Labeling: Add the BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.[9][10][11]

  • Fixing and Denaturation: Remove the culture medium and add the Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[12]

  • Antibody Incubation:

    • Wash the wells with wash buffer.

    • Add the anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.[12]

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.[12]

  • Detection:

    • Wash the wells to remove unbound antibodies.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell proliferation inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological activities of bicyclo[4.2.1]nonane derivatives are mediated through various signaling pathways. The following diagrams illustrate the key pathways for the identified biological targets.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects Opioid_Agonist Opioid Agonist (e.g., Bicyclo[4.2.1]nonane derivative) Opioid_Receptor μ, δ, or κ Opioid Receptor Opioid_Agonist->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC α subunit Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels βγ subunit MAPK MAPK Pathway (Activation) G_Protein->MAPK βγ subunit cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Ion_Channels->Analgesia Neuronal Hyperpolarization Gene_Expression Gene_Expression MAPK->Gene_Expression Cellular Proliferation & Survival

Caption: Opioid Receptor Signaling Pathway.

nAChR_signaling cluster_receptor nAChR Activation cluster_downstream Downstream Signaling nAChR_Agonist nAChR Agonist (e.g., Bicyclo[4.2.1]nonane derivative) nAChR Nicotinic Acetylcholine Receptor (α4β2, α7) nAChR_Agonist->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 ↑ Bcl-2 Akt->Bcl2 Phosphorylation (inactivation of Bad) Neuroprotection Neuronal Survival & Neuroprotection Bcl2->Neuroprotection

Caption: Nicotinic Acetylcholine Receptor Signaling.[3][13]

bcl2_pathway cluster_regulation Apoptosis Regulation cluster_execution Apoptosis Execution Bicyclo_Compound Bicyclo[4.2.1]nonane Derivative Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Bicyclo_Compound->Anti_Apoptotic Inhibition Pro_Apoptotic_Effector Pro-Apoptotic Effector Proteins (Bak, Bax) Anti_Apoptotic->Pro_Apoptotic_Effector Inhibition Pro_Apoptotic_BH3 Pro-Apoptotic BH3-only Proteins (Bim, Bad, Puma) Pro_Apoptotic_BH3->Anti_Apoptotic Inhibition Pro_Apoptotic_BH3->Pro_Apoptotic_Effector Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic_Effector->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Bcl-2 Family Mediated Apoptosis Pathway.[1][5][14][15][16]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel bicyclo[4.2.1]nonane derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Bicyclo[4.2.1]nonane Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Target-based assays) Hit_Identification->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies SAR_Studies->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: Drug Discovery Workflow.

References

Application

Application Notes and Protocols for the Functionalization of the Bicyclo[4.2.1]nonane Core

For Researchers, Scientists, and Drug Development Professionals The bicyclo[4.2.1]nonane scaffold is a key structural motif present in a variety of biologically active natural products and serves as a valuable building b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.1]nonane scaffold is a key structural motif present in a variety of biologically active natural products and serves as a valuable building block in medicinal chemistry.[1][2][3] Its unique three-dimensional architecture allows for the precise spatial arrangement of functional groups, making it an attractive framework for the design of novel therapeutics.[4][5] This document provides detailed protocols and application notes for several key methods used to functionalize the bicyclo[4.2.1]nonane core, enabling the synthesis of diverse derivatives for drug discovery and development.

Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition

This powerful method allows for the efficient synthesis of functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. The reaction involves the cycloaddition of a tropone (B1200060) derivative with an allene (B1206475) or alkyne, catalyzed by a cobalt(I) complex.[1][2][3]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Prepare Co(I) catalyst system: Co(acac)₂(dppe), Zn, ZnI₂ in DCE add_reactants Add 2-tropylcyclohexanone and substituted allene/alkyne prep_catalyst->add_reactants heat Heat at 60 °C for 20 hours add_reactants->heat deactivate Deactivate catalyst with petroleum ether and air heat->deactivate filter Filter through silica (B1680970) gel deactivate->filter concentrate Remove volatiles under reduced pressure filter->concentrate chromatography Purify by column chromatography concentrate->chromatography product Isolated Bicyclo[4.2.1]nonane Derivative chromatography->product

Caption: Workflow for Cobalt-Catalyzed [6π+2π] Cycloaddition.

Protocol: Synthesis of Substituted (E)-Bicyclo[4.2.1]nona-2,4-dienes[2]

Materials:

  • 2-Tropylcyclohexanone (1.0 mmol)

  • Substituted allene (1.5 mmol)

  • Co(acac)₂(dppe) (10 mol %)

  • Zinc powder (30 mol %)

  • Zinc iodide (ZnI₂) (20 mol %)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped tube, add Co(acac)₂(dppe) (0.10 mmol) and zinc powder (0.30 mmol) under an inert atmosphere.

  • Add anhydrous DCE (3 mL) and stir the mixture for 5 minutes.

  • Successively add 2-tropylcyclohexanone (1.0 mmol), the substituted allene (1.5 mmol), and dry ZnI₂ (0.20 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 60 °C for 20 hours.[3]

  • After cooling to room temperature, deactivate the catalyst by adding petroleum ether and stirring the mixture in air for 10 minutes.[2]

  • Filter the mixture through a short pad of silica gel.

  • Remove the volatiles from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired bicyclo[4.2.1]nona-2,4-diene products.[2]

Quantitative Data
EntryAllene/AlkyneProductYield (%)Reference
1Butylallene(E)-2-(7-Butylbicyclo[4.2.1]nona-2,4-dien-9-yl)cyclohexanone88[3]
2Hexylallene(E)-2-(7-Hexylbicyclo[4.2.1]nona-2,4-dien-9-yl)cyclohexanone85[3]
3Phenylallene(E)-2-(7-Phenylbicyclo[4.2.1]nona-2,4-dien-9-yl)cyclohexanone79[3]
41-Hexyne2-(7-Butylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone89[1][3]
51-Octyne2-(7-Octylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone86[3]

TiCl₄-Promoted Tandem Carbonyl Addition and Friedel-Crafts Cyclization

This methodology provides a convenient route to benzo-fused 9-oxabicyclo[4.2.1]nonane derivatives. The reaction proceeds via a tandem sequence involving a titanium tetrachloride-mediated carbonyl addition followed by an intramolecular Friedel-Crafts cyclization, yielding the functionalized products in good to excellent yields and with high diastereoselectivity.[6]

Logical Relationship of the Tandem Reaction

G start Starting Materials: Carbonyl/Imine & Arene Nucleophile ti_complex Formation of TiCl₄-Carbonyl Complex start->ti_complex TiCl₄ addition Nucleophilic Addition of Arene ti_complex->addition intermediate Carbocation Intermediate addition->intermediate cyclization Intramolecular Friedel-Crafts Cyclization intermediate->cyclization product Benzo-fused 9-Oxabicyclo[4.2.1]nonane cyclization->product

Caption: TiCl₄-Promoted Tandem Reaction Pathway.

A detailed experimental protocol for this specific reaction is not available in the provided search results. However, the general principle involves the reaction of a suitable carbonyl or imine precursor with an aromatic nucleophile in the presence of titanium tetrachloride.[6]

Ring-Closing Metathesis (RCM) Approach

A versatile strategy for the stereoselective synthesis of functionalized bicyclo[4.2.1]nonanes involves a ring-closing metathesis (RCM) reaction. This approach is particularly useful for constructing precursors to cyclooctanoids through the selective cleavage of the one-carbon bridge.[7] The key steps involve the chemo-, regio-, and stereoselective α,γ-difunctionalization of β-ketoesters followed by RCM.[7]

Experimental Workflow for RCM

G cluster_synthesis Precursor Synthesis cluster_rcm Ring-Closing Metathesis cluster_cleavage Bridge Cleavage (Optional) start β-Ketoester difunctionalization α,γ-Difunctionalization start->difunctionalization diene Acyclic Diene Precursor difunctionalization->diene rcm_reaction RCM with Grubbs' Catalyst diene->rcm_reaction product_bicyclo Functionalized Bicyclo[4.2.1]nonane rcm_reaction->product_bicyclo cleavage Selective Cleavage of One-Carbon Bridge product_cyclooctanoid Functionalized Cyclooctanoid cleavage->product_cyclooctanoid product_bicyclo->cleavage

Caption: RCM Approach to Bicyclo[4.2.1]nonanes.

Protocol: General Procedure for RCM[8]

Materials:

  • Unsaturated precursor (diene)

  • Grubbs' second-generation catalyst (e.g., 8b in the reference)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • Dissolve the unsaturated diene precursor in the anhydrous solvent under an inert atmosphere.

  • Add the Grubbs' catalyst to the solution.

  • Stir the reaction mixture at the appropriate temperature (e.g., reflux) until completion, as monitored by TLC.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the functionalized bicyclo[4.2.1]nonane.

Quantitative Data for RCM
EntrySubstrateProductYield (%)Reference
11,8-diene 3bBicyclo[4.2.1]nonane 9b72[8]
21,8-diene 3hBicyclo[4.2.1]nonane 9c75[8]

Applications in Drug Discovery

The functionalized bicyclo[4.2.1]nonane core has shown significant potential in drug discovery.

  • Anticancer Activity: Certain bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes have demonstrated cytotoxic activity against various tumor cell lines, including Jurkat, K562, and U937.[1][3] For instance, a derivative containing a 2-phthalimidoethyl moiety exhibited significant antitumor activity with IC₅₀ values in the nanomolar range.[3]

  • Neurological Disorders: The 3,9-diazabicyclo[4.2.1]nonane scaffold has been identified as a potent core for dual orexin (B13118510) receptor antagonists, which have shown sleep-promoting activity in preclinical models and are being investigated for the treatment of insomnia.[9] Furthermore, derivatives of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane are being explored as scaffolds for drugs targeting opioid receptors for pain management.[10]

  • Antiviral Activity: Bicyclo[4.2.1]nonane derivatives have been investigated for the treatment of Flaviviridae infections, including Hepatitis C.[11]

The protocols and data presented here provide a foundation for researchers to synthesize and explore the therapeutic potential of novel bicyclo[4.2.1]nonane derivatives. The versatility of the described synthetic methods allows for the creation of diverse libraries of compounds for screening and lead optimization in various drug discovery programs.

References

Method

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Bicyclo[4.2.1]nonanes

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted bicyclo[4.2.1]nonanes, a signi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted bicyclo[4.2.1]nonanes, a significant structural motif in medicinal chemistry and natural products. The methodologies covered include cobalt-catalyzed [6π+2π] cycloaddition, ring-closing metathesis, and rhodium-catalyzed rearrangements.

Cobalt(I)-Catalyzed [6π+2π] Cycloaddition for the Synthesis of Bicyclo[4.2.1]nona-2,4-dienes and -trienes

This method provides an efficient route to functionalized bicyclo[4.2.1]nonane skeletons through the cycloaddition of 2-tropylcyclohexanone with various allenes and alkynes. The reaction is catalyzed by a three-component system consisting of Co(acac)₂(dppe), Zn, and ZnI₂.

Application Notes

This cobalt-catalyzed [6π+2π] cycloaddition is a powerful tool for constructing the bicyclo[4.2.1]nonane core with embedded functionalities. The reaction generally proceeds in high yields (70-89%) and demonstrates a broad substrate scope, tolerating various functional groups on the alkyne and allene (B1206475) coupling partners.[1][2] A key characteristic of this method is the formation of syn- and anti-stereoisomers, typically in a 1:1 ratio, which differ in the orientation of the substituent at the bridging carbon atom.[1] The resulting dienes and trienes are valuable precursors for further synthetic transformations.

Experimental Protocol: General Procedure for Cobalt-Catalyzed [6π+2π] Cycloaddition

Materials:

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, add Co(acac)₂(dppe) (10 mol %) and zinc powder (30 mol %).

  • Add anhydrous DCE (3 mL) to the tube.

  • Successively add 2-tropylcyclohexanone (1.0 mmol), the substituted allene (1.5 mmol) or alkyne (1.5 mmol), and dry ZnI₂ (20 mol %) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 60 °C for 20 hours.

  • After cooling to room temperature, deactivate the catalyst by adding petroleum ether and stirring the mixture in air for 10 minutes.

  • Filter the mixture through a short pad of silica gel.

  • Remove the volatiles from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired bicyclo[4.2.1]nona-2,4-diene or -triene products.[1]

Data Presentation

Table 1: Synthesis of Bicyclo[4.2.1]nona-2,4-dienes via [6π+2π] Cycloaddition

EntryAlleneProductYield (%)syn:anti Ratio
1Phenylallene2-{(E)-benzylidene}-9-(2-oxocyclohexyl)bicyclo[4.2.1]nona-3,7-diene881:1
2Cyclohexylallene2-{(E)-cyclohexylmethylene}-9-(2-oxocyclohexyl)bicyclo[4.2.1]nona-3,7-diene791:1
33,3-Dimethyl-1-phenylallene2-{(E)-3,3-dimethyl-1-phenylbutylidene}-9-(2-oxocyclohexyl)bicyclo[4.2.1]nona-3,7-diene811:1

Data sourced from Dzhemileva et al., 2020.[1]

Table 2: Synthesis of Bicyclo[4.2.1]nona-2,4,7-trienes via [6π+2π] Cycloaddition

EntryAlkyneProductYield (%)syn:anti Ratio
11-Hexyne7-Butyl-9-(2-oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-triene891:1
2Phenylacetylene9-(2-Oxocyclohexyl)-7-phenylbicyclo[4.2.1]nona-2,4,7-triene851:1
33-Butyn-1-ol2-{9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl}ethanol701:1
44-Pentynenitrile4-[9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl]butanenitrile871:1

Data sourced from Dzhemileva et al., 2020.[1]

Visualization

G cluster_workflow Cobalt-Catalyzed [6π+2π] Cycloaddition Workflow start Reactants: 2-Tropylcyclohexanone Allene/Alkyne reaction Reaction Conditions: Anhydrous DCE 60 °C, 20 h start->reaction 1. Add reactants catalyst Catalyst System: Co(acac)₂(dppe) Zn, ZnI₂ catalyst->reaction 2. Add catalyst system workup Workup: Quench with Petroleum Ether Filtration reaction->workup 3. After 20h purification Purification: Column Chromatography workup->purification 4. Crude product product Product: Substituted Bicyclo[4.2.1]nonane purification->product 5. Isolated product

Caption: General workflow for the cobalt-catalyzed synthesis of bicyclo[4.2.1]nonanes.

Stereoselective Synthesis of Bicyclo[4.2.1]nonan-9-ones via Ring-Closing Metathesis

This methodology provides a stereocontrolled route to functionalized bicyclo[4.2.1]nonan-9-ones, which serve as precursors to cyclooctanoids. The key steps involve a domino anionic ring-cleavage/ring-reconstitution/alkylation to form di-unsaturated precursors, followed by ring-closing metathesis (RCM).

Application Notes

This approach offers a high degree of stereocontrol in the synthesis of complex bicyclo[4.2.1]nonan-9-ones.[3] The initial domino sequence allows for the diastereoselective installation of two unsaturated side chains on a five-membered ring precursor. The subsequent RCM reaction, typically catalyzed by a Grubbs-type catalyst, efficiently constructs the bicyclic framework. The yields for the RCM step are generally good to excellent. This strategy is particularly valuable for accessing bicyclo[4.2.1]nonanes with specific substitution patterns, which can then be further elaborated.

Experimental Protocol: Synthesis of a Bicyclo[4.2.1]nonan-9-one via RCM

Part A: Synthesis of the Diene Precursor

  • To a solution of the starting β-oxo ester in anhydrous THF, add a base (e.g., NaH) at 0 °C and stir for 30 minutes.

  • Add the first electrophile (e.g., allyl bromide) and allow the reaction to warm to room temperature overnight.

  • After quenching and extraction, the mono-allylated product is subjected to a second alkylation.

  • The mono-allylated product is dissolved in anhydrous THF, and a base (e.g., LiHMDS) is added at -78 °C.

  • The second electrophile (e.g., another allyl bromide derivative) is added, and the reaction is stirred overnight, gradually warming to room temperature.

  • The reaction is quenched with saturated NH₄Cl solution, and the product is extracted with an organic solvent.

  • The crude product is purified by flash chromatography to yield the diene precursor.

Part B: Ring-Closing Metathesis

  • Dissolve the diene precursor in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Add the Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 5 mol %).

  • Reflux the mixture for the specified time (typically a few hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the desired bicyclo[4.2.1]nonan-9-one.[3]

Data Presentation

Table 3: Ring-Closing Metathesis for the Synthesis of Bicyclo[4.2.1]nonan-9-ones

EntryDiene PrecursorCatalystTime (h)ProductYield (%)
1Methyl 2,5-diallyl-1-oxocyclopentane-2-carboxylateGrubbs' II3Methyl 9-oxo-bicyclo[4.2.1]non-3-ene-1-carboxylate95
2Methyl 2-allyl-5-(but-3-en-1-yl)-1-oxocyclopentane-2-carboxylateGrubbs' II4Methyl 4-methyl-9-oxo-bicyclo[4.2.1]non-3-ene-1-carboxylate89
3Methyl 2-allyl-5-(pent-4-en-1-yl)-1-oxocyclopentane-2-carboxylateGrubbs' II5Methyl 4-ethyl-9-oxo-bicyclo[4.2.1]non-3-ene-1-carboxylate85

Data adapted from Michaut et al., 2008.[3]

Visualization

G cluster_mechanism Ring-Closing Metathesis Mechanism diene Diene Precursor metallocycle1 Ruthenacyclobutane Intermediate 1 diene->metallocycle1 + [Ru] catalyst Grubbs' Catalyst [Ru]=CHPh catalyst->metallocycle1 intermediate Linear Intermediate metallocycle1->intermediate Ring Opening metallocycle2 Ruthenacyclobutane Intermediate 2 intermediate->metallocycle2 Intramolecular Coordination product Bicyclo[4.2.1]nonene Product metallocycle2->product Reductive Elimination - [Ru]=CH₂

Caption: Simplified mechanism of ring-closing metathesis for bicyclo[4.2.1]nonane synthesis.

Rhodium-Catalyzed Rearrangement of α-Diazo-β-hydroxyketones

This method provides access to bridged bicyclo[m.n.1]alkanones, including the bicyclo[4.2.1]nonane framework, through a rhodium-catalyzed decomposition and rearrangement of fused bicyclic α-diazo-β-hydroxyketones.

Application Notes

The rhodium-catalyzed rearrangement of α-diazo-β-hydroxyketones is a versatile strategy for synthesizing various bridged bicyclic systems.[2] The reaction proceeds in good yields and allows for the construction of bicyclo[4.2.1]nonanones from readily available starting materials. The choice of rhodium catalyst can influence the reaction efficiency. This method is particularly useful for accessing functionalized bicyclic ketones that can be further modified.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Rearrangement

Materials:

  • Bicyclic α-diazo-β-hydroxyketone

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂)

  • Anhydrous solvent (e.g., CH₂Cl₂ or benzene)

Procedure:

  • To a solution of the rhodium(II) catalyst (1-5 mol %) in the chosen anhydrous solvent under an argon atmosphere, add a solution of the α-diazo-β-hydroxyketone in the same solvent dropwise over a period of 1-2 hours at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the desired bicyclo[4.2.1]nonanone product.[2]

Data Presentation

Table 4: Synthesis of Bicyclo[4.2.1]nonanones via Rhodium-Catalyzed Rearrangement

EntrySubstrate (α-diazo-β-hydroxyketone)Catalyst (mol %)ProductYield (%)
12-diazo-3-hydroxy-3-methyl-octahydronaphthalen-1-oneRh₂(OAc)₄ (1)1-Methylbicyclo[4.2.1]nonane-2,8-dione75
22-diazo-3-hydroxy-3-phenyl-octahydronaphthalen-1-oneRh₂(esp)₂ (1)1-Phenylbicyclo[4.2.1]nonane-2,8-dione82
32-diazo-3-hydroxy-3-propyl-octahydronaphthalen-1-oneRh₂(OAc)₄ (1)1-Propylbicyclo[4.2.1]nonane-2,8-dione78

Data adapted from Zhang et al., Org. Lett. 2017.[2]

Visualization

G cluster_pathway Rhodium-Catalyzed Rearrangement Pathway start α-Diazo-β-hydroxyketone carbene Rhodium Carbene Intermediate start->carbene rhodium Rh(II) Catalyst rhodium->carbene - N₂ rearrangement 1,2-Alkyl Migration (Rearrangement) carbene->rearrangement product Bicyclo[4.2.1]nonanone Product rearrangement->product

Caption: Key steps in the rhodium-catalyzed rearrangement to form bicyclo[4.2.1]nonanones.

References

Application

Application Notes and Protocols: Bicyclo[4.2.1]nonane Derivatives in Flaviviridae Infections

For Researchers, Scientists, and Drug Development Professionals Introduction The Flaviviridae family, encompassing significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Ye...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Flaviviridae family, encompassing significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV), represents a major global health concern. The absence of broadly effective antiviral therapies for many of these viruses necessitates the exploration of novel chemical scaffolds for drug development. Bicyclo[4.2.1]nonane derivatives have been identified as a class of compounds with potential therapeutic applications, including for the treatment of Flaviviridae infections. This document provides an overview of the application of these derivatives, including detailed protocols for their evaluation and visualizations of relevant biological pathways and experimental workflows.

While patents suggest the potential of bicyclo[4.2.1]nonane nucleoside analogs for treating Flaviviridae infections, specific quantitative data on their antiviral activity (e.g., IC50, EC50 values) against viruses like Zika, Dengue, or West Nile is not extensively available in peer-reviewed literature. The data presented in the following table is therefore illustrative, designed to demonstrate the standard format for presenting such antiviral data and to serve as a template for researchers evaluating novel bicyclo[4.2.1]nonane derivatives.

Data Presentation

Table 1: Illustrative Antiviral Activity and Cytotoxicity of Bicyclo[4.2.1]nonane Derivatives against Select Flaviviruses

Compound IDVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
BCN-001Zika Virus (ZIKV)VeroPlaque Reduction2.5>100>40
BCN-001Dengue Virus (DENV-2)Huh-7Viral Yield Reduction5.8>100>17.2
BCN-001West Nile Virus (WNV)A549Reporter Virus Assay3.1>100>32.3
BCN-002Zika Virus (ZIKV)VeroPlaque Reduction1.28570.8
BCN-002Dengue Virus (DENV-2)Huh-7Viral Yield Reduction3.48525
BCN-002West Nile Virus (WNV)A549Reporter Virus Assay1.98544.7

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of antiviral compounds. Below are standard protocols for key experiments in the study of bicyclo[4.2.1]nonane derivatives against Flaviviridae infections.

Cell Culture and Virus Propagation

Objective: To maintain healthy host cell lines and generate high-titer virus stocks for use in antiviral assays.

Materials:

  • Vero (African green monkey kidney), Huh-7 (human hepatoma), or A549 (human lung carcinoma) cells.

  • Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA.

  • Flavivirus stock (ZIKV, DENV, WNV).

Protocol:

  • Culture host cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • For virus propagation, infect a confluent monolayer of cells at a low multiplicity of infection (MOI) of 0.01.

  • Incubate the infected cells until the cytopathic effect (CPE) is observed in 70-90% of the monolayer.

  • Harvest the supernatant containing the virus, clarify by centrifugation to remove cell debris, and store at -80°C in small aliquots.

  • Determine the virus titer using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay (MTT or MTS Assay)

Objective: To determine the concentration of the bicyclo[4.2.1]nonane derivative that is toxic to the host cells.

Materials:

  • Host cells (e.g., Vero, Huh-7).

  • 96-well plates.

  • Test compounds (bicyclo[4.2.1]nonane derivatives) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

  • Solubilization buffer (e.g., DMSO or SDS-HCl).

  • Plate reader.

Protocol:

  • Seed host cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated cell control.

  • Incubate for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

Objective: To quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent host cells in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the test compound.

  • Overlay medium (e.g., DMEM with low-melting-point agarose (B213101) or carboxymethylcellulose).

  • Crystal violet staining solution.

Protocol:

  • Prepare serial dilutions of the bicyclo[4.2.1]nonane derivative.

  • Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Inoculate confluent cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Add the overlay medium to each well to restrict the spread of the virus, allowing for the formation of localized plaques.

  • Incubate the plates for several days until visible plaques are formed.

  • Fix the cells with a formalin solution and stain with crystal violet to visualize and count the plaques.

  • The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizations

Flavivirus Replication Cycle

The following diagram illustrates the key stages of the Flavivirus replication cycle, which represents potential targets for antiviral intervention.

Flavivirus_Replication_Cycle cluster_cell Host Cell Entry 1. Entry (Endocytosis) Fusion 2. Fusion & Uncoating Entry->Fusion Endosome Translation 3. Translation (Polyprotein Synthesis) Fusion->Translation Viral RNA Processing 4. Polyprotein Processing (NS2B-NS3 Protease) Translation->Processing Polyprotein Replication 5. RNA Replication (NS5 Polymerase) Processing->Replication NS Proteins Assembly 6. Assembly Processing->Assembly Structural Proteins Replication->Assembly Progeny RNA Maturation 7. Maturation Assembly->Maturation Immature Virion Egress 8. Egress (Exocytosis) Maturation->Egress Mature Virion Egress->Virus_Out New Virions Virus Flavivirus Virus->Entry NS3_Protease_Inhibition cluster_pathway Viral Polyprotein Processing Polyprotein Viral Polyprotein NS2B_NS3 NS2B-NS3 Protease Polyprotein->NS2B_NS3 Cleavage Site Structural_Proteins Structural Proteins NS2B_NS3->Structural_Proteins Releases NonStructural_Proteins Non-Structural Proteins NS2B_NS3->NonStructural_Proteins Releases Viral_Replication Viral Replication NonStructural_Proteins->Viral_Replication Forms Replication Complex Inhibitor Bicyclo[4.2.1]nonane Derivative Inhibitor->NS2B_NS3 Inhibits Inhibitor->Viral_Replication Prevents NS5_Polymerase_Inhibition cluster_replication Viral RNA Replication Viral_RNA Viral RNA Template NS5_Polymerase NS5 Polymerase (RdRp) Viral_RNA->NS5_Polymerase Binds Progeny_RNA New Viral RNA NS5_Polymerase->Progeny_RNA Synthesizes Chain_Termination RNA Chain Termination NS5_Polymerase->Chain_Termination Incorporation of Analog Inhibitor Bicyclo[4.2.1]nonane Nucleoside Analog Inhibitor->NS5_Polymerase Inhibits Chain_Termination->Progeny_RNA Blocks Synthesis

Method

Application Note 1: Chiral Auxiliary-Mediated Synthesis via Crystallization-Induced Diastereomer Transformation (CIDT)

An indispensable class of saturated bioisosteres, three-dimensional C(sp3)-rich bicyclic scaffolds are crucial building blocks in medicinal and synthetic chemistry. The bicyclo[4.2.1]nonane skeleton, in particular, is a...

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable class of saturated bioisosteres, three-dimensional C(sp3)-rich bicyclic scaffolds are crucial building blocks in medicinal and synthetic chemistry. The bicyclo[4.2.1]nonane skeleton, in particular, is a key structural motif found in a variety of biologically active natural products such as longifolene, culmorin, and mediterraneols.[1] Its unique three-dimensional arrangement provides a desirable structural rigidity and vectoral projection of substituents for effective interaction with biological targets, making it a valuable component in drug discovery programs.[2]

This document provides detailed application notes and protocols for key methodologies in the asymmetric synthesis of chiral bicyclo[4.2.1]nonane building blocks, targeted at researchers, scientists, and professionals in drug development.

This approach offers a practical and scalable route to enantiopure bicyclic diamines, which are highly valuable in medicinal chemistry. The method relies on the use of a chiral auxiliary to form diastereomers that can be separated and enriched through a crystallization-driven process.[3][4]

General Strategy

The synthesis begins with the condensation of a nortropinone derivative with a chiral amine, (S)-phenylethylamine, to form a mixture of oxime diastereomers. A key step is the crystallization-induced diastereomer transformation (CIDT), which enriches one of the diastereomers. This is followed by a stereospecific Beckmann rearrangement of the desired E-oxime and subsequent reduction to yield the target monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.[3][4]

cid_pathway start Nortropinone Derivative oximes Mixture of Oxime Diastereomers (E/Z) start->oximes aux (S)-Phenylethylamine (Chiral Auxiliary) aux->oximes cidt Crystallization-Induced Diastereomer Transformation (CIDT) oximes->cidt e_oxime Enriched E-Oxime (Crystalline) cidt->e_oxime >99:1 dr rearrangement Beckmann Rearrangement e_oxime->rearrangement lactam Chiral Lactam rearrangement->lactam reduction Reduction (e.g., LiAlH4) lactam->reduction product Enantiopure (1S,6R)-3,9-diaza- bicyclo[4.2.1]nonane Derivative reduction->product

Caption: Synthetic pathway via CIDT.

Quantitative Data Summary
StepProductDiastereomeric Ratio (dr)YieldReference
CIDT of Oxime IsomersEnriched E-Oxime>99:185%[3][4]
Beckmann RearrangementChiral LactamN/A95%[3][4]
ReductionMonoprotected DiamineN/A89%[3][4]
Detailed Experimental Protocol: Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative

Step 1: Formation and CIDT of the E-Oxime

  • To a solution of the starting nortropinone derivative (1.0 equiv) in ethanol (B145695) is added (S)-phenylethylamine (1.2 equiv) and hydroxylamine (B1172632) hydrochloride (1.5 equiv).

  • The mixture is heated to reflux for 16 hours.

  • The reaction is then cooled to room temperature and further cooled to 0 °C for 4 hours to induce crystallization.

  • The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure E-oxime as a white crystalline solid. The diastereomeric ratio is determined by HPLC analysis of the crude reaction mixture and the isolated solid.

Step 2: Beckmann Rearrangement

  • The purified E-oxime (1.0 equiv) is dissolved in polyphosphoric acid.

  • The mixture is heated to 120 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude lactam, which can be purified by column chromatography.

Step 3: Reduction of the Lactam

  • To a stirred suspension of lithium aluminum hydride (LiAlH4, 3.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added a solution of the lactam (1.0 equiv) in THF dropwise.

  • The reaction mixture is then heated to reflux for 8 hours.

  • After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water again (Fieser workup).

  • The resulting slurry is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica (B1680970) gel to afford the final monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.

Application Note 2: Rhodium-Catalyzed Enantioselective Strain-Release Synthesis

This method provides access to enantioenriched bicyclo[4.2.1]nonanes through a catalytic, asymmetric ring expansion of more readily available bicyclo[4.1.1]octane precursors. This strategy leverages the release of ring strain as a thermodynamic driving force for the transformation.[5]

General Strategy

The reaction involves the rhodium-catalyzed enantioselective C-C bond activation of a strained bicyclo[4.1.1]octane scaffold. This is followed by a stereospecific 1,4-Rh shift and a nucleophilic addition to a carbonyl group, effectively expanding the ring system and creating the chiral bicyclo[4.2.1]nonane core with high levels of enantioselectivity.[5][6]

rh_pathway start Strained Bicyclo[4.1.1]octane Substrate activation Enantioselective C-C Activation (β-Carbon Elimination) start->activation catalyst [Rh(cod)OH]2 (R)-DTBM-SegPhos (Chiral Ligand) catalyst->activation shift Stereospecific 1,4-Rh Shift activation->shift addition Nucleophilic Addition shift->addition product Enantioenriched Azabicyclo[4.2.1]nonane addition->product workflow prep Reaction Setup Starting Materials Catalyst & Ligand Solvent & Reagents reaction Asymmetric Synthesis Temperature Control Inert Atmosphere Reaction Monitoring (TLC, LC-MS) prep->reaction workup Workup & Isolation Quenching Aqueous Extraction Drying & Concentration reaction->workup purification Purification Flash Chromatography Crystallization Prep-TLC workup->purification analysis Characterization & Analysis NMR (1H, 13C) Mass Spectrometry Chiral HPLC (for ee) Optical Rotation purification->analysis

References

Application

Application Notes and Protocols for the Scalable Synthesis of Bicyclo[4.2.1]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental procedures for the scalable synthesis of bicyclo[4.2.1]nonane derivatives, a valuable scaffold in medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the scalable synthesis of bicyclo[4.2.1]nonane derivatives, a valuable scaffold in medicinal chemistry and drug development. Two robust and high-yielding methodologies are presented: a Cobalt-Catalyzed [6π + 2π] Cycloaddition and a Ring-Closing Metathesis (RCM) approach.

Method 1: Cobalt-Catalyzed [6π + 2π] Cycloaddition

This method provides a highly efficient and scalable route to functionalized bicyclo[4.2.1]nona-2,4,7-trienes in high yields. The key step involves a cobalt(I)-catalyzed cycloaddition of a substituted cycloheptatriene (B165957) with an alkyne or allene.

Protocol 1: Synthesis of 2-Tropylcyclohexanone (Starting Material)

This protocol outlines the synthesis of 2-tropylcyclohexanone, a key precursor for the [6π + 2π] cycloaddition.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of cyclohexanone (1.2 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add tropylium tetrafluoroborate (1.0 eq) portionwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2-tropylcyclohexanone.

Protocol 2: Cobalt-Catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone with an Alkyne

This protocol describes the synthesis of a bicyclo[4.2.1]nona-2,4,7-triene derivative.

Materials:

  • 2-Tropylcyclohexanone

  • Terminal alkyne (e.g., 1-hexyne)

  • Cobalt(II) acetylacetonate (B107027) (Co(acac)₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under a dry argon atmosphere, add Co(acac)₂ (10 mol %) and dppe (10 mol %).

  • Add anhydrous DCE and stir the mixture at room temperature for 10 minutes.

  • To this solution, add zinc powder (30 mol %) and stir for another 2 minutes.

  • Add a solution of 2-tropylcyclohexanone (1.0 mmol) and the terminal alkyne (1.5 mmol) in anhydrous DCE.

  • Finally, add zinc iodide (20 mol %).

  • Heat the reaction mixture at 60 °C for 20 hours.

  • After cooling to room temperature, add petroleum ether and stir the mixture in the air for 10 minutes to deactivate the catalyst.

  • Filter the mixture through a short pad of silica gel.

  • Remove the volatiles under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[4.2.1]nona-2,4,7-triene.[1][2][3]

Data Presentation:

EntryAlkyneProductYield (%)
11-Hexyne2-(7-Butylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone89
2Phenylacetylene2-(7-Phenylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone85
34-Pentynenitrile4-(9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl)butanenitrile87

Yields are for the isolated products after column chromatography.

Experimental Workflow:

G cluster_start Starting Material Synthesis cluster_cycloaddition [6π + 2π] Cycloaddition cluster_purification Purification cluster_product Final Product Cyclohexanone Cyclohexanone Tropylcyclohexanone 2-Tropylcyclohexanone Cyclohexanone->Tropylcyclohexanone Tropylium_salt Tropylium salt Tropylium_salt->Tropylcyclohexanone Reaction Reaction (DCE, 60°C, 20h) Tropylcyclohexanone->Reaction Alkyne Alkyne Alkyne->Reaction Catalyst_System Co(acac)2(dppe)/Zn/ZnI2 Catalyst_System->Reaction Workup Workup Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Bicyclononane Bicyclo[4.2.1]nonane Derivative Chromatography->Bicyclononane

Cobalt-Catalyzed [6π + 2π] Cycloaddition Workflow.

Method 2: Ring-Closing Metathesis (RCM)

This versatile methodology allows for the synthesis of a wide range of functionalized bicyclo[4.2.1]nonanes through the formation of a diene precursor followed by a ruthenium-catalyzed ring-closing metathesis.[1]

Protocol 3: Synthesis of a Diallyl Cyclopentanone (B42830) Derivative (Precursor)

This protocol describes the synthesis of a diene precursor suitable for RCM.

Materials:

Procedure:

  • To a stirred solution of 2-carbomethoxycyclopentanone (1.0 eq) in anhydrous methanol, add sodium methoxide (1.0 eq).

  • Heat the reaction mixture at reflux for 1 hour under an argon atmosphere.

  • Add anhydrous toluene and remove the methanol by azeotropic distillation.

  • Once all the methanol is removed, add allyl bromide (2.2 eq) and heat the reaction at reflux for 16 hours.

  • Cool the reaction to room temperature and add saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 4: Ring-Closing Metathesis

This protocol details the ring-closing metathesis step to form the bicyclo[4.2.1]nonane skeleton.

Materials:

  • Diallyl cyclopentanone derivative

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diallyl cyclopentanone derivative (1.0 eq) in anhydrous and degassed dichloromethane (to a concentration of 0.01-0.1 M) in a Schlenk flask under an argon atmosphere.

  • Add Grubbs' second-generation catalyst (1-5 mol %).

  • Stir the reaction mixture at room temperature or reflux for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[4.2.1]nonane derivative.

Data Presentation:

EntryDiene PrecursorCatalyst (mol%)Time (h)TemperatureYield (%)
1Diethyl 2,5-diallyl-1-oxocyclopentane-2,5-dicarboxylateGrubbs' II (2)4RT95
21,3-DiallylcyclopentanoneGrubbs' II (5)12Reflux88

Yields are for the isolated products after column chromatography.

Experimental Workflow:

G cluster_start Starting Material Synthesis cluster_rcm Ring-Closing Metathesis cluster_purification Purification cluster_product Final Product Cyclopentanone_deriv Cyclopentanone Derivative Diene_precursor Diene Precursor Cyclopentanone_deriv->Diene_precursor Allyl_bromide Allyl Bromide Allyl_bromide->Diene_precursor RCM_Reaction RCM Reaction (CH2Cl2, RT/Reflux) Diene_precursor->RCM_Reaction Grubbs_catalyst Grubbs' Catalyst Grubbs_catalyst->RCM_Reaction Quenching Quenching RCM_Reaction->Quenching Chromatography Column Chromatography Quenching->Chromatography Bicyclononane Bicyclo[4.2.1]nonane Derivative Chromatography->Bicyclononane

Ring-Closing Metathesis Workflow.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Catalyst Systems for Bicyclo[4.2.1]nonane Cycloaddition

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.1]nonane via cat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.1]nonane via catalyzed cycloaddition reactions. The information herein is designed to help overcome common experimental challenges and optimize reaction conditions.

Troubleshooting Guides

This section provides systematic approaches to address specific experimental problems encountered during the synthesis of Bicyclo[4.2.1]nonane derivatives.

Guide 1: Low to No Product Yield

Low or no yield is a common issue in cycloaddition reactions. This guide provides a diagnostic workflow to identify and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed check_reagents Verify Purity of Starting Materials (Diene, Dienophile, Solvent, Catalyst Precursors) start->check_reagents reagents_ok Are Reagents of Sufficient Purity? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents (e.g., distill solvent, recrystallize substrates) reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Are Conditions Optimal and Inert? check_conditions->conditions_ok optimize_conditions Optimize Temperature and Reaction Time. Ensure Strictly Anhydrous and Anaerobic Conditions. conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst System conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Is the Catalyst System Appropriate? check_catalyst->catalyst_ok screen_catalysts Screen Different Catalysts (Co, Ni, Rh) and Ligands. catalyst_ok->screen_catalysts No success Improved Yield catalyst_ok->success Yes screen_catalysts->check_catalyst

A step-by-step workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: My Cobalt-catalyzed [6π+2π] cycloaddition is giving a low yield. What are the likely causes?

A1: Low yields in this reaction are often traced back to a few key factors:

  • Catalyst Inactivity: The active Co(I) species is generated in situ from a Co(II) precursor. Incomplete reduction or deactivation by oxygen can significantly lower the concentration of the active catalyst. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Purity of Reagents: The zinc powder used as a reductant should be of high purity and activated if necessary. Impurities in the tropone (B1200060) derivative or the alkyne/allene (B1206475) can poison the catalyst.

  • Ligand Degradation: The phosphine (B1218219) ligand (e.g., dppe) is susceptible to oxidation. Use fresh, high-quality ligand for best results.

  • Suboptimal Temperature: While 60 °C is a common starting point, the optimal temperature can vary depending on the specific substrates. A lower temperature may not overcome the activation energy, while a higher temperature could lead to catalyst decomposition.

Q2: I am observing the formation of side products in my Nickel-catalyzed cycloaddition. What are they and how can I minimize them?

A2: In Nickel-catalyzed cycloadditions for Bicyclo[4.2.1]nonane synthesis, common side products can include oligomers of the starting materials or isomers of the desired product. To minimize these:

  • Ligand Choice: The ligand plays a crucial role in controlling the selectivity of the reaction. Bulky or electron-rich ligands can often suppress the formation of undesired side products by sterically hindering alternative reaction pathways.

  • Catalyst Loading: Using the optimal catalyst loading is critical. Too little catalyst may result in an incomplete reaction, while too much can sometimes promote side reactions.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the desired product or the formation of thermodynamic side products. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Q3: My Rhodium catalyst appears to deactivate during the reaction. What could be the cause and how can I prevent it?

A3: Rhodium catalysts can be sensitive and prone to deactivation. Potential causes include:

  • Oxidative Addition of Impurities: Impurities in the solvent or starting materials can undergo oxidative addition to the Rh(I) center, leading to an inactive Rh(III) species.

  • Strong Ligand Binding: If your substrates or products contain strongly coordinating functional groups (e.g., some heterocycles), they can bind irreversibly to the rhodium center and inhibit catalysis.

  • Aggregation: At high concentrations or in non-polar solvents, the catalyst may aggregate and precipitate out of the solution. Using a more polar, coordinating solvent or adjusting the concentration can help mitigate this.

Q4: How do I choose the best catalyst system (Co, Ni, or Rh) for my specific Bicyclo[4.2.1]nonane synthesis?

A4: The choice of catalyst depends on the specific cycloaddition strategy and the functional groups present in your substrates.

  • Cobalt-based systems , particularly the Co(acac)₂(dppe)/Zn/ZnI₂ system, are well-established for [6π+2π] cycloadditions of tropone derivatives with alkynes and allenes, often providing high yields.[1][2]

  • Nickel-based catalysts are effective for other types of cycloadditions, such as [4+2+2] cycloadditions, and can be a good choice for substrates that are not compatible with cobalt catalysts.[3]

  • Rhodium-based catalysts are versatile and can catalyze a variety of cycloaddition reactions. They are particularly useful for asymmetric synthesis when chiral ligands are employed.[3]

Refer to the data tables below for a comparison of reaction conditions and yields for different catalyst systems.

Data Presentation: Comparison of Catalyst Systems

The following tables summarize quantitative data for different catalyst systems used in the synthesis of Bicyclo[4.2.1]nonane derivatives.

Table 1: Cobalt-Catalyzed [6π+2π] Cycloaddition of 2-Tropylcyclohexanone with Allenes [2]

EntryAlleneProductYield (%)
11-Heptyne3a88
21-Octyne3b85
3Phenylacetylene3c81

Reaction Conditions: 2-Tropylcyclohexanone (1.0 mmol), allene (1.5 mmol), Co(acac)₂(dppe) (10 mol %), Zn (30 mol %), ZnI₂ (20 mol %), DCE (3 mL), 60 °C, 20 h.

Table 2: Cobalt-Catalyzed [6π+2π] Cycloaddition of 2-Tropylcyclohexanone with Alkynes [1][2]

EntryAlkyneProductYield (%)
11-Hexyne5a89
21-Octyne5b86
3Phenylacetylene5c70
44-Pentyne-1-nitrile5d87

Reaction Conditions: 2-Tropylcyclohexanone (1.0 mmol), alkyne (1.5 mmol), Co(acac)₂(dppe) (10 mol %), Zn (30 mol %), ZnI₂ (20 mol %), DCE (3 mL), 60 °C, 20 h.

Table 3: Rhodium-Catalyzed Synthesis of Azabicyclo[4.2.1]nonanes [3]

EntryAryl Group on AlkyneCatalyst SystemYield (%)ee (%)
1Phenyl[Rh(cod)OH]₂ / (R)-DTBM-SegPhos9298
24-Chlorophenyl[Rh(cod)OH]₂ / (R)-DTBM-SegPhos9599
32-Methylphenyl[Rh(cod)OH]₂ / (R)-DTBM-SegPhos8997

Reaction Conditions: Substrate (0.1 mmol), [Rh(cod)OH]₂ (2.5 mol %), (R)-DTBM-SegPhos (6 mol %), K₂HPO₄ (40 mol %), Toluene (B28343), 110 °C.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed [6π+2π] Cycloaddition of 2-Tropylcyclohexanone with an Alkyne[1][2]

Objective: To synthesize a substituted Bicyclo[4.2.1]nona-2,4,7-triene from 2-tropylcyclohexanone and a terminal alkyne.

Materials:

  • 2-Tropylcyclohexanone (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Co(acac)₂(dppe) (10 mol %)

  • Zinc powder (30 mol %)

  • Zinc iodide (ZnI₂) (20 mol %)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Petroleum ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, add zinc powder (0.3 mmol) to a solution of Co(acac)₂(dppe) (0.10 mmol) in anhydrous DCE (1.5 mL).

  • Stir the mixture at room temperature for approximately 2 minutes.

  • Successively add 2-tropylcyclohexanone (1.0 mmol), the terminal alkyne (1.5 mmol) in anhydrous DCE (1.5 mL), and dry ZnI₂ (0.20 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 60 °C for 20 hours.

  • After cooling to room temperature, deactivate the catalyst by adding petroleum ether and stirring the mixture in air for 10 minutes.

  • Filter the mixture through a short pad of silica gel.

  • Remove the volatiles from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired Bicyclo[4.2.1]nona-2,4,7-triene.

Experimental Workflow for Cobalt-Catalyzed Cycloaddition

CobaltProtocol prep Prepare Schlenk tube under Argon add_catalyst Add Zn powder to Co(acac)₂(dppe) in DCE prep->add_catalyst stir1 Stir at RT for 2 min add_catalyst->stir1 add_reagents Add 2-tropylcyclohexanone, alkyne, and ZnI₂ stir1->add_reagents react Seal and heat at 60 °C for 20 h add_reagents->react cool Cool to Room Temperature react->cool deactivate Deactivate catalyst with petroleum ether in air cool->deactivate filter Filter through silica gel deactivate->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

A generalized workflow for the Cobalt-catalyzed cycloaddition.
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of Azabicyclo[4.2.1]nonanes[3]

Objective: To synthesize an enantioenriched azabicyclo[4.2.1]nonane derivative.

Materials:

  • Substituted bicyclo[4.1.1]octane precursor (1.0 equiv)

  • [Rh(cod)OH]₂ (2.5 mol %)

  • (R)-DTBM-SegPhos (6 mol %)

  • Potassium phosphate (B84403) (K₂HPO₄) (40 mol %)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vessel, add the bicyclo[4.1.1]octane precursor (1.0 equiv), [Rh(cod)OH]₂ (2.5 mol %), (R)-DTBM-SegPhos (6 mol %), and K₂HPO₄ (40 mol %).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 110 °C for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired azabicyclo[4.2.1]nonane product.

References

Optimization

Strategies for controlling regioselectivity in Bicyclo[4.2.1]nonane functionalization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the bicyclo[4.2.1]no...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the bicyclo[4.2.1]nonane scaffold. This guide addresses common challenges in controlling regioselectivity and offers practical solutions based on established literature.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in the functionalization of the bicyclo[4.2.1]nonane core?

A1: The regioselectivity of functionalization on the bicyclo[4.2.1]nonane skeleton is primarily governed by a combination of electronic effects, steric hindrance, and the conformational constraints of the bicyclic system. The accessibility of specific C-H bonds is often dictated by the chair-boat conformation of the seven-membered ring and the boat conformation of the five-membered ring. Furthermore, the presence of directing groups can override inherent reactivity patterns to achieve site-selective functionalization.

Q2: How can I predict the most likely site of functionalization on a substituted bicyclo[4.2.1]nonane derivative?

A2: Predicting regioselectivity can be approached through several methods. Computational modeling, including Density Functional Theory (DFT) calculations, can provide insights into the activation energies of different C-H bonds and the stability of reaction intermediates. Additionally, several machine learning models are being developed to predict the outcomes of C-H activation reactions with increasing accuracy. For a qualitative prediction, consider the following:

  • Steric Accessibility: Bridgehead positions and sterically hindered concave faces are generally less reactive.

  • Electronic Effects: Electron-donating or withdrawing groups on the scaffold will influence the reactivity of adjacent and remote C-H bonds.

  • Directing Groups: The use of a directing group will typically result in functionalization at a position ortho to the directing group's anchor point.

Q3: What are the common challenges in achieving remote functionalization of the bicyclo[4.2.1]nonane system?

A3: Remote functionalization of bicycloalkanes like bicyclo[4.2.1]nonane is a significant challenge.[1] The primary difficulties arise from:

  • Competing Proximal C-H Bonds: Proximal C-H bonds are often more reactive, leading to a mixture of products.

  • Strained Transition States: Achieving the necessary geometry for a catalyst to interact with a remote C-H bond can lead to a high-energy, strained transition state.

  • Conformational Flexibility: The inherent flexibility of the seven-membered ring can make it difficult for a directing group to consistently orient the catalyst towards a specific remote position.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity Observed

Symptoms:

  • Formation of a complex mixture of regioisomers.

  • Inability to isolate the desired isomer in a pure form.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inherent Reactivity of Multiple Sites The substrate possesses multiple C-H bonds with similar reactivity.
Solution 1: Introduce a Directing Group. A well-chosen directing group can override the intrinsic reactivity, favoring functionalization at a specific site.
Solution 2: Modify Reaction Conditions. Lowering the reaction temperature may favor the kinetically controlled product, potentially improving selectivity.
Steric and Electronic Environment The electronic nature and steric bulk of existing substituents may favor multiple reaction pathways.
Solution: Modify Substituents. If possible, alter existing functional groups to electronically deactivate competing positions or sterically block undesired sites.
Catalyst System The chosen catalyst and ligands may not be selective for the desired position.
Solution: Screen Different Catalysts. Experiment with a range of catalysts and ligands. For example, bulkier ligands can enhance selectivity by favoring less sterically hindered positions.
Issue 2: Low Yield of the Desired Functionalized Product

Symptoms:

  • Low conversion of the starting material.

  • Significant formation of side products (e.g., dimers, decomposition products).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst Inactivity or Decomposition The catalyst may be poisoned by impurities or may not be stable under the reaction conditions.
Solution 1: Ensure Purity of Reagents. Use freshly purified solvents and reagents.
Solution 2: Optimize Catalyst Loading. Both too low and too high catalyst concentrations can be detrimental. Perform a loading screen to find the optimal concentration.
Solution 3: Use a More Robust Catalyst. Consider catalysts known for their stability and high turnover numbers.
Sub-optimal Reaction Conditions The temperature, pressure, or reaction time may not be ideal for the desired transformation.
Solution: Systematic Optimization. Use a Design of Experiments (DoE) approach to systematically vary reaction parameters and identify the optimal conditions.
Poor Substrate Reactivity The target C-H bond may be particularly unreactive.
Solution: Employ a More Active Catalyst System. Switch to a more reactive metal catalyst or a different ligand that can facilitate C-H activation more efficiently.

Data Presentation: Regioselectivity in Bicyclo[4.2.1]nonane Functionalization

The following table summarizes quantitative data from selected studies on the regioselective functionalization of bicyclo[4.2.1]nonane derivatives.

Reaction TypeSubstrateReagents and ConditionsMajor Product(s) and RatioYield (%)Reference
[6π + 2π] Cycloaddition2-Tropylcyclohexanone and 1-heptyne (B1330384)Co(acac)₂(dppe), Zn, ZnI₂, DCE, 60 °C, 20 hMixture of syn- and anti-stereoisomers (1:1)88[2]
[6π + 2π] Cycloaddition1-Benzoylcycloheptatriene and hexyne-1Co(acac)₂(dppe), Zn, ZnI₂, C₂H₄Cl₂, 60 °C, 20 hMixture of two regioisomers (1:1)80-84[3]
Ring-Closing MetathesisDi-unsaturated β-ketoesterGrubbs' 2nd generation catalyst, CH₂Cl₂, refluxBicyclo[4.2.1]nonene derivative>95[4]

Experimental Protocols

Protocol 1: Cobalt-Catalyzed [6π + 2π] Cycloaddition for the Synthesis of Functionalized Bicyclo[4.2.1]nona-2,4-dienes[2]

This protocol describes the synthesis of 2-{7-[(E)-Heptylidene]bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone.

Materials:

  • 2-Tropylcyclohexanone (1 mmol)

  • 1-Heptyne (1.5 mmol)

  • Co(acac)₂(dppe) (0.10 mmol)

  • Zinc powder (0.3 mmol)

  • Zinc iodide (0.20 mmol)

  • 1,2-Dichloroethane (B1671644) (DCE) (3 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Co(acac)₂(dppe) (0.10 mmol) and zinc powder (0.3 mmol).

  • Add 1,2-dichloroethane (1.5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add a solution of 2-tropylcyclohexanone (1 mmol) and 1-heptyne (1.5 mmol) in 1,2-dichloroethane (1.5 mL) to the catalyst mixture.

  • Add zinc iodide (0.20 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 60 °C for 20 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed cause1 Inherent Reactivity start->cause1 cause2 Steric/Electronic Effects start->cause2 cause3 Catalyst System start->cause3 solution1 Introduce Directing Group cause1->solution1 solution2 Modify Reaction Conditions (e.g., lower temperature) cause1->solution2 solution3 Modify Substituents cause2->solution3 solution4 Screen Catalysts/Ligands cause3->solution4

Caption: Troubleshooting flowchart for addressing poor regioselectivity.

Experimental Workflow for Cobalt-Catalyzed Cycloaddition

G prep Prepare Catalyst System (Co(acac)2(dppe), Zn in DCE) add_reagents Add Substrates and ZnI2 (2-Tropylcyclohexanone, Alkyne) prep->add_reagents react Heat Reaction Mixture (60 °C, 20 h) add_reagents->react workup Workup (Concentration) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for cycloaddition reactions.

Signaling Pathway: Directing Group Strategy for Regiocontrol

G Substrate Substrate with Directing Group (DG) Coordination Coordination of DG to Metal Center Substrate->Coordination Catalyst Metal Catalyst Catalyst->Coordination Activation Intramolecular C-H Activation at Specific Site Coordination->Activation Functionalization Functionalization Activation->Functionalization Product Regioselectively Functionalized Product Functionalization->Product

References

Troubleshooting

Troubleshooting common side reactions in Bicyclo[4.2.1]nonane synthesis

Welcome to the technical support center for the synthesis of bicyclo[4.2.1]nonane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bicyclo[4.2.1]nonane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of the bicyclo[4.2.1]nonane core via common synthetic routes.

Cobalt-Catalyzed [6π+2π] Cycloaddition

This method is a powerful tool for constructing the bicyclo[4.2.1]nonane skeleton from cycloheptatriene (B165957) derivatives and alkynes or allenes. However, controlling selectivity and maximizing yield can be challenging.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common issue in the cobalt-catalyzed [6π+2π] cycloaddition, especially with substituted cycloheptatrienes and unsymmetrical alkynes.[1]

  • Ligand Modification: The electronic and steric properties of the phosphine (B1218219) ligand on the cobalt catalyst can influence the regioselectivity. Experimenting with different phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) may favor the formation of one regioisomer over the other.

  • Solvent Effects: The polarity of the solvent can impact the stability of the transition states leading to different regioisomers. A screening of solvents with varying polarities (e.g., 1,2-dichloroethane (B1671644) (DCE), trifluoroethanol) is recommended.[2][3]

  • Temperature Optimization: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction. Running the reaction at lower temperatures may improve selectivity, although it might require longer reaction times.

Q2: I am observing the formation of syn and anti stereoisomers. How can I separate them?

A2: The formation of syn and anti stereoisomers is a common outcome in this reaction, often in a roughly 1:1 ratio.[2][4]

  • Chromatography: The most effective method for separating syn and anti isomers is typically column chromatography on silica (B1680970) gel.[1] A careful selection of the eluent system is crucial. Often, a gradient elution with a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is effective.[1][2]

  • Crystallization: If the isomers are crystalline, fractional crystallization can be an effective separation technique.

Q3: The yield of my cycloaddition is low. What are the potential causes and solutions?

A3: Low yields can result from several factors, from reagent quality to reaction conditions.

  • Catalyst Activity: Ensure the cobalt catalyst is active. The use of a three-component catalytic system like Co(acac)₂(dppe)/Zn/ZnI₂ is often employed, where zinc powder reduces the cobalt(II) precursor to the active cobalt(I) species.[1][2][3] Ensure the zinc is freshly activated and the reagents are anhydrous.

  • Reaction Time and Temperature: The reaction may require elevated temperatures (e.g., 60 °C) and extended reaction times (e.g., 20 hours) to go to completion.[1][2][3] Monitor the reaction by TLC or GC to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the cycloheptatriene or alkyne/allene can poison the catalyst or lead to side reactions. Ensure all starting materials are of high purity.

Parameter Condition 1 Condition 2 Yield (%) Reference
Solvent 1,2-DichloroethaneTrifluoroethanol70-89[2]
Catalyst System Co(acac)₂(dppe)/Zn/ZnI₂Co(acac)₂(dppe)/Zn/ZnI₂80-84[1][3]
Temperature 60 °CRoom TemperatureVaries[1][2]
Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a versatile method for the synthesis of bicyclo[4.2.1]nonane skeletons from acyclic diene precursors.

Q1: I am observing a significant amount of a homocoupling byproduct. How can I minimize its formation?

A1: Homocoupling of one of the terminal alkenes is a known side reaction in RCM.[5]

  • Substrate Concentration: Running the reaction at high dilution can favor the intramolecular RCM over the intermolecular homocoupling.

  • Catalyst Choice: The choice of the Grubbs catalyst is critical. Second-generation Grubbs catalysts are often more active and can provide better yields of the desired cyclic product.[5]

  • Reaction Conditions: The reaction temperature and time can be optimized to favor the desired cyclization.

Q2: My RCM reaction is sluggish or not proceeding to completion. What can I do?

A2: Several factors can lead to an incomplete RCM reaction.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the solvent or starting materials. Ensure all reagents and the solvent are thoroughly dried and degassed.

  • Chelation: In substrates containing Lewis basic functional groups (e.g., ketones), the catalyst can be chelated, rendering it inactive. The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can mitigate this issue.[5]

  • Catalyst Loading: Increasing the catalyst loading may be necessary for challenging substrates, but this should be done judiciously to avoid excessive side reactions.

Catalyst Additive Yield (%) Side Product (%) Reference
Grubbs 1st Gen.None20Degradation Products[5]
Grubbs 1st Gen.Ti(OiPr)₄50-[5]
Grubbs 2nd Gen.None84-[5]
Grubbs 2nd Gen.None-17 (Homocoupling)[5]
Acid-Catalyzed Rearrangement

The acid-catalyzed rearrangement of bicyclo[4.2.0]octanones can provide access to the bicyclo[4.2.1]nonane framework.

Q1: My acid-catalyzed rearrangement is producing a complex mixture of products. How can I improve the selectivity?

A1: Acid-catalyzed rearrangements of strained bicyclic systems can be prone to competing reaction pathways, leading to multiple products.

  • Choice of Acid: The strength and nature of the acid catalyst can significantly influence the outcome. A screening of different Lewis acids (e.g., BF₃·Et₂O) and Brønsted acids (e.g., H₂SO₄, TFA) is recommended.

  • Temperature Control: These rearrangements are often sensitive to temperature. Running the reaction at a lower temperature may favor the desired product by minimizing competing pathways that have higher activation energies.

  • Substrate Design: The nature and position of substituents on the bicyclo[4.2.0]octanone starting material can direct the rearrangement.

Q2: The yield of my desired bicyclo[4.2.1]nonane is low due to fragmentation side reactions. How can I suppress fragmentation?

A2: Fragmentation is a common side reaction in carbocation-mediated rearrangements of strained ring systems.

  • Milder Reaction Conditions: Using a milder acid catalyst and lower reaction temperatures can help to suppress fragmentation pathways.

  • Trapping Intermediates: In some cases, it may be possible to trap the desired carbocation intermediate with a nucleophile before it undergoes further rearrangement or fragmentation.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed [6π+2π] Cycloaddition of 1-Benzoylcycloheptatriene with an Alkyne

This protocol is adapted from a literature procedure.[1]

Materials:

  • 1-Benzoylcycloheptatriene

  • Alkyne (e.g., 1-hexyne)

  • Co(acac)₂(dppe)

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Petroleum ether

  • Silica gel

Procedure:

  • In a Schlenk tube under an argon atmosphere, add Co(acac)₂(dppe) (10 mol%) and zinc powder (30 mol%) to anhydrous DCE.

  • Stir the mixture at room temperature for 2 minutes.

  • Successively add 1-benzoylcycloheptatriene (1.0 mmol), the alkyne (1.3 mmol), and dry ZnI₂ (20 mol%).

  • Seal the tube and heat the reaction mixture at 60 °C for 20 hours.

  • After cooling to room temperature, add petroleum ether and stir the mixture in air for 10 minutes to deactivate the catalyst.

  • Filter the mixture through a short pad of silica gel.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Ring-Closing Metathesis of a Diene Precursor

This protocol is a general procedure based on literature examples.[5]

Materials:

Procedure:

  • Dissolve the diene precursor in anhydrous and degassed DCM or toluene to a concentration of 0.01-0.05 M.

  • If the substrate contains a Lewis basic group, add Ti(OiPr)₄ (20 mol%).

  • Add the Grubbs 2nd generation catalyst (2-5 mol%).

  • Reflux the reaction mixture for 3-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_cycloaddition start Start reagents Combine Co(acac)₂(dppe), Zn, 1-benzoylcycloheptatriene, alkyne, and ZnI₂ in DCE start->reagents reaction Heat at 60°C for 20h reagents->reaction workup Quench with petroleum ether, filter through silica reaction->workup purification Column Chromatography workup->purification product Isolated Bicyclo[4.2.1]nonane (mixture of regioisomers) purification->product

Caption: Workflow for Cobalt-Catalyzed [6π+2π] Cycloaddition.

troubleshooting_rcm start Low Yield in RCM issue1 Homocoupling Side Product start->issue1 issue2 Catalyst Deactivation start->issue2 solution1a Decrease Concentration issue1->solution1a solution1b Optimize Catalyst issue1->solution1b solution2a Use Anhydrous/Degassed Solvent issue2->solution2a solution2b Add Ti(OiPr)₄ for Ketone Substrates issue2->solution2b

Caption: Troubleshooting Logic for Low Yield in RCM Reactions.

side_reactions_cycloaddition reactants Cycloheptatriene + Alkyne desired_product Desired Bicyclo[4.2.1]nonane Regioisomer reactants->desired_product Desired Pathway side_product1 Regioisomeric Bicyclo[4.2.1]nonane reactants->side_product1 Alternative Cycloaddition side_product2 Syn/Anti Stereoisomers desired_product->side_product2 Lack of Stereocontrol

Caption: Common Side Products in Cobalt-Catalyzed Cycloaddition.

References

Optimization

Technical Support Center: Enhancing Ring-Closing Metathesis for Bicyclo[4.2.1]nonane Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of ring-closing metathesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of ring-closing metathesis (RCM) for the synthesis of the Bicyclo[4.2.1]nonane core.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the RCM synthesis of Bicyclo[4.2.1]nonane systems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of Bicyclo[4.2.1]nonane Product Catalyst Inactivity or Decomposition: The chosen Grubbs catalyst may be unsuitable for the specific substrate or may have decomposed due to impurities in the starting material or solvent.[1]- Catalyst Selection: For challenging RCM reactions to form medium-sized rings, second-generation Grubbs or Hoveyda-Grubbs catalysts are often more effective.[2] Consider screening a variety of catalysts to find the optimal one for your substrate. - Substrate and Solvent Purity: Ensure starting materials and solvents are free of impurities that can poison the catalyst. Acid-washing the solvent can sometimes alleviate issues of catalyst inhibition.[3]
Unfavorable Reaction Equilibrium: The intramolecular RCM reaction is in equilibrium with intermolecular side reactions (oligomerization/polymerization).[4]- Concentration: For macrocyclizations and the formation of medium-sized rings, running the reaction at high dilution (0.01 M to 0.001 M) can favor the intramolecular cyclization over intermolecular reactions.[1][5] - Ethylene (B1197577) Removal: The volatile ethylene byproduct drives the reaction forward.[6] Ensure its efficient removal by conducting the reaction under a stream of inert gas (argon or nitrogen) or under vacuum.[5][7]
Steric Hindrance: Bulky substituents on the diene substrate can hinder the approach of the catalyst, slowing down or preventing the reaction.[5]- Catalyst Choice: Catalysts with smaller ligands, such as the Hoveyda-Grubbs M721 catalyst, can be more effective for sterically hindered substrates.[5]
Formation of Significant Side Products (e.g., Isomers, Dimers) Double Bond Isomerization: Ruthenium hydride species, formed from catalyst degradation, can catalyze the isomerization of the newly formed double bond.[8][9]- Additives: The addition of a co-catalyst or additive like 1,4-benzoquinone (B44022) or phenol (B47542) can suppress isomerization.[10] However, be aware that some additives might also reduce the catalyst's activity.[10] - Temperature Control: Higher temperatures can sometimes lead to increased isomerization.[10] Optimizing the reaction temperature is crucial.
Dimerization/Oligomerization: At higher concentrations, intermolecular reactions can compete with the desired intramolecular RCM, leading to the formation of dimers and oligomers.[4]- High Dilution: As mentioned above, performing the reaction at high dilution is a key strategy to minimize intermolecular side reactions.[5]
Difficulty in Product Purification Ruthenium Contamination: The final product is often contaminated with residual ruthenium from the catalyst, which can be difficult to remove completely by standard column chromatography.[11][12]- Aqueous Extraction: A simple aqueous extraction can efficiently remove a significant portion of ruthenium byproducts, especially when using PEG-supported catalysts.[11] - Scavengers: Various scavengers can be employed to bind and remove ruthenium residues. These include tris(hydroxymethyl)phosphine (B1196123) (THMP), activated carbon, and isocyanides.[11][13] Combining an aqueous extraction with a scavenger treatment can reduce ruthenium levels to below 10 ppm.[11]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the RCM synthesis of a Bicyclo[4.2.1]nonane system?

A1: The choice of catalyst is highly substrate-dependent. For the formation of medium-sized rings like the eight-membered ring in the Bicyclo[4.2.1]nonane system, second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts are generally more robust and efficient than first-generation catalysts.[2] It is often beneficial to screen a small panel of catalysts to identify the optimal one for your specific substrate and reaction conditions.

Q2: What are the optimal reaction conditions (solvent, temperature, concentration) for this RCM reaction?

A2:

  • Solvent: Dichloromethane (B109758) (DCM) and toluene (B28343) are commonly used solvents for RCM reactions. DCM is often preferred for its ability to facilitate clean reactions and easy work-up.[6]

  • Temperature: The optimal temperature can range from room temperature to reflux, depending on the catalyst and substrate. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and increased side product formation.[10]

  • Concentration: To favor the intramolecular ring-closing reaction and minimize intermolecular dimerization or polymerization, high dilution conditions (typically 0.01 M to 0.001 M) are recommended for the formation of medium-sized rings.[1][5]

Q3: How can I monitor the progress of my RCM reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][14] For on-resin reactions, a small number of beads can be removed, the peptide cleaved, and the product analyzed by HPLC.[14] It is important to note that 1H NMR analysis of RCM reactions for medium and large rings can be complicated by the formation of oligomers with similar NMR signatures to the starting material or product.[4]

Q4: My reaction has stalled. What should I do?

A4: A stalled reaction can be due to several factors, including catalyst deactivation or inefficient removal of ethylene.[7] First, ensure that ethylene is being effectively removed from the reaction mixture. If the reaction remains stalled, it may be necessary to add a fresh portion of the catalyst. Also, verify the purity of your substrate and solvent, as impurities can poison the catalyst.[1]

Q5: How do I effectively remove the ethylene byproduct?

A5: The most common methods for removing ethylene are:

  • Inert Gas Sparging: Bubbling a gentle stream of an inert gas like argon or nitrogen through the reaction mixture.[7]

  • Vacuum: Performing the reaction under a dynamic vacuum.[7] Efficient removal of ethylene is crucial as it drives the reaction equilibrium towards the product.[6]

Experimental Protocols

General Protocol for Ring-Closing Metathesis for Bicyclo[4.2.1]nonane Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Diene substrate

  • Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere, dissolve the diene substrate in the chosen anhydrous, degassed solvent to the desired concentration (e.g., 0.01 M).

  • Sparge the solution with a gentle stream of argon or nitrogen for 15-30 minutes to ensure the removal of dissolved oxygen.

  • Add the RCM catalyst (typically 1-10 mol%) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, quench the reaction by adding a quenching agent like ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using flash column chromatography. To remove residual ruthenium, a subsequent treatment with a scavenger or an aqueous extraction may be necessary.[11][13]

Visualizations

Troubleshooting Workflow for Low RCM Yield

low_yield_troubleshooting start Low or No Yield of Bicyclo[4.2.1]nonane check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_equilibrium Is the reaction equilibrium favorable? start->check_equilibrium check_sterics Is steric hindrance an issue? start->check_sterics solution_catalyst Screen different catalysts (e.g., GII, HGII). Ensure high purity of substrate and solvent. check_catalyst->solution_catalyst No solution_equilibrium Use high dilution (0.01-0.001 M). Ensure efficient ethylene removal (Ar sparge or vacuum). check_equilibrium->solution_equilibrium No solution_sterics Use a catalyst with smaller ligands. check_sterics->solution_sterics Yes

Caption: A flowchart for troubleshooting low-yield RCM reactions.

General RCM Experimental Workflow

rcm_workflow substrate_prep Prepare Diene Substrate reaction_setup Set up Reaction under Inert Atmosphere (Anhydrous, Degassed Solvent) substrate_prep->reaction_setup catalyst_addition Add RCM Catalyst reaction_setup->catalyst_addition reaction_monitoring Monitor Reaction Progress (TLC, GC, NMR) catalyst_addition->reaction_monitoring workup Quench Reaction and Concentrate reaction_monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification ru_removal Optional: Ruthenium Scavenging/Extraction purification->ru_removal final_product Isolated Bicyclo[4.2.1]nonane purification->final_product ru_removal->final_product

References

Troubleshooting

Modifying reaction conditions to favor specific Bicyclo[4.2.1]nonane conformers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[4.2.1]nonane systems. This resource provides troubleshooting guides and frequently asked questi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[4.2.1]nonane systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you modify reaction conditions to favor specific conformers of the bicyclo[4.2.1]nonane skeleton in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and manipulation of bicyclo[4.2.1]nonane derivatives, with a focus on achieving desired stereochemical outcomes.

Issue 1: Poor Diastereoselectivity in Cycloaddition Reactions

Question: My [6π+2π] cycloaddition reaction to form a bicyclo[4.2.1]nonane derivative is resulting in a nearly 1:1 mixture of syn and anti stereoisomers. How can I improve the diastereoselectivity?

Possible Causes and Solutions:

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition reaction. Non-polar solvents may favor less polar transition states, potentially leading to higher selectivity.

    • Troubleshooting Step: Screen a range of solvents with varying polarities. For instance, if you are using a polar aprotic solvent like 1,2-dichloroethane (B1671644) (DCE), try a less polar solvent like toluene (B28343) or hexanes. Conversely, for some substrates, a more polar or coordinating solvent might stabilize one transition state over the other.

  • Catalyst System: The choice of catalyst and ligands is crucial for controlling stereoselectivity. The steric and electronic properties of the catalyst can create a chiral environment that favors the formation of one diastereomer.

    • Troubleshooting Step: Experiment with different catalyst systems. For cobalt-catalyzed reactions, varying the phosphine (B1218219) ligand can significantly impact the diastereomeric ratio. For example, using a bulkier ligand may increase steric hindrance in one of the transition states, leading to improved selectivity. For asymmetric syntheses, employing a chiral catalyst is essential.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between the diastereomeric transition states.

    • Troubleshooting Step: Run the reaction at a lower temperature. If the reaction is sluggish at lower temperatures, you may need to increase the reaction time or catalyst loading.

Issue 2: Unexpected Conformational Isomers Observed in NMR

Question: I have synthesized a bicyclo[4.2.1]nonan-9-one derivative and the low-temperature NMR spectrum shows the presence of multiple conformers. How can I determine the major conformer and potentially isolate it?

Possible Causes and Solutions:

  • Conformational Equilibrium: The bicyclo[4.2.1]nonane ring system is flexible and can exist in multiple conformations, such as chair-boat and boat-chair forms of the eight-membered ring. At room temperature, the interchange between these conformers may be rapid on the NMR timescale, leading to averaged signals. At low temperatures, this exchange can be slowed, allowing for the observation of individual conformers.

    • Troubleshooting Step 1 (Identification): Perform variable temperature NMR (VT-NMR) studies. By gradually lowering the temperature, you can observe the coalescence and subsequent sharpening of signals corresponding to the different conformers. The relative integration of the signals at low temperature will give you the population of each conformer. The major conformer is the one with the highest population and is thermodynamically more stable under these conditions.

    • Troubleshooting Step 2 (Isolation): If one conformer is significantly more stable, it may be possible to crystallize it from a suitable solvent system at low temperature. Screening various solvents and cooling rates will be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most stable conformers of the parent bicyclo[4.2.1]nonane?

The conformational landscape of bicyclo[4.2.1]nonane is complex. Computational studies and experimental data from derivatives suggest that the most stable conformations involve a chair-boat or a twist-chair-boat arrangement of the eight-membered ring. The global energy minimum for some derivatives, like bicyclo[4.2.1]nonan-9-one, has been identified as having a boat-chair conformation for the cyclooctane (B165968) ring and a twist-boat for the cyclohexane (B81311) ring.

Q2: How do substituents on the bicyclo[4.2.1]nonane ring affect conformational preference?

Substituents can have a significant impact on the conformational equilibrium due to steric and electronic effects. Bulky substituents will tend to occupy positions that minimize steric interactions, which can favor one conformer over others. For example, a large substituent at the C9 bridge may influence the puckering of the eight-membered ring to alleviate steric strain.

Q3: Can temperature be used to control the ratio of conformers?

Yes, temperature can be a powerful tool. As seen in analogous bicyclic systems, increasing the temperature can provide enough energy to overcome the rotational barriers between conformers, leading to a population distribution that reflects their relative Gibbs free energies. Conversely, lowering the temperature can "freeze out" a specific conformation, which can be useful for characterization or for reactions where a specific conformer is desired as the reactant.

Q4: What is the typical energy barrier for conformational inversion in bicyclo[4.2.1]nonane systems?

The energy barrier for conformational changes can vary depending on the specific substitution pattern. For a 9-azabicyclo[4.2.1]nonane derivative, the energy barrier for hindered rotation around an amide bond, which is related to the ring's flexibility, was calculated to be approximately 17 kcal/mol. This value provides an estimate of the energy scale for conformational interconversions in this ring system. In some complex fused systems containing a bicyclo[4.2.1]nonane core, the energy stabilization from a boat-to-chair interconversion has been calculated to be around -12.8 kcal/mol, while the formation of the bicyclo[4.2.1]nonane skeleton from a carbocation intermediate can have a high barrier of over 25 kcal/mol.[1]

Quantitative Data Summary

The following table summarizes key energetic data related to the conformation of bicyclo[4.2.1]nonane and its derivatives.

ParameterSystemValueSource
Energy Barrier for Hindered Rotation9-Azabicyclo[4.2.1]nonane derivative~17 kcal/mol[2]
Stabilization from Boat-to-Chair InterconversionFused pentacyclic carbocation intermediate-12.8 kcal/mol[1]
Energy Barrier for Bicyclo[4.2.1]nonane FormationCarbocation cascade to a fused system>25 kcal/mol[1]

Experimental Protocols

Protocol 1: Cobalt-Catalyzed [6π+2π] Cycloaddition for the Synthesis of Bicyclo[4.2.1]nona-2,4-dienes

This protocol is adapted from the synthesis of substituted bicyclo[4.2.1]nona-2,4-dienes.

Materials:

  • 2-Tropylcyclohexanone (1.0 mmol)

  • Allene (B1206475) (1.5 mmol)

  • Co(acac)₂(dppe) (10 mol %)

  • Zinc powder (30 mol %)

  • Zinc iodide (20 mol %)

  • 1,2-Dichloroethane (DCE), anhydrous (3 mL)

  • Argon atmosphere

Procedure:

  • In a Schlenk tube under a dry argon atmosphere, add Co(acac)₂(dppe) (10 mol %) and 1,2-dichloroethane (1.5 mL).

  • To this solution, add zinc powder (30 mol %) and stir the mixture at room temperature for 2 minutes.

  • Successively add a solution of 2-tropylcyclohexanone (1.0 mmol) in DCE (1.5 mL), the allene (1.5 mmol), and dry zinc iodide (20 mol %).

  • Stir the resulting mixture at 60 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and quench by opening to the air and adding petroleum ether.

  • Filter the mixture through a pad of silica (B1680970) gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the bicyclo[4.2.1]nona-2,4-diene product. The ratio of syn to anti isomers can be determined by ¹H NMR spectroscopy.

Visualizations

Conformational_Equilibrium cluster_main Bicyclo[4.2.1]nonane Conformational Landscape cluster_factors Influencing Factors Conformer_A Chair-Boat Conformer Transition_State Transition State Conformer_A->Transition_State ΔG‡(fwd) Conformer_B Boat-Chair Conformer Conformer_B->Transition_State ΔG‡(rev) Transition_State->Conformer_B Temperature Temperature Temperature->Transition_State Affects equilibrium Solvent Solvent Polarity Solvent->Transition_State Stabilizes/destabilizes Substituents Substituent Effects Substituents->Conformer_A Steric/Electronic effects Substituents->Conformer_B

Bicyclo[4.2.1]nonane conformational equilibrium and influencing factors.

Troubleshooting_Workflow Start Start: Undesired Conformer Ratio Check_Temp Is Reaction at Low Temperature? Start->Check_Temp Lower_Temp Action: Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Solvent Is Solvent Optimized? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Screen_Solvents Action: Screen Solvents (Polar/Non-polar) Check_Solvent->Screen_Solvents No Check_Catalyst Is Catalyst/Ligand Optimized? Check_Solvent->Check_Catalyst Yes Screen_Solvents->Check_Catalyst Modify_Catalyst Action: Modify Ligand or Catalyst Check_Catalyst->Modify_Catalyst No End_Fail End: Re-evaluate Synthetic Strategy Check_Catalyst->End_Fail Yes End_Success End: Desired Conformer Favored Modify_Catalyst->End_Success Modify_Catalyst->End_Success Success Modify_Catalyst->End_Fail No Success

Troubleshooting workflow for optimizing conformer ratios.

References

Optimization

Addressing issues with starting material reactivity for Bicyclo[4.2.1]nonane synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.1]nonane and i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.1]nonane and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield in Cobalt-Catalyzed [6π+2π] Cycloaddition

Q: I am attempting a cobalt-catalyzed [6π+2π] cycloaddition between a cycloheptatriene (B165957) derivative and an alkyne to synthesize a bicyclo[4.2.1]nonane, but I am observing very low to no product formation. What are the potential causes and solutions?

A: Low yields in this reaction can often be attributed to several factors related to the starting materials and reaction conditions.

  • Catalyst Activity: The three-component catalytic system, typically Co(acac)₂(dppe)/Zn/ZnI₂, is sensitive to air and moisture.[1][2] Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon).[1][3] The zinc powder serves as a reductant for the cobalt(II) precursor; its quality is crucial. Consider activating the zinc powder prior to use.

  • Alkyne Reactivity: Terminal alkynes are generally effective reaction partners.[2] However, symmetrical internal alkynes may be less reactive in the desired [6π+2π] cycloaddition and can undergo competitive side reactions such as homo-cyclotrimerization.[4] If you are using a symmetrical alkyne and observing low yields, consider switching to a terminal alkyne or an alkyne with differing electronic properties on each substituent.

  • Substituent Effects on Cycloheptatriene: The nature and position of substituents on the cycloheptatriene ring can influence its reactivity. Highly electron-withdrawing or sterically bulky substituents may hinder the cycloaddition.

  • Reaction Temperature: These cycloadditions are typically run at elevated temperatures, often around 60°C.[1][2][3] Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures could promote catalyst decomposition or side reactions.

Troubleshooting Workflow for Low Yield in [6π+2π] Cycloaddition

G start Low or No Product check_inert Verify Inert Atmosphere and Dry Reagents/Solvents start->check_inert check_catalyst Assess Catalyst Components (Co salt, ligand, Zn, ZnI₂) check_inert->check_catalyst If conditions are optimal solution_inert Use Schlenk line techniques; Dry solvents and degas check_inert->solution_inert If issues are suspected check_alkyne Evaluate Alkyne Substrate check_catalyst->check_alkyne If catalyst is active solution_catalyst Use fresh, high-purity reagents; Activate Zn powder check_catalyst->solution_catalyst If reagents are old/impure check_temp Optimize Reaction Temperature check_alkyne->check_temp If alkyne is suitable solution_alkyne Consider using a terminal alkyne or an unsymmetrical internal alkyne check_alkyne->solution_alkyne If using symmetrical internal alkynes solution_temp Screen temperatures (e.g., 50°C, 60°C, 70°C) check_temp->solution_temp If standard temp fails

Caption: Troubleshooting workflow for low-yield cycloaddition reactions.

Issue 2: Poor Stereoselectivity

Q: My synthesis is producing a mixture of syn and anti stereoisomers. How can I improve the stereoselectivity?

A: The formation of syn and anti isomers is common when using substituted cycloheptatrienes, such as 2-tropylcyclohexanone.[3][5] The ratio of these isomers can be influenced by:

  • Steric Hindrance: The steric bulk of the substituent on the cycloheptatriene can influence the facial selectivity of the alkyne or allene (B1206475) approach. In some cases, bulky substituents on the 7-position of the cycloheptatriene nucleus have been shown to enhance syn selectivity.[4]

  • Catalyst System: While the cobalt system mentioned is robust, exploring other transition metal catalysts (e.g., Titanium-based systems) might offer different selectivity profiles.[4][6]

  • Reaction Conditions: Temperature and solvent can sometimes have a subtle effect on the transition state energies leading to the different stereoisomers. A systematic screening of these parameters may be beneficial.

In many reported cases, the syn and anti isomers are formed in ratios close to 1:1 and are separated by column chromatography.[1][3][5] If optimization of the reaction conditions does not provide the desired selectivity, an efficient purification method will be necessary.

Issue 3: Side Reactions in Ring-Closing Metathesis (RCM)

Q: I am using Ring-Closing Metathesis to form the bicyclo[4.2.1]nonane core, but I am observing significant side products. What are the common side reactions and how can they be minimized?

A: RCM is a powerful tool, but side reactions can occur, especially with complex substrates.

  • Dimerization: A common side reaction is intermolecular metathesis, leading to the formation of dimers or oligomers.[7] This is often favored at higher concentrations. To promote the desired intramolecular RCM, the reaction should be run under high dilution conditions.

  • Isomerization: Ruthenium-based metathesis catalysts can sometimes catalyze the isomerization of double bonds in the substrate or product.[8] This can lead to a complex mixture of products. The choice of catalyst is important; some second-generation Grubbs and Hoveyda-Grubbs catalysts may have a higher propensity for isomerization. The addition of isomerization inhibitors like 1,4-benzoquinone (B44022) can sometimes suppress this side reaction.

  • Homocoupling: In some cases, homocoupling of one of the terminal alkenes can occur, which can be an issue with unsymmetrical dienes.[9]

Logical Flow for Minimizing RCM Side Reactions

G start Side Products in RCM check_concentration Is reaction concentration > 0.01M? start->check_concentration check_isomerization Are there signs of double bond isomerization? check_concentration->check_isomerization No solution_dilution Perform reaction at high dilution (e.g., <0.005 M) check_concentration->solution_dilution Yes (Dimerization likely) check_catalyst Review Catalyst Choice check_isomerization->check_catalyst No solution_inhibitor Add an isomerization inhibitor (e.g., 1,4-benzoquinone) check_isomerization->solution_inhibitor Yes solution_catalyst Screen different generations of Grubbs or Hoveyda-Grubbs catalysts check_catalyst->solution_catalyst Consider alternatives

Caption: Decision process for troubleshooting RCM side reactions.

Data Summary Tables

Table 1: Cobalt-Catalyzed [6π+2π] Cycloaddition of 2-Tropylcyclohexanone with Alkynes

Alkyne PartnerCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Butylacetylene10DCE602089[5]
Octylacetylene10DCE602086[5]
Phenylacetylene10DCE602079[3]
4-Pentynenitrile10DCE602080-84[2]

DCE: 1,2-dichloroethane (B1671644)

Table 2: Ring-Closing Metathesis (RCM) for Bicyclo[4.2.1]nonane Synthesis

RCM Precursor TypeCatalystCatalyst Loading (mol%)SolventTemp. (°C)Yield (%)Reference
α,γ-difunctionalized β-ketoesterGrubbs' 2nd Gen.5CH₂Cl₂Reflux>95[10]
Unsymmetrical 1,8-dieneGrubbs' 2nd Gen.5CH₂Cl₂Reflux~83 (plus 17% homocoupling)[9]

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed [6π+2π] Cycloaddition

This protocol is adapted from the synthesis of substituted bicyclo[4.2.1]nona-2,4,7-trienes.[1][2][3]

  • Catalyst Preparation: In a Schlenk tube under a dry argon atmosphere, add zinc powder (0.3 mmol, 30 mol%) to a solution of Co(acac)₂(dppe) (0.10 mmol, 10 mol%) in anhydrous 1,2-dichloroethane (DCE, 3 mL).

  • Mixture Agitation: Stir the resulting mixture at room temperature for approximately 2 minutes.

  • Reagent Addition: Sequentially add the cycloheptatriene derivative (e.g., 2-tropylcyclohexanone, 1.0 mmol), the alkyne (1.5 mmol), and dry zinc iodide (ZnI₂, 0.20 mmol, 20 mol%) to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 60°C for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, deactivate the catalyst by adding petroleum ether and stirring the mixture in air for 10 minutes.

  • Purification: Filter the mixture through a short pad of silica (B1680970) gel. Remove the volatiles from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired bicyclo[4.2.1]nonane product(s).

Experimental Workflow for Cobalt-Catalyzed Cycloaddition

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Zn powder to Co(acac)₂(dppe) in DCE prep2 Stir at RT for 2 min prep1->prep2 react1 Add Cycloheptatriene, Alkyne, and ZnI₂ prep2->react1 react2 Seal and heat at 60°C for 20h react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to RT, add pet ether, stir in air react3->workup1 workup2 Filter through silica workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: Step-by-step workflow for the cycloaddition protocol.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)

This protocol is a general guide based on the synthesis of functionalized bicyclo[4.2.1]nonanes.[9][10]

  • Substrate Preparation: Dissolve the diene precursor (1.0 mmol) in dry, degassed dichloromethane (B109758) (CH₂Cl₂) to achieve a dilute concentration (typically 0.001-0.005 M) to favor intramolecular cyclization.

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs' Second Generation catalyst, 0.05 mmol, 5 mol%) to the solution under an inert atmosphere.

  • Reaction Conditions: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂) and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the pure bicyclo[4.2.1]nonane product.

References

Troubleshooting

Technical Support Center: Refinement of Workup Procedures for Isolating Bicyclo[4.2.1]nonane Products

Welcome to the technical support center for the synthesis and isolation of Bicyclo[4.2.1]nonane products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on r...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and isolation of Bicyclo[4.2.1]nonane products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining workup procedures and troubleshooting common issues encountered during the isolation of this important bicyclic scaffold.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workup and purification of Bicyclo[4.2.1]nonane products.

Issue Potential Cause Recommended Solution
Low Overall Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion before initiating workup.
Product decomposition during workup.Bicyclo[4.2.1]nonane derivatives can be sensitive to acidic or basic conditions. Ensure that any aqueous washes are performed with neutral solutions (e.g., brine) unless specifically required for purification. If the product is thermally labile, avoid excessive heat during solvent removal.
Loss of product during extraction.The polarity of Bicyclo[4.2.1]nonane products can vary depending on their functionalization. Ensure the chosen extraction solvent has an appropriate polarity to efficiently partition the product into the organic layer. If the product has some water solubility, minimize the number of aqueous washes and consider back-extracting the aqueous layers with fresh organic solvent.[1]
Difficult Separation of Isomers Co-elution of regioisomers or stereoisomers during column chromatography.Optimize the solvent system for column chromatography by screening various solvent mixtures with TLC. A less polar solvent system may improve the separation of non-polar Bicyclo[4.2.1]nonane derivatives.[2] Consider using a high-performance stationary phase or a different type of stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.
Persistent Impurities Unreacted starting materials or byproducts with similar polarity to the product.If impurities are non-polar, a hexane (B92381) wash of the crude product may remove them. For more polar impurities, recrystallization can be an effective purification technique if the product is a solid.[3] Careful optimization of the column chromatography conditions is crucial.
Oily Product Instead of Solid Presence of residual solvent or impurities preventing crystallization.Ensure all solvent has been thoroughly removed under high vacuum. If the product is still an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If these methods fail, re-purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I improve the separation of syn/anti stereoisomers of Bicyclo[4.2.1]nonane derivatives?

A1: The separation of syn and anti-stereoisomers can be challenging due to their similar polarities. Here are a few strategies:

  • Column Chromatography Optimization: Meticulous optimization of the mobile phase is key. A shallow solvent gradient or isocratic elution with a finely tuned solvent mixture can enhance separation. Using a longer column or a stationary phase with a smaller particle size can also increase resolution.

  • Recrystallization: If the product is crystalline, fractional recrystallization can sometimes be used to separate diastereomers.

  • Derivatization: In some cases, derivatizing a functional group on the molecule can exaggerate the physical differences between the isomers, making them easier to separate. The protecting group can then be removed after separation.

Q2: My Bicyclo[4.2.1]nonane product seems to be degrading on the silica gel column. What can I do?

A2: Some Bicyclo[4.2.1]nonane derivatives can be sensitive to the acidic nature of standard silica gel.

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent (typically 1-2%).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

  • Minimize Contact Time: Perform flash column chromatography to minimize the time your compound spends on the column.

Q3: What is the best way to remove the cobalt catalyst from the reaction mixture after a [6π + 2π] cycloaddition?

A3: After the reaction, the cobalt catalyst can be deactivated and removed by filtration. A common procedure involves stopping the reaction by adding petroleum ether and stirring the mixture in the air for a short period to deactivate the catalyst. The mixture is then filtered through a short pad of silica gel, and the volatiles are removed under vacuum.[4]

Q4: I am observing the formation of multiple regioisomers in my reaction. How can I control the regioselectivity?

A4: The formation of regioisomers is a common challenge in cycloaddition reactions.

  • Catalyst and Ligand Choice: The choice of catalyst and ligands can significantly influence the regioselectivity of the reaction. Reviewing the literature for catalytic systems known to favor the desired regioisomer is recommended.

  • Reaction Conditions: Temperature and solvent can also play a role in directing the regioselectivity. Experimenting with different reaction conditions may improve the ratio of the desired product.

  • Purification: If the formation of regioisomers cannot be avoided, a robust purification strategy, such as optimized column chromatography or HPLC, is necessary to isolate the desired isomer.

Data Presentation

Table 1: Summary of Yields for Substituted Bicyclo[4.2.1]nona-2,4,7-trienes

ProductSubstituent ROverall Yield (%)Reference
3a n-Butyl42[4]
3b 3-cyanopropyl80-84 (mixture of regioisomers)[4]

Table 2: Summary of Yields for Substituted (E)-Bicyclo[4.2.1]nona-2,4-dienes

ProductSubstituent ROverall Yield (%)Reference
3a n-Pentyl88[5][6]
3b Phenyl79[5][6]
3c H85[5][6]

Experimental Protocols

General Procedure for Cobalt-Catalyzed [6π + 2π] Cycloaddition and Workup

This protocol is a generalized procedure based on the synthesis of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes and bicyclo[4.2.1]nona-2,4-dienes.[4][5]

  • Catalyst Preparation: In a Schlenk tube under a dry argon atmosphere, add Co(acac)₂(dppe) (10 mol%) and 1,2-dichloroethane (B1671644) (DCE). To this solution, add Zn powder (30 mol%) and stir the mixture at room temperature for 2 minutes.

  • Reaction Setup: To the catalyst mixture, successively add the substituted cycloheptatriene (B165957) derivative (1.0 mmol), the corresponding alkyne or allene (B1206475) (1.3-1.5 mmol) dissolved in DCE, and dry ZnI₂ (20 mol%).

  • Reaction Execution: Heat the reaction mixture at 60 °C for 20 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Deactivate the catalyst by adding petroleum ether and stirring the mixture in the air for 10 minutes. c. Filter the mixture through a short pad of silica gel to remove the precipitated catalyst. d. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A typical starting eluent is petroleum ether, with a gradual increase in the polarity by adding ethyl acetate.[4][6]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification catalyst_prep Catalyst Preparation (Co(acac)2(dppe), Zn) reagents Addition of Reagents (Cycloheptatriene derivative, Alkyne/Allene, ZnI2) catalyst_prep->reagents heating Heating (60 °C, 20 h) reagents->heating deactivation Catalyst Deactivation (Petroleum Ether, Air) heating->deactivation Crude Reaction Mixture filtration Filtration (Silica Gel Plug) deactivation->filtration concentration Concentration (Rotary Evaporation) filtration->concentration chromatography Column Chromatography concentration->chromatography Crude Product analysis Product Analysis (NMR, MS) chromatography->analysis

Caption: General experimental workflow for the synthesis and isolation of Bicyclo[4.2.1]nonane products.

troubleshooting_logic cluster_reaction_troubleshooting Reaction Issues cluster_workup_troubleshooting Workup Issues cluster_purification_troubleshooting Purification Issues start Low Yield of Bicyclo[4.2.1]nonane Product Isolated check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction check_workup Evaluate Workup Procedure check_reaction->check_workup Complete incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Not Complete check_purification Analyze Purification Step check_workup->check_purification product_loss Product Loss During Extraction check_workup->product_loss decomposition Product Decomposition check_workup->decomposition isomer_separation Poor Isomer Separation check_purification->isomer_separation product_degradation Degradation on Column check_purification->product_degradation optimize_conditions Optimize Reaction Conditions (Time, Temperature, Reagents) incomplete_reaction->optimize_conditions change_solvent Change Extraction Solvent product_loss->change_solvent adjust_ph Adjust pH of Aqueous Wash decomposition->adjust_ph optimize_chromatography Optimize Chromatography (Solvent System, Stationary Phase) isomer_separation->optimize_chromatography deactivate_silica Deactivate Silica Gel product_degradation->deactivate_silica

Caption: Troubleshooting logic for low yield in Bicyclo[4.2.1]nonane product isolation.

References

Reference Data & Comparative Studies

Validation

Comparative analysis of synthetic routes to Bicyclo[4.2.1]nonane

A Comparative Guide to the Synthesis of Bicyclo[4.2.1]nonane The bicyclo[4.2.1]nonane framework is a key structural motif present in a variety of biologically active natural products and serves as a valuable building blo...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Bicyclo[4.2.1]nonane

The bicyclo[4.2.1]nonane framework is a key structural motif present in a variety of biologically active natural products and serves as a valuable building block in medicinal chemistry and drug development. The synthesis of this bicyclic system can be achieved through several distinct strategic approaches, each with its own set of advantages and limitations. This guide provides a comparative analysis of prominent synthetic routes to bicyclo[4.2.1]nonane derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Comparative Analysis of Synthetic Methodologies

The primary strategies for constructing the bicyclo[4.2.1]nonane core include Ring-Closing Metathesis (RCM), Cobalt(I)-catalyzed [6π + 2π] Cycloaddition, and a sequence of Michael addition followed by a retro-Aldol reaction. Each of these methods offers a different approach to assembling the bicyclic structure, varying in starting material accessibility, stereocontrol, and functional group tolerance.

Ring-Closing Metathesis (RCM) Approach

This methodology involves the creation of the bicyclic system through the formation of a carbon-carbon double bond within a diene precursor, effectively closing the eight-membered ring. This approach often utilizes a temporary bridge to facilitate the ring closure.[1][2]

Table 1: Ring-Closing Metathesis for Bicyclo[4.2.1]nonane Derivatives

Diene PrecursorCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Diallylated β-ketoesterGrubbs II (2)CH₂Cl₂Reflux384[1]
Unsymmetrical 1,8-dieneGrubbs II (2)CH₂Cl₂Reflux365[1]
Hydroxymethine-bridged dieneGrubbs II (1)CH₂Cl₂Reflux195[1]
Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition

This method constructs the bicyclo[4.2.1]nonane skeleton by reacting a seven-membered ring π-system (a tropone (B1200060) derivative) with a two-atom π-system (an allene (B1206475) or alkyne).[3][4] This reaction is efficiently catalyzed by a cobalt(I) complex.[3][4]

Table 2: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition for Bicyclo[4.2.1]nonane Derivatives

Tropone DerivativeAllene/AlkyneCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
2-TropylcyclohexanoneButylalleneCo(acac)₂(dppe)/Zn/ZnI₂DCE602088[3][4]
2-TropylcyclohexanonePhenylalleneCo(acac)₂(dppe)/Zn/ZnI₂DCE602079[3][4]
2-Tropylcyclohexanone1-HexyneCo(acac)₂(dppe)/Zn/ZnI₂DCE602089[3][4]
1-Benzoylcycloheptatriene1-HexyneCo(acac)₂(dppe)/Zn/ZnI₂DCE602084 (total isomers)[5]
Sequential Michael Reaction and Retro-Aldol Reaction

This strategy is particularly useful for the synthesis of optically active bicyclo[4.2.1]nonane derivatives. It involves the diastereoselective formation of a bicyclo[2.2.1]heptane intermediate via a Michael reaction, followed by a retro-Aldol reaction to furnish the desired bicyclo[4.2.1]nonane skeleton.[6][7]

Table 3: Sequential Michael/Retro-Aldol for an Optically Active Bicyclo[4.2.1]nonane

Key Reaction StepReagents and ConditionsYield (%)Reference
Sequential Michael ReactionLithium enolate of cyclopentenone derivative, chiral α,β-unsaturated ester, THF, -78 °C62[6][7]
Retro-Aldol ReactionDBU, Benzene (B151609), r.t.Not explicitly stated for this step alone[6][7]

Experimental Protocols

Protocol 1: Ring-Closing Metathesis of a Diallylated β-Ketoester

Objective: To synthesize a functionalized bicyclo[4.2.1]nonane via RCM.

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diallylated β-ketoester precursor in anhydrous and degassed CH₂Cl₂ to a concentration of 0.01 M.

  • Add Grubbs Second Generation Catalyst (2 mol%) to the solution.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 3 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the bicyclo[4.2.1]nonane product.[1]

Protocol 2: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition

Objective: To synthesize substituted (E)-bicyclo[4.2.1]nona-2,4-dienes from 2-tropylcyclohexanone and a substituted allene.[4]

Materials:

  • 2-Tropylcyclohexanone (1.0 mmol)

  • Substituted allene (1.5 mmol)

  • Co(acac)₂(dppe) (10 mol%)

  • Zinc powder (30 mol%)

  • Zinc iodide (ZnI₂) (20 mol%)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under a dry argon atmosphere, add zinc powder (0.3 mmol) to a solution of Co(acac)₂(dppe) (0.10 mmol) in anhydrous DCE (3 mL).

  • Stir the mixture at room temperature for approximately 2 minutes.

  • Successively add 2-tropylcyclohexanone (1.0 mmol), the substituted allene (1.5 mmol), and dry ZnI₂ (0.20 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 60 °C for 20 hours.

  • After cooling to room temperature, deactivate the catalyst by adding petroleum ether and stirring the mixture in air for 10 minutes.

  • Filter the mixture through a short pad of silica gel.

  • Remove the volatiles from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired bicyclo[4.2.1]nona-2,4-diene products.[4]

Protocol 3: Sequential Michael Reaction and Retro-Aldol Reaction

Objective: To synthesize an optically active bicyclo[4.2.1]nonane segment.

Part A: Diastereoselective Sequential Michael Reaction

  • Prepare the lithium enolate of the starting cyclopentenone derivative by treatment with a lithium amide base (e.g., LDA) in THF at -78 °C.

  • Add a solution of the chiral α,β-unsaturated ester in THF to the enolate solution at -78 °C.

  • Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the bicyclo[2.2.1]heptane intermediate by column chromatography.[6][7]

Part B: Retro-Aldol Reaction

  • The bicyclo[2.2.1]heptane intermediate is further elaborated to a diketone precursor.

  • Treat the diketone with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in benzene at room temperature.

  • Monitor the reaction for the formation of the bicyclo[4.2.1]nonane product.

  • Upon completion, quench the reaction and purify the product by column chromatography.[6][7]

Visualization of Synthetic Pathways

G Ring-Closing Metathesis (RCM) Pathway A Cyclopentanone Derivative B Diallylated β-Ketoester A->B Domino Anionic Alkylation C Bicyclo[4.2.1]nonane Derivative B->C Grubbs II Catalyst RCM

Caption: RCM approach to bicyclo[4.2.1]nonane.

G Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition cluster_0 Reactants A 2-Tropylcyclohexanone C Bicyclo[4.2.1]nonane Derivative A->C Co(acac)₂(dppe) Zn, ZnI₂ B Allene / Alkyne B->C Co(acac)₂(dppe) Zn, ZnI₂

Caption: [6π + 2π] Cycloaddition pathway.

G Sequential Michael / Retro-Aldol Pathway A Cyclopentenone Derivative C Bicyclo[2.2.1]heptane Intermediate A->C Sequential Michael Reaction B Chiral α,β-Unsaturated Ester B->C D Diketone Precursor C->D Further Elaboration E Bicyclo[4.2.1]nonane Derivative D->E Retro-Aldol Reaction (DBU)

Caption: Michael/Retro-Aldol reaction sequence.

References

Comparative

Unambiguous Structure Confirmation of Bicyclo[4.2.1]nonane Derivatives: A Comparative Guide to X-ray Crystallography

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallograp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallographic analysis with other common analytical techniques for the structural elucidation of Bicyclo[4.2.1]nonane derivatives, a class of compounds with significant therapeutic potential.

The rigid, bridged ring system of Bicyclo[4.2.1]nonane derivatives presents a unique challenge for structural analysis. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for characterizing these molecules in solution, single-crystal X-ray diffraction stands as the gold standard for providing unequivocal proof of their solid-state structure, including absolute stereochemistry.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

The choice of analytical technique for structure confirmation depends on the specific research question, sample availability, and the desired level of structural detail. Below is a comparative overview of X-ray crystallography against common spectroscopic methods.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Liquid (solution)Gas/Liquid/Solid
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packingConnectivity through bonds (COSY, HSQC, HMBC), through-space proximities (NOESY), dynamic informationMolecular weight, elemental composition, fragmentation patterns
Ambiguity Low to none for well-resolved structuresCan be ambiguous for complex stereoisomers without extensive 2D experiments and reference compoundsProvides no direct information on stereochemistry or 3D structure
Throughput Lower, requires crystal growthHigher, for soluble samplesHigh
Sample Requirements High-quality single crystal (µm to mm size)mg quantities, soluble in deuterated solventsµg to ng quantities

Quantitative Data from X-ray Crystallographic Analysis

The following table summarizes representative crystallographic data for a functionally substituted Bicyclo[4.2.1]nona-2,4-diene derivative, providing a benchmark for the precision of this technique.[1][2]

ParameterPhenyl-substituted (E)-bicyclo[4.2.1]nona-2,4-diene 3b (syn-stereoisomer)
Chemical Formula C₂₄H₂₄O
Formula Weight 328.44
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1234(5)
b (Å) 15.9876(8)
c (Å) 11.5432(6)
α (°) 90
β (°) 109.543(2)
γ (°) 90
Volume (ų) 1758.21(16)
Z 4
Calculated Density (g/cm³) 1.239
R-factor (R1) 0.045
Final R indices [I>2σ(I)] R1 = 0.0450, wR2 = 0.1185

Experimental Protocols

X-ray Crystallographic Analysis

A detailed protocol for the single-crystal X-ray diffraction analysis of a Bicyclo[4.2.1]nonane derivative is outlined below. This protocol is a composite of standard procedures reported in the literature.[1][3]

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/petroleum ether).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.

  • Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Deposition: The final crystallographic data, in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

NMR Spectroscopic Analysis

For comparison, a typical workflow for the structural elucidation of a Bicyclo[4.2.1]nonane derivative using NMR spectroscopy is provided.[1][2]

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.

  • 1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to determine the number and types of proton and carbon environments.

  • 2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about stereochemistry.

  • Data Analysis and Structure Elucidation: The correlation data from the 2D spectra are pieced together to build the carbon skeleton and determine the relative stereochemistry of the molecule.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Experimental workflow for X-ray crystallographic analysis.

comparison_diagram cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_info 3D Atomic Coordinates Bond Lengths & Angles Absolute Stereochemistry Crystal Packing nmr_info Through-Bond Connectivity Through-Space Proximity Dynamic Information Relative Stereochemistry ms_info Molecular Weight Elemental Composition Fragmentation Pattern bicyclo Bicyclo[4.2.1]nonane Derivative bicyclo->xray_info Provides bicyclo->nmr_info Provides bicyclo->ms_info Provides

Information derived from different analytical techniques.

References

Validation

Comparative Biological Activity of Bicyclo[4.2.1]nonane Analogs: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various Bicyclo[4.2.1]nonane analogs. The information is supported by experimen...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various Bicyclo[4.2.1]nonane analogs. The information is supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways.

The Bicyclo[4.2.1]nonane scaffold is a key structural motif in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics targeting a range of conditions, including pain, inflammation, cancer, and viral infections. This guide summarizes the quantitative biological data, experimental protocols, and known signaling pathways associated with several classes of Bicyclo[4.2.1]nonane analogs.

Analgesic and Anti-inflammatory Activity

Certain amino acid-containing 2,5-diaza-bicyclo[4.2.1]decane derivatives have demonstrated notable analgesic and anti-inflammatory properties. These compounds are believed to exert their effects through interaction with opioid receptors.

Quantitative Data: Analgesic and Anti-inflammatory Activity
Compound IDAmino Acid MoietyAnalgesic Activity (% Relative to Diclofenac (B195802) Sodium)Anti-inflammatory Activity (% Inhibition of Paw Edema)Reference
4a GlycineLowerModerate[1]
4b Glutamic AcidLowerGood[1]
4c ProlinePotent (69-82%)Very Good[1]
4d CysteineGoodExcellent[1]
4e LysineGoodNot specified[1]
Experimental Protocols

This method assesses the central analgesic activity of a compound by measuring the latency of an animal to withdraw its tail from a thermal stimulus.

  • Animals: Healthy adult albino mice are used.

  • Procedure: The tail of each mouse is placed over a radiant heat source. The time taken for the mouse to flick its tail is recorded as the reaction time. A cut-off time is established to prevent tissue damage.

  • Dosing: The test compounds are administered intraperitoneally. The reaction time is measured at various intervals post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of relative activity is calculated in comparison to a standard drug like diclofenac sodium.

This is a standard model for evaluating acute inflammation.

  • Animals: Healthy adult Wistar rats are used.

  • Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce edema.

  • Dosing: Test compounds are administered orally or intraperitoneally prior to the carrageenan injection.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals after carrageenan administration (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Signaling Pathway: Opioid Receptor-Mediated Analgesia

The analgesic effects of these compounds are likely mediated through the activation of opioid receptors, primarily the µ-opioid receptor. This activation initiates a downstream signaling cascade that ultimately leads to a reduction in pain perception.

G Bicyclo_analog Bicyclo[4.2.1]nonane Analog Opioid_Receptor μ-Opioid Receptor Bicyclo_analog->Opioid_Receptor G_protein Gi/o Protein Opioid_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Neurotransmitter_release Neurotransmitter Release (e.g., Substance P) Ca_channel->Neurotransmitter_release mediates Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Neurotransmitter_release->Pain_Signal_Inhibition Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Hyperpolarization->Pain_Signal_Inhibition

Caption: Opioid receptor signaling pathway for analgesia.

Antitumor Activity

Tricyclo[4.2.1.02,5]nonane and their benzothiazole (B30560) derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.

Quantitative Data: Antiproliferative Activity
Compound SeriesCompound IDSubstitutionCell LineIC50 (µM)Reference
Chalcone Analogs 6a 4-FC6 (Rat Brain Tumor)14.13[2][3]
HeLa (Human Cervical Carcinoma)0.8[2][3]
6e 4-ClHeLa1.21[2][3]
6f 4-BrHeLa19.33[2][3]
Benzothiazole Derivatives 8b 4-CH3HeLa18.13[2][3]
8g 4-NO2C629.99[2][3]
Standard 5-Fluorouracil (5-FU) -C63.8[2][3]
HeLa16.33[2][3]
Experimental Protocol

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Cancer cell lines (e.g., C6 and HeLa) are cultured in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a standard drug (e.g., 5-Fluorouracil) for a specified period.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the culture medium and is incorporated into the DNA of proliferating cells.

  • Immunodetection: The cells are fixed, and the DNA is denatured. An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the incorporated BrdU.

  • Substrate Reaction: A substrate is added that is converted by the enzyme into a colored product.

  • Data Analysis: The absorbance of the colored product is measured, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation. The IC50 value (the concentration of compound that inhibits cell proliferation by 50%) is then calculated.

Signaling Pathway: Inhibition of Antiapoptotic Proteins

Molecular docking studies suggest that some of these compounds may exert their antitumor effects by inhibiting antiapoptotic proteins of the Bcl-2 family, such as Bcl-xl.[2][3] This inhibition can lead to the activation of the intrinsic apoptotic pathway.

G Bicyclo_analog Bicyclo[4.2.1]nonane Analog Bcl_xl Bcl-xl (Antiapoptotic) Bicyclo_analog->Bcl_xl inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Bcl_xl->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pore in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis triggers

Caption: Intrinsic apoptosis pathway modulated by Bcl-2 family proteins.

Antiviral Activity

Bicyclo[4.3.0]nonene nucleoside analogs, structurally related to Bicyclo[4.2.1]nonane systems, have shown promising antiviral activity against Respiratory Syncytial Virus (RSV).[4][5]

Quantitative Data: Anti-RSV Activity
Compound IDDescriptionIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
11a Carbobicyclic Ribavirin Analog0.53> 40> 75[4][6]
12a Carbobicyclic Ribavirin Analog1.66> 40> 24[4][6]
19a Uridine Analog6.94> 40> 5.76[4][6]
Ribavirin Standard8.83Not specifiedNot specified[4][6]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: CC50/IC50

Experimental Protocol
  • Cell Culture: HEp-2 cells are seeded in 96-well plates.

  • Infection: The cell monolayers are infected with RSV.

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.

  • Incubation: The plates are incubated to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined using methods such as immunostaining for viral antigens or measuring virus-induced cytopathic effects.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.

  • Cell Culture: HEp-2 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are incubated with various concentrations of the test compounds.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved.

  • Measurement: The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

Signaling Pathway: Inhibition of Viral RNA-Dependent RNA Polymerase

The antiviral mechanism of these nucleoside analogs is believed to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[5]

G cluster_virus RSV Replication Cycle Viral_RNA Viral RNA Genome RNA_synthesis Viral RNA Synthesis Viral_RNA->RNA_synthesis template for RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->RNA_synthesis catalyzes New_virions New Virions RNA_synthesis->New_virions leads to Bicyclo_analog Bicyclo[4.2.1]nonane Nucleoside Analog Analog_triphosphate Analog Triphosphate (Active Form) Bicyclo_analog->Analog_triphosphate intracellular phosphorylation Analog_triphosphate->RdRp inhibits

Caption: Proposed mechanism of action for antiviral Bicyclo[4.2.1]nonane nucleoside analogs.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands

9-Azabicyclo[4.2.1]nonane derivatives have been investigated as potent ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes.

Quantitative Data: nAChR Binding Affinity
Compound IDDescriptionnAChR SubtypeKi (nM)Reference
8 Pyrimidine-containing bioisostere(α4)2(β2)30.14[7]
α3β420[7]
α710.7[7]
UB-165 Hybrid of epibatidine (B1211577) and anatoxin-aα4β2*-[8]
(+)-Anatoxin-a Natural Product(α4)2(β2)3-[7]

Ki: Inhibitory constant, a measure of binding affinity.

Experimental Protocol

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Receptor Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathway: Nicotinic Acetylcholine Receptor Activation

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na+ and Ca2+), causing membrane depolarization and initiating various downstream signaling cascades, including the PI3K-Akt pathway, which is involved in cell survival and neuroprotection.

G Bicyclo_analog 9-Azabicyclo[4.2.1]nonane Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) Bicyclo_analog->nAChR binds and activates Ion_influx Na+ / Ca2+ Influx nAChR->Ion_influx opens channel Depolarization Membrane Depolarization Ion_influx->Depolarization PI3K PI3K Ion_influx->PI3K activates Cell_survival Cell Survival / Neuroprotection Depolarization->Cell_survival contributes to Akt Akt PI3K->Akt activates Akt->Cell_survival promotes

Caption: Signaling pathway following nicotinic acetylcholine receptor activation.

References

Comparative

A Head-to-Head Battle of Scaffolds: Bicyclo[4.2.1]nonane vs. Bicyclo[3.3.1]nonane in Medicinal Chemistry

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the rigid, three-dimensional frameworks of bicyclic scaffolds are invaluable for the design of novel therape...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the rigid, three-dimensional frameworks of bicyclic scaffolds are invaluable for the design of novel therapeutics. Their constrained conformations allow for precise positioning of functional groups in three-dimensional space, leading to enhanced potency and selectivity. Among the diverse array of bicyclic systems, bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane have emerged as promising scaffolds. This guide provides an objective, data-driven comparison of these two carbocyclic frameworks, summarizing their physicochemical properties, pharmacological potential, and metabolic stability to aid researchers in selecting the optimal scaffold for their drug discovery programs.

Physicochemical Properties: A Tale of Two Conformations

The seemingly subtle difference in the bridging carbon atoms between bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane imparts distinct conformational preferences and, consequently, different physicochemical properties.

The bicyclo[3.3.1]nonane scaffold predominantly adopts a stable twin-chair conformation. This structural rigidity can be advantageous for pre-organizing substituents into a conformation optimal for target binding. In contrast, while less documented in a comparative context, the bicyclo[4.2.1]nonane scaffold possesses a more flexible structure.

Lipophilicity, a critical parameter in drug design, also appears to differ between the two scaffolds. While experimental data for a direct comparison of identically substituted analogs is scarce, calculated logP values for the parent hydrocarbons and simple derivatives suggest that bicyclo[4.2.1]nonane may be inherently more lipophilic.

PropertyBicyclo[4.2.1]nonaneBicyclo[3.3.1]nonane Derivative
Calculated logP 4.1 / 2.981.33 (for bicyclo[3.3.1]nonane-2,6-dione)
Conformational Flexibility Generally considered more flexiblePrefers a rigid twin-chair conformation[1]

Table 1. Comparison of calculated lipophilicity and conformational flexibility of bicyclo[4.2.1]nonane and a bicyclo[3.3.1]nonane derivative. It is important to note that the logP values are for different molecules and a direct comparison of the parent scaffolds or identically substituted analogs would be more conclusive.

Pharmacological Applications: Exploring Diverse Biological Space

Both bicyclic systems have been incorporated into compounds targeting a range of biological targets, showcasing their versatility as medicinal chemistry scaffolds.

The bicyclo[3.3.1]nonane core is a prevalent motif in numerous biologically active natural products and has been extensively explored in the design of synthetic therapeutic agents.[1][2] For instance, derivatives of this scaffold have been investigated as potent and selective ligands for the estrogen receptor, highlighting its utility in developing hormone-modulating therapies.[3] Furthermore, various analogs have been synthesized and evaluated for their anticancer properties, demonstrating the potential of this framework in oncology drug discovery.[2][4]

The bicyclo[4.2.1]nonane scaffold, while perhaps less explored in the literature, has also shown promise in the development of bioactive compounds. Several studies have reported the synthesis of functionalized bicyclo[4.2.1]nonane derivatives and their evaluation as cytotoxic agents against various cancer cell lines.[5] This suggests that, like its [3.3.1] counterpart, the bicyclo[4.2.1]nonane framework can serve as a valuable template for the design of novel anticancer drugs.

Metabolic Stability: A Key Determinant of In Vivo Efficacy

The metabolic stability of a drug candidate is a critical factor influencing its pharmacokinetic profile and overall clinical success. The rigid nature of bicyclic scaffolds can often shield metabolically labile positions from enzymatic degradation.

Experimental Protocols

To facilitate further research and a direct comparison of these scaffolds, detailed methodologies for key experiments are provided below.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To experimentally determine the partition coefficient (logP) of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent to create a biphasic system.

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the vial to stand at a constant temperature until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Quantify the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate or microcentrifuge tubes, pre-warm the liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the microsome solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or enzyme by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

Materials:

  • Test compound

  • Labeled ligand (radioligand or fluorescent ligand) with known affinity (Kd)

  • Source of the target protein (e.g., cell membranes, purified protein)

  • Assay buffer

  • Filtration apparatus (for radioligand binding) or plate reader (for fluorescence-based assays)

  • Scintillation counter or fluorescence detector

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the target protein, the labeled ligand at a concentration close to its Kd, and the different concentrations of the test compound.

  • Include control wells containing only the target and labeled ligand (total binding) and wells with an excess of a known high-affinity unlabeled ligand (non-specific binding).

  • Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Separate the bound from the free labeled ligand. For radioligand assays, this is typically done by rapid filtration through a filter mat that retains the protein-ligand complex. For fluorescence-based assays, the change in a fluorescence property (e.g., polarization, intensity) is measured directly in the plate.

  • Quantify the amount of bound labeled ligand.

  • Plot the percentage of specific binding of the labeled ligand as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizing the Comparison: A Logical Workflow

The decision to employ either a bicyclo[4.2.1]nonane or a bicyclo[3.3.1]nonane scaffold in a drug discovery project depends on a variety of factors. The following diagram illustrates a logical workflow for this selection process.

G start Initiate Scaffold Selection target_info Define Target & Desired Properties (e.g., Potency, Selectivity, ADME) start->target_info scaffold_comparison Compare Bicyclo[4.2.1]nonane vs. Bicyclo[3.3.1]nonane target_info->scaffold_comparison physicochem Physicochemical Properties (Lipophilicity, Solubility, 3D Shape) scaffold_comparison->physicochem pharmacology Pharmacological Profile (Known Bioactivities, SAR) scaffold_comparison->pharmacology metabolism Metabolic Stability (Potential for Metabolism) scaffold_comparison->metabolism synthesis Synthetic Accessibility scaffold_comparison->synthesis decision Select Optimal Scaffold physicochem->decision pharmacology->decision metabolism->decision synthesis->decision synthesis_design Design & Synthesize Analogs decision->synthesis_design testing In Vitro & In Vivo Testing synthesis_design->testing sar_dev SAR Development & Lead Optimization testing->sar_dev end Candidate Drug sar_dev->end

Caption: A decision workflow for selecting between bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane scaffolds.

Conclusion

Both bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane represent valuable and somewhat underutilized scaffolds in medicinal chemistry. The available data suggests that the bicyclo[3.3.1]nonane framework, with its well-defined and rigid conformation, may be particularly advantageous for constructing potent and metabolically stable drug candidates. Its prevalence in natural products further underscores its biological relevance. The bicyclo[4.2.1]nonane scaffold, while appearing to be more lipophilic and conformationally flexible, remains a promising yet less characterized alternative that warrants further investigation.

Ultimately, the choice between these two scaffolds will depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired physicochemical and pharmacokinetic properties of the final compound. This guide provides a foundational comparison to inform this critical decision-making process, and the detailed experimental protocols offer a clear path for generating the necessary data for a direct, head-to-head evaluation.

References

Validation

Evaluating the performance of different catalysts in Bicyclo[4.2.1]nonane synthesis

A Comparative Guide to Catalytic Syntheses of the Bicyclo[4.2.1]nonane Core The bicyclo[4.2.1]nonane framework is a key structural motif present in numerous biologically active natural products and serves as a vital buil...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Syntheses of the Bicyclo[4.2.1]nonane Core

The bicyclo[4.2.1]nonane framework is a key structural motif present in numerous biologically active natural products and serves as a vital building block in the development of novel therapeutics.[1][2] The efficient construction of this bridged bicyclic system is a significant challenge in synthetic organic chemistry. This guide provides a comparative analysis of different catalytic systems employed for the synthesis of bicyclo[4.2.1]nonane derivatives, with a focus on performance, experimental protocols, and reaction mechanisms.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the efficiency and outcome of bicyclo[4.2.1]nonane synthesis. Key performance indicators include product yield, selectivity, and the conditions required for the reaction. Below is a summary of quantitative data for prominent catalytic systems.

Catalyst SystemSubstratesReaction TypeTemperature (°C)Time (h)Yield (%)Reference
Cobalt(I) : Co(acac)₂(dppe)/Zn/ZnI₂2-Tropylcyclohexanone and Allenes[6π+2π] Cycloaddition602079-88[2][3]
Cobalt(I) : Co(acac)₂(dppe)/Zn/ZnI₂2-Tropylcyclohexanone and Alkynes[6π+2π] Cycloaddition602070-89[2][3]
Cobalt(I) : Co(acac)₂(dppe)/Zn/ZnI₂1-Benzoylcycloheptatriene and Alkynes[6π+2π] Cycloaddition602080-84[4][5]
Rhodium(II) : Rh₂(OAc)₄ or Rh₂(oct)₄Fused Bicyclic α-diazo-β-hydroxyketonesRearrangementNot specifiedNot specifiedGood yields[6]
Gold(I) : Gold(I) complexEnynes7-exo-dig CyclizationNot specifiedNot specifiedEfficient[7]
Titanium : Ti(acac)₂Cl₂-Et₂AlCl1-Substituted 1,3,5-Cycloheptatrienes and Alkynes[6π+2π] CycloadditionNot specifiedNot specified72-88[8]

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for key catalytic systems.

Cobalt(I)-Catalyzed [6π+2π] Cycloaddition

This method utilizes a three-component cobalt catalytic system for the cycloaddition of tropone (B1200060) derivatives with allenes or alkynes.[2][3]

Objective: To synthesize substituted (E)-bicyclo[4.2.1]nona-2,4-dienes from 2-tropylcyclohexanone and a substituted allene (B1206475).[1]

Materials:

  • 2-Tropylcyclohexanone (1.0 mmol)

  • Substituted allene (1.5 mmol)

  • Co(acac)₂(dppe) (10 mol %)

  • Zinc powder (30 mol %)

  • Zinc iodide (ZnI₂) (20 mol %)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Petroleum ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a Schlenk tube under a dry argon atmosphere, add zinc powder (0.3 mmol) to a solution of Co(acac)₂(dppe) (0.10 mmol) in anhydrous DCE (3 mL).

  • Stir the mixture at room temperature for approximately 2 minutes.

  • Successively add 2-tropylcyclohexanone (1.0 mmol), the substituted allene (1.5 mmol), and dry ZnI₂ (0.20 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 60 °C for 20 hours.[1][2][3]

  • After cooling to room temperature, deactivate the catalyst by adding petroleum ether and stirring the mixture in air for 10 minutes.

  • Filter the mixture through a short pad of silica gel.

  • Remove the volatiles from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired bicyclo[4.2.1]nona-2,4-diene products.[1]

Rhodium(II)-Catalyzed Rearrangement

This approach involves the rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones, which then rearrange to form bridged bicyclo[m.n.1]ketones, including the bicyclo[4.2.1]nonane framework.[6]

A detailed experimental protocol for this specific reaction was not available in the searched literature. Researchers should refer to the primary literature for specific substrate preparation and reaction conditions.

Gold(I)-Catalyzed Cyclization

Gold(I) catalysts are effective in mediating alkoxycyclizations of enynes to construct the bicyclo[4.2.1]nonane core, which is a key step in the synthesis of complex natural products like echinopines.[9] Another Gold(I)-catalyzed approach involves a 7-exo-dig cyclization to access the bicyclo[4.2.1]nonane skeleton of Vibsatin A.[7][10]

Detailed, generalized experimental protocols for these specific Gold(I)-catalyzed reactions were not provided in the initial search results, as they are often highly substrate-dependent and part of multi-step total syntheses. Consultation of the cited primary research articles is recommended for specific procedures.

Visualizing the Synthetic Pathways

Diagrams illustrating the experimental workflows and reaction mechanisms provide a clear overview of the synthetic processes.

Experimental Workflow for Cobalt(I)-Catalyzed Synthesis

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_workup Workup and Purification prep_start Start add_zn Add Zn powder to Co(acac)₂(dppe) in DCE prep_start->add_zn stir Stir at RT for 2 min add_zn->stir add_reactants Add 2-Tropylcyclohexanone, Allene, and ZnI₂ stir->add_reactants heat Heat at 60°C for 20h add_reactants->heat cool Cool to RT heat->cool deactivate Deactivate catalyst with petroleum ether cool->deactivate filter Filter through silica gel deactivate->filter concentrate Remove volatiles filter->concentrate purify Column chromatography concentrate->purify product Bicyclo[4.2.1]nonane Product purify->product

Caption: Workflow for Cobalt(I)-Catalyzed Bicyclo[4.2.1]nonane Synthesis.

Generalized [6π+2π] Cycloaddition Mechanism

cycloaddition_mechanism tropone Tropone Derivative (6π system) intermediate Catalyst-Substrate Complex tropone->intermediate alkyne Alkyne/Allene (2π system) alkyne->intermediate catalyst Cobalt(I) Catalyst catalyst->intermediate cycloaddition [6π+2π] Cycloaddition intermediate->cycloaddition Heat product Bicyclo[4.2.1]nonane Derivative cycloaddition->product

Caption: Mechanism of [6π+2π] Cycloaddition for Bicyclo[4.2.1]nonane Synthesis.

Conceptual Pathway for Rhodium-Catalyzed Rearrangement

rearrangement_pathway start Fused Bicyclic α-diazo-β-hydroxyketone carbene Rhodium Carbene Intermediate start->carbene - N₂ catalyst Rh₂(L)₄ catalyst->carbene rearrangement Rearrangement carbene->rearrangement product Bicyclo[4.2.1]nonanone rearrangement->product

Caption: Rhodium-Catalyzed Rearrangement for Bicyclo[4.2.1]nonanone Synthesis.

References

Comparative

Unveiling the Conformational Landscape: A Comparative Analysis of Bicyclo[4.2.1]nonane and Its Heteroanalogs

A comprehensive guide for researchers, scientists, and drug development professionals on the conformational stability of bicyclo[4.2.1]nonane and its nitrogen and oxygen-containing heteroanalogs, supported by experimenta...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the conformational stability of bicyclo[4.2.1]nonane and its nitrogen and oxygen-containing heteroanalogs, supported by experimental and computational data.

The bicyclo[4.2.1]nonane framework is a key structural motif in numerous natural products and synthetic molecules of medicinal interest. Its unique three-dimensional architecture, characterized by a seven-membered ring fused with a five-membered ring, imparts specific conformational preferences that are crucial for its biological activity and chemical reactivity. The introduction of heteroatoms, such as nitrogen or oxygen, into the bicyclic skeleton further modulates these conformational equilibria. This guide provides a detailed comparison of the conformational stability of the parent bicyclo[4.2.1]nonane with its 9-azabicyclo[4.2.1]nonane and 9-oxabicyclo[4.2.1]nonane analogs, presenting quantitative data from computational and experimental studies.

Conformational Isomers of Bicyclo[4.2.1]nonane Systems

The bicyclo[4.2.1]nonane ring system primarily exists in two major conformations: the chair-boat and the boat-chair, referring to the conformations of the seven- and five-membered rings, respectively. The interconversion between these conformers is a dynamic process, and the preferred conformation is dictated by the minimization of steric and torsional strain.

G cluster_0 Conformational Equilibrium Chair-Boat Chair-Boat Boat-Chair Boat-Chair Chair-Boat->Boat-Chair ΔE G cluster_workflow VT-NMR Experimental Workflow A Sample Preparation (Dissolve compound in appropriate deuterated solvent) B Acquire 1H or 13C NMR spectra at a range of temperatures A->B C Identify coalescence temperature (Tc) where two exchanging signals merge into one B->C D Determine the rate constant (k) at coalescence using the Eyring equation C->D E Calculate the Gibbs free energy of activation (ΔG‡) from k and Tc D->E G cluster_workflow DFT Calculation Workflow A Build initial 3D structures of the conformers (e.g., chair-boat and boat-chair) B Perform geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G*) A->B C Perform frequency calculations to confirm minima (no imaginary frequencies) B->C D Calculate the electronic energies of the optimized structures C->D E Determine the relative energies of the conformers D->E

Validation

Assessing the Drug-like Properties of Bicyclo[4.2.1]nonane-based Compounds: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. The Bicyclo[4.2.1]nonane framework, a bridged bicyclic system,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. The Bicyclo[4.2.1]nonane framework, a bridged bicyclic system, offers a unique three-dimensional architecture that can provide advantages in target engagement and intellectual property. However, a thorough evaluation of its drug-like properties is essential to gauge its potential for success. This guide provides a comparative assessment of Bicyclo[4.2.1]nonane-based compounds, supported by experimental data and detailed protocols for key assays.

Comparative Analysis of Physicochemical and ADME Properties

For the purpose of this guide, we will present a table of in silico predicted ADME and physicochemical properties for a series of tricyclo[4.2.1]nonane derivatives, which share the core bicyclo[4.2.1]nonane skeleton. This data serves to illustrate the types of parameters that are crucial for assessment and provides a basis for comparison with a hypothetical monocyclic analog.

Compound IDScaffoldMolecular Weight ( g/mol )logPTPSA (Ų)H-bond DonorsH-bond AcceptorsPredicted GIT AbsorptionPredicted BBB Permeation
Tricyclo-1 Tricyclo[4.2.1]nonane350.453.2045.813HighYes
Tricyclo-2 Tricyclo[4.2.1]nonane364.483.5545.813HighYes
Tricyclo-3 Tricyclo[4.2.1]nonane378.513.9045.813HighYes
Bicyclo-1 Bicyclo[2.2.1]heptane322.422.8045.813HighNo
Bicyclo-2 Bicyclo[2.2.1]heptane336.453.1545.813HighNo
Hypothetical Monocycle-1 Cycloheptane308.432.5045.813HighVariable

Note: The data for Tricyclo and Bicyclo compounds are based on predictions from a study on tricyclo[4.2.1]nonane and bicyclo[2.2.1]heptane derivatives and are for illustrative purposes. The data for the hypothetical monocyclic analog is an estimation for comparative context.

Signaling Pathway Involvement: BPTF Inhibition

Recent studies have identified the Bicyclo[4.2.1]nonane scaffold as a promising starting point for the development of inhibitors targeting epigenetic reader proteins. One such target is the Bromodomain and PHD finger-containing Transcription Factor (BPTF), a key subunit of the Nucleosome Remodeling Factor (NURF) complex. The NURF complex plays a crucial role in chromatin remodeling, thereby regulating gene expression.

The BPTF subunit, through its bromodomain, recognizes and binds to acetylated histones, a key epigenetic mark for transcriptionally active chromatin. This interaction is critical for the recruitment of the NURF complex to specific gene promoters, leading to chromatin remodeling and subsequent gene transcription. In several cancers, the dysregulation of chromatin remodeling pathways is a key driver of tumorigenesis. For instance, BPTF has been shown to interact with the oncoprotein c-MYC, and its activity is implicated in the PI3K/AKT signaling pathway, both of which are central to cancer cell proliferation and survival.

Below is a diagram illustrating the simplified signaling pathway involving BPTF and the potential point of intervention for Bicyclo[4.2.1]nonane-based inhibitors.

Safety & Regulatory Compliance

Safety

Proper Disposal of Bicyclo[4.2.1]nonane: A Guide for Laboratory Professionals

For immediate release This document provides essential safety and logistical information for the proper disposal of Bicyclo[4.2.1]nonane, catering to researchers, scientists, and professionals in drug development. The fo...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Bicyclo[4.2.1]nonane, catering to researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for the disposal of bridged bicyclic alkanes and similar hydrocarbon solvents, in the absence of a specific Safety Data Sheet for Bicyclo[4.2.1]nonane. It is crucial to handle this compound with the assumption that it may be flammable and hazardous.

Key Chemical and Physical Properties

While specific experimental data for Bicyclo[4.2.1]nonane is limited in publicly available resources, the following table summarizes its known and computed properties.[1] This information is critical for a preliminary risk assessment.

PropertyValueSource
Molecular Formula C₉H₁₆PubChem[1]
Molecular Weight 124.22 g/mol PubChem[1]
Appearance Likely a liquid or low-melting solidInferred from similar compounds
Flash Point Not available; assumed to be flammableAssumption based on similar hydrocarbons
Toxicity No specific data available; handle with cautionN/A

Standard Operating Procedure for Disposal

This step-by-step guide outlines the recommended procedure for the safe disposal of Bicyclo[4.2.1]nonane.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling Bicyclo[4.2.1]nonane, ensure you are wearing the appropriate personal protective equipment.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard laboratory coat should be worn.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safety and compliance.

  • Waste Container: Use a designated, properly labeled, and leak-proof container for halogenated or non-halogenated hydrocarbon waste, depending on your facility's waste streams.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Bicyclo[4.2.1]nonane".

  • Compatibility: Do not mix Bicyclo[4.2.1]nonane with incompatible waste materials. Generally, it should be collected with other non-halogenated hydrocarbon solvents.

Step 3: Temporary Storage

Store the hazardous waste container in a designated, secure area.

  • The storage area should be cool, dry, and well-ventilated.

  • Keep the container away from sources of ignition such as heat, sparks, and open flames.

  • Ensure the container is tightly sealed to prevent the escape of vapors.

Step 4: Final Disposal

The disposal of Bicyclo[4.2.1]nonane must be conducted by a licensed hazardous waste disposal company.

  • Professional Disposal: Arrange for a certified hazardous waste contractor to collect the waste.

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations.

  • Incineration: The preferred method of disposal for flammable organic solvents is typically high-temperature incineration at a permitted facility.

Under no circumstances should Bicyclo[4.2.1]nonane be disposed of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Bicyclo[4.2.1]nonane.

Bicyclo[4.2.1]nonane Disposal Workflow start Start: Bicyclo[4.2.1]nonane Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect in Labeled, Leak-Proof Container ppe->collect segregate Segregate as Non-Halogenated Hydrocarbon Waste collect->segregate storage Step 3: Store in Designated Cool, Dry, Ventilated Area segregate->storage check_ignition Ensure Away from Ignition Sources storage->check_ignition disposal_co Step 4: Contact Licensed Hazardous Waste Disposal Company check_ignition->disposal_co transport Arrange for Professional Collection and Transport disposal_co->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate end End: Compliant Disposal incinerate->end

References

Handling

Safeguarding Laboratory Personnel: A Guide to Handling Bicyclo[4.2.1]nonane

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is of paramount importance. This document provides essential safety and logistical information for the handling...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is of paramount importance. This document provides essential safety and logistical information for the handling of Bicyclo[4.2.1]nonane, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure the safety of personnel handling Bicyclo[4.2.1]nonane. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Ensure compliance with EN166 or ANSI Z87.1 standards.
Hand Protection Chemical-resistant gloves.Nitrile rubber gloves are a suitable option. Always check the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.
Body Protection Laboratory coat.A flame-retardant lab coat is advisable due to the flammable nature of the compound. For tasks with a higher risk of splashes or significant exposure, a chemical-resistant apron or suit may be necessary.[1]
Respiratory Protection Not typically required for small quantities in a well-ventilated area.If vapors or aerosols are likely to be generated or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

Hazard Identification and Safe Handling

Bicyclo[4.2.1]nonane is classified as a flammable liquid and vapor that can cause skin irritation and may lead to drowsiness or dizziness.[2] A critical hazard is that it may be fatal if swallowed and enters the airways.[2]

Operational Plan: Safe Handling and Storage

Proper operational procedures are essential for maintaining a safe laboratory environment when working with Bicyclo[4.2.1]nonane.

  • Ventilation: Always handle Bicyclo[4.2.1]nonane in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

  • Handling Procedures:

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Do not inhale the substance.[2]

    • Work under a hood.[2]

    • Use non-sparking tools and explosion-proof equipment.[2][4]

    • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][4]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

    • Keep away from heat, sparks, open flames, and hot surfaces.[2] No smoking in the storage or handling area.[2]

Emergency Procedures and First Aid

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
Eye Contact Rinse out with plenty of water. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Ingestion Call a physician immediately. Caution if the victim vomits, as there is a risk of aspiration. Keep airways free.[2]
Inhalation Move the person to fresh air.

Disposal Plan

Dispose of Bicyclo[4.2.1]nonane and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Handling Bicyclo[4.2.1]nonane

The following diagram outlines the standard operating procedure for the safe handling of Bicyclo[4.2.1]nonane in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Nitrile Gloves prep_setup Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_setup handle_transfer Transfer Bicyclo[4.2.1]nonane - Use Grounded Equipment - Use Non-Sparking Tools prep_setup->handle_transfer handle_procedure Perform Experimental Procedure handle_transfer->handle_procedure cleanup_decontaminate Decontaminate Glassware & Surfaces handle_procedure->cleanup_decontaminate cleanup_dispose Dispose of Waste - Chemical Waste - Contaminated PPE cleanup_decontaminate->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Safe Handling Workflow for Bicyclo[4.2.1]nonane

References

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